Tandospirone citrate
Description
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112457-95-1 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TANDOSPIRONE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Tandospirone Citrate on 5-HT1A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandospirone citrate, an anxiolytic and antidepressant agent of the azapirone class, exerts its primary therapeutic effects through a potent and selective interaction with the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning tandospirone's action on 5-HT1A receptors, intended for professionals in neuroscience research and drug development. The document details the drug's binding affinity, its partial agonist activity, and the subsequent intracellular signaling cascades it modulates. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Tandospirone is a second-generation anxiolytic that demonstrates a distinct pharmacological profile compared to traditional benzodiazepines, notably lacking sedative, muscle relaxant, and dependency-inducing properties.[1][2] Its clinical efficacy in treating generalized anxiety disorder and its potential applications in other central nervous system (CNS) disorders, such as depression and Parkinson's disease, stem from its specific modulation of the serotonergic system.[3][4] The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the principal molecular target of tandospirone.[5] These receptors are strategically located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex, allowing for intricate regulation of neuronal activity and mood.[1][5]
Binding Affinity and Selectivity
Tandospirone exhibits a high and selective affinity for the 5-HT1A receptor. Radioligand binding assays have consistently demonstrated its potent interaction at this site.
Table 1: Binding Affinity of Tandospirone for 5-HT1A and Other Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 27 ± 5 | [3][6] |
| 5-HT1C | 1300 - 41000 | [6] |
| 5-HT2 | 1300 - 41000 | [6] |
| α1-adrenergic | 1300 - 41000 | [6] |
| α2-adrenergic | 1300 - 41000 | [6] |
| Dopamine D1 | 1300 - 41000 | [6] |
| Dopamine D2 | 1300 - 41000 | [6] |
| 5-HT1B | Inactive | [6] |
| 5-HT Uptake Sites | Inactive | [6] |
| β-adrenergic | Inactive | [6] |
| Muscarinic Cholinergic | Inactive | [6] |
| Benzodiazepine | Inactive | [6] |
As illustrated in Table 1, tandospirone's affinity for the 5-HT1A receptor is significantly higher—by approximately two to three orders of magnitude—than for other serotonin receptor subtypes and various other neurotransmitter receptors.[6] This high selectivity contributes to its favorable side-effect profile, minimizing off-target effects.[3]
Partial Agonist Activity at 5-HT1A Receptors
Tandospirone is characterized as a partial agonist at 5-HT1A receptors.[1][6] This means it binds to the receptor and elicits a functional response that is lower than that of a full agonist, such as serotonin itself or the experimental compound 8-OH-DPAT.[6] The partial agonism of tandospirone is a critical aspect of its mechanism, allowing it to modulate serotonergic activity in a balanced manner. It acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei, which inhibits serotonin synthesis and release, while functioning as a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions.[3]
Table 2: Functional Activity of Tandospirone at 5-HT1A Receptors
| Assay | Parameter | Value | Reference |
| Adenylate Cyclase Activity | Agonist Effect vs. 8-OH-DPAT | ~60% | [6] |
| Forskolin-stimulated Adenylate Cyclase Inhibition | Efficacy | High, comparable to 5-HT and 8-OH-DPAT | [7] |
Intracellular Signaling Pathways
Activation of the 5-HT1A receptor by tandospirone initiates a cascade of intracellular events mediated by the Gi/o family of G-proteins.[3][8] This leads to the modulation of several key downstream signaling pathways.
Inhibition of Adenylyl Cyclase
Upon binding of tandospirone to the 5-HT1A receptor, the associated Giα subunit of the G-protein is activated.[3] This activated subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][9] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), a key enzyme in many cellular processes.[3][9]
Caption: Tandospirone-mediated inhibition of the adenylyl cyclase pathway.
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
The Gβγ subunits, which dissociate from the Giα subunit upon receptor activation, can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][9] This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.[2][3]
Caption: Activation of GIRK channels by tandospirone.
Modulation of the Extracellular Signal-Regulated Kinase (ERK) Pathway
Tandospirone has also been shown to activate the mitogen-activated protein (MAP) kinase signaling cascade, specifically by increasing the phosphorylation of the p42/44 extracellular signal-regulated kinase (ERK).[10][11] This effect has been observed in the hypothalamic paraventricular nucleus and the dorsal raphe nucleus and can be blocked by the 5-HT1A antagonist WAY 100635, confirming its mediation through 5-HT1A receptors.[3][10] The activation of the ERK pathway may contribute to the neuroplastic changes associated with the long-term therapeutic effects of tandospirone.[11]
Caption: Tandospirone's influence on the ERK signaling pathway.
Experimental Protocols
The characterization of tandospirone's interaction with 5-HT1A receptors involves a variety of in vitro and in vivo experimental techniques. Below is a generalized workflow for a key in vitro assay.
Radioligand Binding Assay Workflow
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for its receptor.
Caption: General workflow for a competitive radioligand binding assay.
A detailed protocol for such an assay would typically involve the following steps:
-
Membrane Preparation: Homogenization of brain tissue (e.g., rat hippocampus) in a suitable buffer, followed by differential centrifugation to isolate a membrane fraction rich in 5-HT1A receptors.[12]
-
Binding Reaction: Incubation of the membrane preparation with a constant concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of unlabeled tandospirone.[12]
-
Separation: Rapid filtration of the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[12]
-
Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.[12]
-
Data Analysis: The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of tandospirone that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Conclusion
This compound's mechanism of action is centered on its high-affinity, selective, and partial agonist activity at the 5-HT1A receptor. Its therapeutic efficacy arises from the subsequent modulation of key intracellular signaling pathways, including the inhibition of adenylyl cyclase, activation of GIRK channels, and stimulation of the ERK pathway. This multifaceted molecular profile results in a net inhibitory effect on neuronal activity in brain regions critical for mood and anxiety regulation. A thorough understanding of these mechanisms is crucial for the ongoing development of novel and improved therapeutic agents for a range of CNS disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [A new approach to innovating selective anxiolytics: pharmacological profile of a novel 5-HT1A agonist (tandospirone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of tandospirone on second messenger systems and neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
A Deep Dive into the Pharmacology of Tandospirone and Other Azapirones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of tandospirone in comparison to other notable azapirones, including buspirone and gepirone. The azapirone class of drugs, primarily known for their anxiolytic and antidepressant properties, exerts its effects predominantly through the modulation of the serotonergic system. This document delves into their receptor binding affinities, pharmacokinetic properties, and the intricate signaling pathways they influence. Detailed methodologies for key experimental procedures used in their characterization are also provided to facilitate reproducible research in the field.
Introduction
Azapirones are a distinct class of psychotropic agents that have garnered significant attention for their favorable side-effect profile compared to traditional anxiolytics like benzodiazepines.[1] Unlike benzodiazepines, azapirones do not cause sedation, muscle relaxation, or have a significant potential for dependence.[1] Their primary mechanism of action is centered on the serotonin 1A (5-HT1A) receptor, where they act as partial agonists.[2] This guide focuses on tandospirone, an azapirone approved for the treatment of anxiety and as an augmentation for antidepressants in Japan and China, and compares its pharmacological characteristics with the more widely known buspirone and the recently FDA-approved gepirone.[3]
Receptor Binding Profile
The therapeutic effects and side-effect profiles of azapirones are largely determined by their affinity for various neurotransmitter receptors. While their primary target is the 5-HT1A receptor, their interactions with other receptors, such as dopamine and adrenergic receptors, contribute to their overall pharmacological activity.
Comparative Receptor Binding Affinities
Tandospirone exhibits a high affinity and selectivity for the 5-HT1A receptor.[4] Compared to buspirone and gepirone, tandospirone has a relatively lower affinity for dopamine D2 receptors, which may contribute to its distinct side-effect profile.[3] The binding affinities (Ki values) of tandospirone, buspirone, and gepirone for key receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor | Tandospirone (Ki, nM) | Buspirone (Ki, nM) | Gepirone (Ki, nM) |
| 5-HT1A | 27 ± 5[4] | ~20-40 | ~15-30 |
| 5-HT2A | >1000[4] | ~200-500 | >1000 |
| Dopamine D2 | >1000[4] | ~100-300 | >1000[3] |
| α1-Adrenergic | >1000[4] | ~50-100 | Not specified |
| α2-Adrenergic | >1000[4] | ~500-1000 | Not specified |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative estimates from the available literature.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of azapirones are critical for determining their dosing regimens and clinical utility. A significant metabolite of several azapirones, including tandospirone, buspirone, and gepirone, is 1-(2-pyrimidinyl)piperazine (1-PP), which itself has pharmacological activity, primarily as an α2-adrenergic antagonist.[5]
Comparative Pharmacokinetics
Tandospirone and buspirone are characterized by rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability.[6][7] Gepirone is available in an extended-release (ER) formulation, which provides a more favorable pharmacokinetic profile with a longer half-life and the possibility of once-daily dosing.[3]
| Parameter | Tandospirone | Buspirone | Gepirone (ER) |
| Tmax (hours) | ~1.4[7] | 0.7 - 1.5[8] | ~6[3][9] |
| Cmax (ng/mL) | Varies with dose | ~2.5 (20mg dose)[6] | 3.6 - 4.3[3] |
| Bioavailability (%) | ~0.24 (in rats)[7] | ~4[6][8] | 14 - 17[3][9] |
| Half-life (hours) | ~1.3[7] | 2 - 3[8] | ~5[9] |
| Protein Binding (%) | 30.4 (free fraction 69.6%)[5] | ~86[8] | 72[9] |
Signaling Pathways
The interaction of azapirones with the 5-HT1A receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like an azapirone, the G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.
Experimental Protocols
The characterization of novel compounds targeting specific receptors relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used in the pharmacological profiling of azapirones.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from its receptor by a non-labeled test compound.
Materials:
-
Brain tissue homogenate (e.g., rat hippocampus for 5-HT1A receptors) or cell membranes expressing the receptor of interest.[10]
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test compound (e.g., tandospirone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of a drug on the extracellular concentration of a neurotransmitter (e.g., dopamine) in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Experimental animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical detector for dopamine).[12]
Procedure:
-
Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula targeting the brain region of interest.[13]
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[14]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.[14]
-
Drug Administration: After collecting baseline samples, administer the test drug (e.g., tandospirone) via an appropriate route (e.g., intraperitoneal injection).
-
Continued Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.
-
Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC.[12]
-
Data Analysis: Express the results as a percentage of the baseline neurotransmitter concentration and plot against time.
Conclusion
Tandospirone demonstrates a distinct pharmacological profile among the azapirones, characterized by its high selectivity for the 5-HT1A receptor and lower affinity for dopamine D2 receptors compared to buspirone. While its pharmacokinetic properties necessitate multiple daily doses, its unique receptor binding profile may offer a favorable balance of efficacy and tolerability for the treatment of anxiety and related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel azapirone derivatives with improved therapeutic potential. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of tandospirone relative to other azapirones in various patient populations.
References
- 1. The relationship between buspirone bioavailability and dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Tandospirone Citrate: A Deep Dive into its Modulation of Serotonin and Dopamine Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tandospirone citrate, an azapirone derivative, is a selective partial agonist for the serotonin 1A (5-HT1A) receptor, exhibiting a distinct pharmacological profile that differentiates it from other anxiolytics. This technical guide provides a comprehensive overview of tandospirone's mechanism of action, with a specific focus on its intricate interplay with the serotonin and dopamine neurotransmitter systems. Drawing from a range of preclinical and clinical studies, this document details the quantitative aspects of its receptor binding and functional activity, outlines the experimental methodologies used to elucidate its effects, and visually represents its key signaling pathways and proposed mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting neuropsychiatric disorders.
Introduction
Tandospirone is primarily recognized for its anxiolytic properties and is clinically utilized in some countries for the treatment of generalized anxiety disorder.[1][2] Its mechanism of action is centered on its high affinity and partial agonist activity at the 5-HT1A receptor.[1][3] Unlike benzodiazepines, tandospirone's anxiolytic effects are not associated with sedation, muscle relaxation, or a high potential for dependence.[1] A growing body of evidence also suggests its potential therapeutic utility in other central nervous system (CNS) disorders, including depression and cognitive deficits associated with schizophrenia, largely attributed to its modulatory effects on both serotonergic and dopaminergic pathways.[1][4]
Quantitative Data: Receptor Binding Affinity and Functional Activity
Tandospirone's pharmacological activity is defined by its high selectivity for the 5-HT1A receptor. The following tables summarize the key quantitative data regarding its binding affinities and functional activity.
Table 1: Receptor Binding Affinities (Ki values) of Tandospirone
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT1A | 27 ± 5 | [1][2] |
| Serotonin 5-HT2 | 1300 - 41000 | [1][2] |
| Serotonin 5-HT1C | 1300 - 41000 | [1][2] |
| Dopamine D1 | 1300 - 41000 | [1][2] |
| Dopamine D2 | 1300 - 41000 | [1][2] |
| α1-Adrenergic | 1300 - 41000 | [1][2] |
| α2-Adrenergic | 1300 - 41000 | [1][2] |
Table 2: Functional Activity of Tandospirone
| Parameter | Value | Reference |
| 5-HT1A Receptor Activity | Partial Agonist | [1][3] |
| Intrinsic Agonist Effect (vs. 8-OH-DPAT) | ~60% | [2] |
| Effect on Forskolin-induced cAMP production | Inhibition | [5] |
Table 3: In Vivo Effects on Dopamine Release (Rat Medial Prefrontal Cortex)
| Treatment | Change in Dopamine Release (vs. Basal) | Reference |
| Tandospirone (5 mg/kg) | ~190% increase | [6] |
| Fluoxetine (10 mg/kg) | ~200% increase | [6] |
| Tandospirone (5 mg/kg) + Fluoxetine (10 mg/kg) | ~380% increase | [6] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the pharmacological and functional effects of tandospirone.
Radioligand Receptor Binding Assays
These assays are employed to determine the affinity of tandospirone for various neurotransmitter receptors.
-
Objective: To quantify the binding affinity (Ki) of tandospirone for specific receptors.
-
General Procedure:
-
Membrane Preparation: Homogenates of specific brain regions (e.g., cortex for 5-HT1A receptors) or cell lines expressing the receptor of interest (e.g., CHO cells expressing human 5-HT1A receptors) are prepared.[2][5]
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]-spiperone for D2 receptors) and varying concentrations of tandospirone.[2][7]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of tandospirone that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
-
Objective: To assess the effect of tandospirone on dopamine release in the medial prefrontal cortex.[6]
-
General Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.[6][8]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Tandospirone is administered (e.g., via intraperitoneal injection), and changes in dopamine levels are monitored over time.[6]
-
Functional Assays (e.g., [35S]GTPγS Binding and cAMP Accumulation)
These assays are used to determine the functional activity of tandospirone at the 5-HT1A receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist).
-
Objective: To characterize the intrinsic agonist activity of tandospirone at the 5-HT1A receptor.
-
[35S]GTPγS Binding Assay:
-
This assay measures the activation of G-proteins coupled to the receptor.
-
Cell membranes expressing the 5-HT1A receptor are incubated with [35S]GTPγS and varying concentrations of tandospirone.
-
Agonist binding activates the G-protein, leading to the binding of [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified to determine the level of G-protein activation.[5]
-
-
cAMP Accumulation Assay:
-
This assay measures the downstream effect of G-protein activation.
-
The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase.
-
Cells expressing the 5-HT1A receptor are stimulated with forskolin (to increase cAMP levels) in the presence of varying concentrations of tandospirone.
-
The ability of tandospirone to inhibit forskolin-stimulated cAMP accumulation is measured as an indicator of its agonist activity.[5]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and proposed mechanisms through which tandospirone modulates the serotonin and dopamine systems.
Postsynaptic 5-HT1A Receptor Signaling
Tandospirone acts as a partial agonist at postsynaptic 5-HT1A receptors, leading to a cascade of intracellular events.
Caption: Postsynaptic 5-HT1A receptor signaling cascade initiated by tandospirone.
Proposed Mechanism for Increased Dopamine Release
Tandospirone's action on 5-HT1A receptors in the raphe nuclei and prefrontal cortex is believed to indirectly increase dopamine release in the ventral tegmental area (VTA).
Caption: Proposed mechanism of tandospirone-induced dopamine release.
Experimental Workflow for Assessing Anxiolytic Activity
Animal models are crucial for evaluating the anxiolytic potential of compounds like tandospirone.
Caption: General experimental workflow for evaluating anxiolytic-like effects.
Conclusion
This compound's pharmacological profile is distinguished by its high selectivity and partial agonism at the 5-HT1A receptor. This primary mechanism of action is responsible for its anxiolytic effects, which are mediated through the modulation of postsynaptic 5-HT1A receptor signaling pathways. Furthermore, tandospirone's ability to indirectly enhance dopamine neurotransmission in the prefrontal cortex provides a basis for its potential therapeutic applications in a broader range of CNS disorders. The experimental methodologies and data presented in this guide offer a detailed framework for understanding and further investigating the complex neuropharmacology of tandospirone. As research continues to unravel the intricacies of serotonergic and dopaminergic interactions, tandospirone remains a valuable tool for both clinical treatment and scientific exploration.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Tandospirone Citrate in Novel CNS Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone citrate, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has long been utilized for its anxiolytic properties.[1] However, a growing body of preclinical evidence suggests its therapeutic potential extends to a broader range of central nervous system (CNS) disorders. This technical guide synthesizes the key preclinical findings for tandospirone in novel CNS applications, including schizophrenia, depression, post-traumatic stress disorder (PTSD), and cognitive impairment. The document provides a comprehensive overview of the quantitative data from animal models, detailed experimental protocols for key behavioral assays, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Tandospirone's primary mechanism of action is its high affinity and partial agonist activity at the 5-HT1A receptor.[1][2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and a partial agonist at postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus, amygdala, and prefrontal cortex.[1] This dual action modulates serotonergic neurotransmission. Additionally, tandospirone has been shown to indirectly influence dopaminergic pathways, particularly in the prefrontal cortex, which is implicated in its therapeutic effects across different CNS disorders.[1][2]
Preclinical Efficacy in Novel CNS Disorders: Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of tandospirone in various animal models of CNS disorders.
Table 1: Schizophrenia and Cognitive Impairment Models
| Animal Model | Treatment Regimen | Key Quantitative Findings | Reference |
| MK-801-induced cognitive impairment in rats | Tandospirone (5 mg/kg, i.p.) for 4 days | Suppressed the prolonged foot-shock stress-induced elevation of extracellular lactate in the medial prefrontal cortex (mPFC). | [3][4] |
| Dizocilpine-treated rats | Tandospirone (5 mg/kg) | Decreased locomotor activity, suggesting potential for managing positive symptoms. | [1] |
| Common Marmosets | Tandospirone | Improved performance in the object retrieval detour (ORD) task, indicating enhanced executive function. Increased extracellular dopamine levels in the mPFC. | [1] |
| Shank3B+/- mice (Autism Spectrum Disorder model) | Acute tandospirone (0.01 and 0.06 mg/kg, i.p.) | Reduced elevated self-grooming behavior and attenuated spatial acquisition deficits. | [5] |
| Shank3B+/- mice (Autism Spectrum Disorder model) | Repeated tandospirone (0.06 mg/kg) | Attenuated elevated self-grooming behavior. | [5] |
Table 2: Depression and Anxiety Models
| Animal Model | Treatment Regimen | Key Quantitative Findings | Reference |
| Forced Swim Test in rats | Not specified | Demonstrated antidepressant effects. | [1] |
| Chronic Water Avoidance Stress in rats | Tandospirone | Relieved anxiety-like behavior and visceral hypersensitivity. | [6] |
| Psychosocial Stress (Intermittent Social Defeat) in rats | Chronic tandospirone (10 mg/kg, i.p.) for 28 days | Reversed the stress-induced increase in latency in the Novelty-Suppressed Feeding (NSF) test and the decrease in doublecortin (DCX)-positive cells in the hippocampus. | [7][8] |
| Contextual Conditioned Fear in rats | Tandospirone (0.3 mg/kg, s.c.) with SSRIs (subeffective doses) | Markedly inhibited conditioned freezing behavior 14 days after fear conditioning. | [9] |
| Healthy rats | Tandospirone (5 mg/kg, i.p.) | Increased dopamine release in the medial frontal cortex to ~190% of basal levels. | [2] |
| Healthy rats | Tandospirone (5 mg/kg, i.p.) + Fluoxetine (10 mg/kg) | Increased dopamine release in the medial frontal cortex to 380% of basal levels (compared to 200% with fluoxetine alone). | [1][2] |
| Healthy rats | Chronic tandospirone (1 or 10 mg/kg, s.c.) for 14 days | Dose-dependently increased the number of DCX-positive cells in the dentate gyrus of the hippocampus. | [10][11] |
Key Experimental Protocols
Detailed methodologies for the principal behavioral assays cited in the preclinical studies are provided below.
Forced Swim Test (FST)
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed in the cylinder for a 15-minute period. This session promotes the development of immobility on the subsequent test day.
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered tandospirone or vehicle. Following the appropriate absorption time, they are placed back into the water-filled cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[12][13]
-
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
The entire session is typically recorded by an overhead camera for later analysis.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[14][15]
Novelty-Suppressed Feeding (NSF) Test
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed on a small piece of white paper in the center of the arena.
-
Procedure:
-
Animals are food-deprived for 24 hours prior to the test.
-
The animal is placed in a corner of the open field.
-
The latency to begin eating the food pellet is recorded over a 5-10 minute period.
-
-
Data Analysis: A longer latency to begin eating is interpreted as increased anxiety-like behavior. A reduction in this latency suggests an anxiolytic or antidepressant-like effect.[7][16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways influenced by tandospirone and a typical experimental workflow for preclinical assessment.
Caption: Tandospirone's 5-HT1A Receptor Signaling Pathway.
Caption: Tandospirone's Modulation of Dopamine Release.
Caption: Preclinical Assessment Workflow for Tandospirone.
Conclusion
The preclinical evidence strongly supports the potential of this compound as a therapeutic agent for a variety of CNS disorders beyond anxiety. Its modulatory effects on both the serotonergic and dopaminergic systems, coupled with its ability to promote neurogenesis, provide a compelling rationale for its repositioning. The quantitative data from diverse animal models demonstrate its efficacy in ameliorating symptoms related to schizophrenia, depression, and PTSD. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical studies, while the signaling pathway diagrams elucidate the complex mechanisms underlying its therapeutic effects. Further investigation, particularly in clinical settings, is warranted to fully explore the therapeutic utility of tandospirone in these novel CNS indications.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of tandospirone and selective serotonin reuptake inhibitors on the contextual conditioned fear stress response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Tandospirone Citrate for Research Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and chemical properties of tandospirone citrate. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this anxiolytic agent.
Introduction
This compound is a potent and selective partial agonist of the 5-HT1A serotonin receptor, belonging to the azapirone class of drugs. It is primarily utilized for its anxiolytic and antidepressant properties. This technical guide delves into the synthesis of this compound and its key chemical characteristics, providing a valuable resource for researchers in the field of neuroscience and drug discovery.
Chemical Properties of this compound
Tandospirone, as a citrate salt, is a white crystalline powder. It is sparingly soluble in water and methanol.
| Property | Value |
| Molecular Formula | C₂₁H₂₉N₅O₂・C₆H₈O₇ |
| Molecular Weight | 575.61 g/mol |
| IUPAC Name | (3aR,4S,7R,7aS)-2-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione monocitrate |
| CAS Number | 112457-95-1 |
Synthesis of this compound
The synthesis of tandospirone is a multi-step process that involves the preparation of two key intermediates: cis-5-norbornene-exo-2,3-dicarboximide and 1-(2-pyrimidinyl)piperazine. These intermediates are then coupled, followed by hydrogenation and salt formation to yield the final product.
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride
-
Diels-Alder Reaction: Maleic anhydride is reacted with cyclopentadiene in a suitable solvent like ethyl acetate to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride.
-
Isomerization: The endo isomer is then thermally isomerized to the more stable exo isomer by heating at high temperatures (around 190-210°C)[1].
Step 2: Synthesis of cis-Norbornane-exo-2,3-dicarboximide
-
Imidation: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is reacted with aqueous ammonia to form the corresponding imide.
-
Hydrogenation: The double bond in the norbornene ring is reduced by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield cis-norbornane-exo-2,3-dicarboximide[1].
Step 3: Synthesis of 1-(2-Pyrimidinyl)piperazine
-
Nucleophilic Aromatic Substitution: 2-Chloropyrimidine is reacted with an excess of piperazine in a solvent such as ethanol. The reaction mixture is stirred at room temperature, followed by workup to isolate the product.
Step 4: Synthesis of Tandospirone
-
N-Alkylation: cis-Norbornane-exo-2,3-dicarboximide is alkylated with 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as acetone to yield N-(4-bromobutyl)-cis-norbornane-exo-2,3-dicarboximide[2].
-
Coupling: The resulting N-(4-bromobutyl) derivative is then coupled with 1-(2-pyrimidinyl)piperazine in a solvent like N,N-dimethylformamide (DMF) with a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) to form tandospirone base[2].
Step 5: Formation of this compound
-
Salt Formation: The synthesized tandospirone base is dissolved in a suitable solvent, such as ethyl acetate, and treated with a solution of citric acid to precipitate this compound[3]. The product is then collected by filtration, washed, and dried.
Mechanism of Action and Receptor Binding
Tandospirone's primary mechanism of action is as a partial agonist at the serotonin 5-HT1A receptor. This interaction is highly selective, with significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.
Signaling Pathway
Caption: Mechanism of action of Tandospirone.
Receptor Binding Affinity
The binding affinity of tandospirone for various neurotransmitter receptors has been determined through radioligand binding assays. The data highlights its high selectivity for the 5-HT1A receptor.
| Receptor | K_i_ (nM) |
| 5-HT1A | 27 ± 5 |
| 5-HT2 | 1300 ± 200 |
| α1-adrenergic | 1600 ± 80 |
| D2 (dopamine) | 1700 ± 300 |
| α2-adrenergic | 1900 ± 400 |
| 5-HT1C | 2600 ± 60 |
| D1 (dopamine) | 41000 ± 10000 |
Pharmacokinetic Properties
Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of tandospirone.
| Parameter | Value (in rats) | Reference |
| Half-life (t_1/2_) | 1.380 ± 0.46 h (intragastric) | [4] |
| 1.224 ± 0.39 h (intravenous) | [4] | |
| Time to max concentration (T_max_) | 0.161 ± 0.09 h (intragastric) | [4] |
| Absolute Bioavailability | 0.24% | [4] |
Analytical Methods
The purity and concentration of this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a commonly employed method.
Experimental Workflow for Analysis
Caption: Experimental workflow for HPLC analysis.
HPLC Method Parameters
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound is summarized below.
| Parameter | Condition | Reference |
| Column | C18 | [4] |
| Mobile Phase | Acetonitrile and 0.01 M potassium dihydrogen phosphate solution | [1] |
| Detection | UV at 243 nm | [1][5] |
| Flow Rate | 1.0 mL/min | [6] |
Method Validation Parameters:
A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from placebo or degradation products |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers engaged in the study and development of this important anxiolytic agent. The high selectivity of tandospirone for the 5-HT1A receptor continues to make it a subject of interest for further investigation in the treatment of anxiety and other neurological disorders.
References
- 1. CN101362751B - this compound, preparation method thereof, formulations and quality control method - Google Patents [patents.google.com]
- 2. This compound, SM-3997, Sediel-药物合成数据库 [drugfuture.com]
- 3. Synthesis and anxiolytic activity of N-substituted cyclic imides (1R*,2S*,3R*,4S*)-N-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,3- bicyclo[2.2.1]heptanedicarboximide (tandospirone) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and absorption mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
Tandospirone's Impact on Neurogenesis and Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tandospirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated significant potential in modulating key neuronal processes underlying brain health and disease.[1][2][3][4] This technical guide provides an in-depth analysis of tandospirone's effects on neurogenesis and synaptic plasticity, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. The evidence presented herein positions tandospirone as a compelling candidate for further investigation in the context of neurodegenerative and psychiatric disorders characterized by impaired neural plasticity.
Quantitative Effects on Neurogenesis and Synaptic Plasticity
Tandospirone has been shown to exert quantifiable effects on markers of neurogenesis and to influence synaptic potentiation. The following tables summarize the key quantitative findings from preclinical rodent studies.
Table 1: Effects of Tandospirone on Hippocampal Neurogenesis Markers
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Density of Doublecortin (DCX)-positive cells (marker for newborn neurons) | Normal Male Sprague-Dawley Rats | Tandospirone | 1 mg/kg/day, s.c. for 14 days | Significant increase in DCX-positive cells | [5][6] |
| Tandospirone | 10 mg/kg/day, s.c. for 14 days | Significant, dose-dependent increase in DCX-positive cells | [5][6] | ||
| Intermittent Social Defeat Stress-induced Rats | Vehicle | N/A | Decrease in DCX-positive cells | [1][7] | |
| Tandospirone | 10 mg/kg/day, i.p. for 28 days | Reversed the stress-induced decrease in DCX-positive cells | [1][7] | ||
| Density of Ki-67-positive cells (marker for proliferating cells) | Intermittent Social Defeat Stress-induced Rats | Vehicle vs. Tandospirone | 10 mg/kg/day, i.p. for 28 days | No significant difference observed | [1][7] |
Table 2: Effects of Tandospirone on Synaptic Plasticity
| Parameter | Synaptic Pathway | Treatment Comparison | Outcome | Reference |
| Long-Term Potentiation (LTP) | Mossy fiber-CA3 | Tandospirone vs. Diazepam | No reduction in LTP with tandospirone | [1] |
| Perforant path-dentate gyrus | Tandospirone vs. Diazepam | No reduction in LTP with tandospirone | [1] | |
| Schaffer collateral-CA1 | Tandospirone vs. Diazepam | Not specified | [1] | |
| Extracellular Dopamine Levels (mPFC) | N/A | Tandospirone (5 mg/kg, i.p.) | Increased dopamine release to ~190% of basal levels | [8] |
| Tandospirone + Fluoxetine | 10 mg/kg fluoxetine alone vs. combination | Fluoxetine alone: ~200% of basal; Combination: ~380% of basal | [1][8] |
Key Experimental Methodologies
The following protocols provide a detailed overview of the methods used in seminal studies investigating tandospirone's effects.
Chronic Tandospirone Administration and Immunohistochemistry for Neurogenesis
-
Drug Administration: Tandospirone administered subcutaneously (s.c.) or intraperitoneally (i.p.) once daily. Common dosages include 1 mg/kg and 10 mg/kg over a period of 14 or 28 days.[5][6][7]
-
Tissue Processing: Following the treatment period, animals are euthanized, and brains are perfused and fixed. Brains are then sectioned for immunohistochemical analysis.
-
Immunohistochemistry: Sections are stained for markers of neurogenesis, specifically Doublecortin (DCX) to identify immature neurons and Ki-67 to identify proliferating cells.
-
Quantification: The number of DCX-positive and Ki-67-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods.[6][7]
Social Defeat Stress Model and Behavioral Analysis
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Stress Induction: Animals are subjected to intermittent social defeat over a two-week period.[7]
-
Drug Administration: Tandospirone (10 mg/kg) or vehicle is administered daily for 28 days, starting two weeks prior to the stress induction.[7]
-
Behavioral Testing: The Novelty-Suppressed Feeding (NSF) test is used to assess anxiety-like behavior. The latency to begin eating in a novel environment is measured.[7]
-
Neurogenesis Analysis: Following behavioral testing, brains are processed for immunohistochemical analysis of DCX and Ki-67 as described in Protocol 2.1.[7]
Signaling Pathways
Tandospirone's pro-neurogenic and plasticity-enhancing effects are primarily mediated through its action on the 5-HT1A receptor and the subsequent modulation of downstream signaling cascades.
Core 5-HT1A Receptor Signaling
Tandospirone acts as a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory G proteins (Gi/o).[1][2][9] Activation of the 5-HT1A receptor by tandospirone initiates two primary intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[1][9]
-
Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which inhibits neuronal firing.[1][2][9]
Modulation of the ERK/MAP Kinase Pathway
Studies have also implicated the extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein (MAP) kinase cascade, in tandospirone's mechanism of action.[1][2] Activation of the 5-HT1A receptor by tandospirone can lead to the phosphorylation and activation of ERK.[10] This pathway is a crucial regulator of gene expression and protein synthesis, processes that are fundamental to neurogenesis and synaptic plasticity. The precise upstream link between 5-HT1A receptor activation and the ERK pathway is an area of ongoing research but may involve G-protein-dependent or independent mechanisms.
Interaction with Dopaminergic and Neurotrophic Systems
Tandospirone's influence extends beyond serotonergic signaling. It has been shown to increase extracellular dopamine levels in the medial prefrontal cortex, a brain region critical for cognitive functions and mood regulation.[1][8] This effect is mediated by 5-HT1A receptors and can be potentiated by co-administration with selective serotonin reuptake inhibitors (SSRIs). Furthermore, while direct evidence is still emerging, the pro-neurogenic effects of tandospirone are likely intertwined with the regulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity and neuronal survival. Clinical studies have shown that combination therapy with tandospirone can increase serum BDNF levels in patients with depression and anxiety.[11]
Conclusion and Future Directions
The collective evidence strongly indicates that tandospirone promotes neurogenesis and synaptic plasticity through its selective partial agonism at 5-HT1A receptors. Its ability to increase the number of new neurons in the hippocampus and modulate synaptic strength, coupled with a favorable side-effect profile compared to other anxiolytics, underscores its therapeutic potential.
Future research should focus on elucidating the precise molecular mechanisms linking 5-HT1A receptor activation to the ERK and BDNF pathways in the context of tandospirone's action. Furthermore, clinical trials investigating the long-term effects of tandospirone on cognitive function and brain structure in patients with neurodegenerative and psychiatric disorders are warranted. The development of more specific agonists targeting distinct 5-HT1A receptor populations may also offer novel therapeutic avenues.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of tandospirone capsule combined with paroxetine on serum BDNF and 5-HT levels in patients with depression of hypertension complicated with anxiety disorder-Academax [zbzx.academax.com]
Unraveling the Complexities of Tandospirone's Active Metabolites: A Pharmacodynamic Deep Dive
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tandospirone, an anxiolytic and antidepressant agent of the azapirone class, has garnered significant interest for its therapeutic efficacy, particularly in the treatment of generalized anxiety disorder and its potential applications in other central nervous system disorders.[1] Its pharmacological activity is primarily attributed to its action as a potent and selective partial agonist at the serotonin 1A (5-HT1A) receptor.[2][3][4][5] However, a comprehensive understanding of tandospirone's in vivo effects necessitates a thorough investigation into the pharmacodynamics of its principal active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).[6][7][8][9] This technical guide provides an in-depth analysis of the pharmacodynamic profiles of both tandospirone and 1-PP, presenting key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways involved.
Pharmacodynamic Profiles: A Tale of Two Molecules
The overall pharmacological effect of tandospirone is a composite of the actions of the parent drug and its primary metabolite. While tandospirone drives the primary serotonergic activity, 1-PP introduces a distinct modulatory effect on the adrenergic system.
Tandospirone: The Selective 5-HT1A Partial Agonist
Tandospirone's principal mechanism of action is its high-affinity binding to and partial agonism of the 5-HT1A receptor.[2] This interaction is believed to mediate its anxiolytic and antidepressant effects.
-
Receptor Binding Affinity: Tandospirone exhibits high selectivity for the 5-HT1A receptor, with significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.[2][3]
-
Functional Activity: As a partial agonist, tandospirone elicits a submaximal response compared to the endogenous full agonist, serotonin. Functional studies have demonstrated that it possesses approximately 60% of the intrinsic activity of the full 5-HT1A agonist 8-OH-DPAT in stimulating adenylate cyclase.[2] This partial agonism is crucial, as it allows for a modulatory effect on the serotonergic system, potentially reducing the risk of overstimulation and associated side effects.[1]
1-(2-pyrimidinyl)-piperazine (1-PP): The α2-Adrenergic Antagonist
In contrast to its parent compound, the major active metabolite 1-PP demonstrates a distinct pharmacodynamic profile, primarily characterized by its antagonist activity at α2-adrenergic receptors.[7][8][10]
-
Receptor Binding Affinity: 1-PP binds with high affinity to α2-adrenergic receptors, while displaying significantly weaker partial agonist activity at 5-HT1A receptors.[10] Its affinity for dopamine D2, D3, and D4 receptors is negligible.[10]
-
Functional Activity: The primary functional role of 1-PP is the blockade of α2-adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons and function as autoreceptors, inhibiting the release of norepinephrine. By antagonizing these receptors, 1-PP can lead to an increase in noradrenergic neurotransmission.[7] This action may contribute to the overall therapeutic profile of tandospirone, potentially influencing alertness and mood.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative parameters that define the pharmacodynamic profiles of tandospirone and its active metabolite, 1-PP.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT2 | 5-HT1C | α1-Adrenergic | α2-Adrenergic | D1 | D2 |
| Tandospirone | 27 ± 5[2][3] | 1300[2] | 2600[11] | 1600[11] | 1900[11] | 41000[2] | 1700[11] |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | 414[10] | - | - | - | 7.3 - 40[10] | - | >10,000[10] |
Table 2: Functional Activity Parameters
| Compound | Receptor | Assay | Parameter | Value |
| Tandospirone | 5-HT1A | Adenylate Cyclase | Intrinsic Activity | ~60% of 8-OH-DPAT[2] |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | 5-HT1A | - | Emax | 54%[10] |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | Presynaptic α2-Adrenoceptors | [3H]noradrenaline release | pA2 | 6.8 - 7.3[10] |
Experimental Protocols
The characterization of the pharmacodynamics of tandospirone and 1-PP has been achieved through a combination of in vitro and in vivo experimental approaches.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the affinity of the compounds for various neurotransmitter receptors.
-
General Methodology: Competitive radioligand binding assays are performed using brain tissue homogenates (e.g., rat or calf cerebral cortex) or cell lines expressing the specific receptor subtype. A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]WAY-100635 for 5-HT1A receptors, [3H]clonidine for α2-adrenergic receptors) is incubated with the tissue or cell preparation in the presence of varying concentrations of the test compound (tandospirone or 1-PP). The amount of radioligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) is calculated.[2][6]
-
-
Functional Assays:
-
Objective: To determine the functional activity of the compounds at their target receptors (i.e., agonist, antagonist, partial agonist).
-
Adenylate Cyclase Activity Assay (for 5-HT1A agonism): This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. For Gi-coupled receptors like 5-HT1A, agonism leads to an inhibition of adenylate cyclase. The potency (EC50) and intrinsic activity (Emax) of the compound are determined by measuring the concentration-dependent change in cAMP levels.[2]
-
[35S]GTPγS Binding Assay (for G-protein activation): This assay directly measures the activation of G-proteins following receptor stimulation. Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. The amount of bound [35S]GTPγS is quantified to determine the potency and efficacy of the agonist.
-
Isolated Tissue Preparations (for α2-adrenergic antagonism): The functional antagonism of α2-adrenoceptors can be assessed using isolated tissue preparations such as the rat vas deferens. The ability of an α2-agonist (e.g., clonidine) to inhibit electrically stimulated contractions is measured in the absence and presence of the antagonist (1-PP). A rightward shift in the concentration-response curve of the agonist indicates competitive antagonism.[6]
-
Neurotransmitter Release Studies (for presynaptic α2-antagonism): Synaptosomal preparations from brain regions like the cerebral cortex can be used to study the effect of compounds on neurotransmitter release. The ability of 1-PP to antagonize the inhibitory effect of norepinephrine on K+-evoked [3H]noradrenaline release provides a measure of its presynaptic α2-adrenoceptor antagonist activity.[10]
-
In Vivo Studies
-
Animal Models of Anxiety and Depression:
-
Objective: To assess the anxiolytic and antidepressant-like effects of the compounds.
-
Methodologies: Various behavioral paradigms are employed, such as the conditioned fear stress model, where the ability of a drug to reduce freezing behavior is measured.[12] The learned helplessness model is another paradigm used to assess antidepressant-like activity.[12]
-
-
Neurochemical and Electrophysiological Studies:
-
Objective: To measure the effects of the compounds on neurotransmitter levels and neuronal activity in the brain.
-
Methodologies: Techniques like in vivo microdialysis can be used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions. Extracellular single-unit recordings from neurons, for example in the locus coeruleus, are used to assess the effects of compounds on neuronal firing rates.[7]
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways associated with tandospirone and its active metabolite.
References
- 1. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptor antagonist activity may account for the effects of buspirone in an anticonflict test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and absorption mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandospirone Citrate: A Comparative Analysis of 5-HT1A and D2 Receptor Binding Affinity
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of tandospirone citrate for the serotonin 1A (5-HT1A) and dopamine 2 (D2) receptors. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive understanding of tandospirone's receptor interaction profile.
Core Findings: Receptor Binding Affinity
This compound exhibits a significantly higher affinity for the 5-HT1A receptor compared to the D2 receptor. This selectivity is a key characteristic of its pharmacological profile. The binding affinity is commonly expressed in terms of the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Receptor | Ligand | Ki (nM) | Species | Tissue Source | Reference |
| 5-HT1A | Tandospirone | 27 ± 5 | Rat | Brain homogenates | [1][2] |
| D2 | Tandospirone | 1300 - 41000 (Range) | Rat | Brain homogenates | [1][2] |
Table 1: Comparative Binding Affinity of this compound for 5-HT1A and D2 Receptors.
The data clearly indicates that tandospirone's affinity for the 5-HT1A receptor is approximately two to three orders of magnitude greater than its affinity for the D2 receptor[1][2]. This potent and selective agonist effect on 5-HT1A receptors is a defining feature of tandospirone, distinguishing it from other anxiolytic agents like buspirone and ipsapirone which show moderate-to-high affinity for the D2 receptor[1].
Signaling Pathways
Tandospirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors[1]. Its binding to the 5-HT1A receptor initiates a cascade of intracellular events. In contrast, its interaction with the D2 receptor is significantly weaker and less characterized.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by tandospirone, which is coupled to inhibitory G-proteins (Gi/o), leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA)[1][3].
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane and inhibition of neuronal firing[1][3].
Additionally, tandospirone has been shown to increase the phosphorylation of the extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase pathway[1].
D2 Receptor Signaling
Dopamine D2 receptors are also G-protein coupled receptors, typically linked to Gi/o proteins. Activation of D2 receptors generally leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. Furthermore, D2 receptors can signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses. Given tandospirone's low affinity for the D2 receptor, its physiological effects through this pathway are considered minimal.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for tandospirone is primarily achieved through competitive radioligand binding assays.
General Workflow
Detailed Methodologies
1. Membrane Preparation:
-
Tissue Source: Whole brain or specific brain regions (e.g., cortex, hippocampus) from rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2][4].
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors[4].
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.
-
Storage: The final membrane preparation is resuspended in a buffer, protein concentration is determined (e.g., using a BCA assay), and aliquots are stored at -80°C[4].
2. Radioligand Binding Assay (for 5-HT1A Receptors):
-
Radioligand: A selective 5-HT1A receptor radioligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist), is used[5].
-
Incubation: The reaction mixture contains the prepared membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound[6]. The incubation is carried out in a specific assay buffer at a defined temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium[4].
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand[4][6].
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter[4].
3. Radioligand Binding Assay (for D2 Receptors):
-
Radioligand: A selective D2 receptor radioligand, such as [3H]spiperone or [3H]raclopride, is utilized[7].
-
Incubation and Termination: The procedure is analogous to the 5-HT1A assay, with the reaction mixture containing membranes expressing D2 receptors, the D2-specific radioligand, and varying concentrations of tandospirone.
-
Non-specific Binding: Non-specific binding is determined using a high concentration of a non-labeled D2 ligand (e.g., haloperidol or dopamine).
4. Data Analysis:
-
IC50 Determination: The concentration of tandospirone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].
Conclusion
The data and methodologies presented in this technical guide underscore the high affinity and selectivity of this compound for the 5-HT1A receptor over the D2 receptor. This pharmacological profile is consistent with its clinical efficacy as an anxiolytic agent, with its primary mechanism of action attributed to the modulation of the serotonergic system via 5-HT1A receptor agonism. The detailed experimental protocols provide a framework for the continued investigation and characterization of tandospirone and other novel compounds targeting these critical neurotransmitter systems.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Tandospirone at the 5-HT1A Receptor Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions of Tandospirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor. Tandospirone is an anxiolytic and antidepressant agent, and its therapeutic effects are primarily mediated through its interaction with the 5-HT1A receptor. This document details the binding affinity, functional activity, and downstream signaling pathways associated with Tandospirone's action at this critical G-protein coupled receptor (GPCR). Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are included to support further research and drug development in this area.
Introduction to Tandospirone and the 5-HT1A Receptor
Tandospirone is an azapirone derivative that exhibits high affinity and selectivity for the 5-HT1A receptor.[1][2][3][4] The 5-HT1A receptor, a subtype of the serotonin receptor family, is a key modulator of serotonergic neurotransmission and is implicated in the pathophysiology of anxiety and mood disorders. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, cortex, and amygdala.[2] Tandospirone's therapeutic efficacy is attributed to its partial agonism at these receptors, which allows for a modulated response compared to full agonists, potentially reducing the risk of overstimulation and associated side effects.[5]
Quantitative Analysis of Tandospirone's Interaction with the 5-HT1A Receptor
The interaction of Tandospirone with the 5-HT1A receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Binding Affinity of Tandospirone at the Human 5-HT1A Receptor
| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |
| Ki | 27 ± 5 nM | [3H]8-OH-DPAT | Rat Brain Homogenates | [1] |
| KD | 4.5 ± 0.8 nM | [3H]Tandospirone | Rat Cortical Membranes | |
| Binding Affinity | -5.88 kcal/mol | - | Serotonin-bound HTR1A receptor (PDB ID: 7E2Y) |
Table 2: Functional Activity of Tandospirone at the 5-HT1A Receptor
| Assay | Parameter | Value | Comments | Reference |
| Adenylate Cyclase Activity | Emax | ~60% of 8-OH-DPAT | Measures inhibition of forskolin-stimulated cAMP production. | |
| Receptor Activation (Voltage-dependent) | Emax | ~55% of 5-HT | Measured in oocytes. | [6] |
| Receptor Activation (Voltage-dependent) | EC50 | 194 nM (at -80 mV) | Potency is dependent on membrane potential. | [6] |
| Receptor Activation (Voltage-dependent) | EC50 | 934.1 nM (at +40 mV) | Potency is dependent on membrane potential. | [6] |
Table 3: Receptor Selectivity Profile of Tandospirone
| Receptor | Ki (nM) |
| 5-HT1A | 27 |
| 5-HT2 | 1300 - 41000 |
| 5-HT1C | 1300 - 41000 |
| α1-adrenergic | 1300 - 41000 |
| α2-adrenergic | 1300 - 41000 |
| Dopamine D1 | 1300 - 41000 |
| Dopamine D2 | 1300 - 41000 |
| 5-HT1B | Inactive |
| 5-HT Uptake Sites | Inactive |
| β-adrenergic | Inactive |
| Muscarinic Cholinergic | Inactive |
| Benzodiazepine | Inactive |
Data compiled from Hamik A, et al. (1990).[1]
Signaling Pathways Modulated by Tandospirone
Upon binding to the 5-HT1A receptor, Tandospirone, as a partial agonist, initiates a cascade of intracellular signaling events. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).[2][3] Activation of the receptor by Tandospirone leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ).
The primary downstream effects include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[3]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly interacts with and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron.[1] This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Tandospirone with the 5-HT1A receptor.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of Tandospirone for the 5-HT1A receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor (CHO-h5-HT1A).
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: Tandospirone citrate.
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CHO-h5-HT1A cells in ice-cold assay buffer. Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of Tandospirone (e.g., 10-10 to 10-5 M).
-
-
Add 100 µL of the membrane preparation (typically 50-100 µg of protein) to each well.
-
Add 50 µL of [3H]8-OH-DPAT to each well at a final concentration close to its KD (e.g., 1 nM). The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Tandospirone concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the 5-HT1A receptor upon agonist binding. It is used to determine the potency (EC50) and efficacy (Emax) of Tandospirone.
Materials:
-
Receptor Source: CHO-h5-HT1A cell membranes.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP Solution: 100 µM GDP in assay buffer.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Other materials are the same as for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for basal binding).
-
25 µL of non-specific binding control.
-
25 µL of varying concentrations of Tandospirone (e.g., 10-10 to 10-5 M).
-
-
Add 50 µL of the membrane preparation (20-40 µg of protein) to each well.
-
Add 25 µL of the GDP solution to each well (final concentration 10 µM).
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add 25 µL of [35S]GTPγS to each well (final concentration 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: Terminate the reaction and quantify the bound radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Calculate the specific [35S]GTPγS binding. Plot the specific binding against the logarithm of the Tandospirone concentration. Determine the EC50 and Emax values using non-linear regression analysis. The Emax is often expressed as a percentage of the maximal stimulation produced by a full agonist like 5-HT or 8-OH-DPAT.
The Concept of Partial Agonism
Tandospirone is classified as a partial agonist at the 5-HT1A receptor. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist, such as the endogenous neurotransmitter serotonin. The degree of efficacy is an intrinsic property of the ligand.
The logical relationship of partial agonism can be visualized as follows:
This property of partial agonism is clinically significant as it may contribute to a more favorable side-effect profile compared to full agonists, by providing a "ceiling" to the level of receptor activation and preventing excessive downstream signaling.
Conclusion
Tandospirone's molecular interactions at the 5-HT1A receptor are characterized by high-affinity binding and partial agonism. Its selectivity for the 5-HT1A receptor over other monoaminergic receptors is a key feature of its pharmacological profile. The downstream signaling cascade, involving the inhibition of adenylyl cyclase and activation of GIRK channels, ultimately leads to a reduction in neuronal excitability, which is thought to underlie its anxiolytic and antidepressant effects. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the research and development of novel therapeutics targeting the serotonergic system.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 5. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Tandospirone for Cognitive Enhancement in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. While conventional antipsychotics primarily address positive symptoms, their effect on cognitive deficits remains limited. This technical guide delves into the exploratory research on tandospirone, a selective 5-HT1A receptor partial agonist, as a potential adjunctive therapy for cognitive enhancement in individuals with schizophrenia. This document summarizes key findings from clinical and preclinical studies, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing critical pathways and workflows to provide a comprehensive resource for the scientific community.
Introduction
Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms.[1] Cognitive deficits, encompassing domains such as memory, attention, and executive function, are increasingly recognized as major predictors of long-term disability and poor functional outcomes.[2][3] The limitations of current antipsychotic medications in ameliorating these cognitive impairments have spurred the investigation of novel therapeutic strategies.[4]
Tandospirone, an azapirone derivative, is a potent and selective partial agonist of the 5-HT1A receptor.[1][5] Initially developed as an anxiolytic, its unique pharmacological profile has led to investigations into its potential for treating a broader range of central nervous system disorders, including the cognitive deficits associated with schizophrenia.[1][6][7] The therapeutic rationale is partly based on the observation that several atypical antipsychotics with cognitive-enhancing properties also exhibit 5-HT1A partial agonism.[2][3] This guide provides an in-depth overview of the exploratory studies that have evaluated the efficacy and underlying mechanisms of tandospirone in this context.
Putative Mechanism of Action for Cognitive Enhancement
The prevailing hypothesis for tandospirone's cognitive-enhancing effects in schizophrenia centers on its modulation of neurotransmitter systems in the prefrontal cortex (PFC). As a 5-HT1A receptor partial agonist, tandospirone is thought to exert its effects through the following mechanisms:
-
Enhancement of Cortical Dopamine Release: Stimulation of postsynaptic 5-HT1A receptors in the PFC is believed to facilitate the release of dopamine.[1] This is significant as hypofunction of dopaminergic pathways in the PFC is implicated in the cognitive deficits of schizophrenia.
-
Modulation of Cholinergic Neurotransmission: 5-HT1A receptor agonists have been shown to enhance cholinergic neurotransmission in the cortex and hippocampus, regions crucial for learning and memory.[2][3]
-
Regulation of Glutamatergic Activity: Preclinical studies suggest that 5-HT1A receptor activation can modulate excitatory glutamatergic neurotransmission, potentially normalizing aberrant neural activity in the PFC.[8]
The following diagram illustrates the proposed signaling pathway for tandospirone's pro-cognitive effects.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Tandospirone | 200 Publications | 2706 Citations | Top Authors | Related Topics [scispace.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. [PDF] Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms | Semantic Scholar [semanticscholar.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tandospirone Citrate in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tandospirone citrate dosage protocols for use in common rodent models of anxiety. This document includes detailed experimental procedures, quantitative data summaries, and diagrams of the relevant signaling pathway and experimental workflow to guide researchers in their study design.
Introduction
Tandospirone is a selective partial agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of drugs.[1][2] It is clinically used for the treatment of generalized anxiety disorder and has been investigated for other conditions.[2][3][4] In preclinical research, tandospirone is a valuable tool for studying the role of the 5-HT1A receptor in anxiety and for evaluating potential anxiolytic compounds. Its mechanism of action primarily involves the modulation of serotonergic neurotransmission.[1][2]
Mechanism of Action: 5-HT1A Receptor Signaling
Tandospirone exerts its anxiolytic effects by activating postsynaptic 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[1] This activation initiates a signaling cascade that ultimately leads to neuronal inhibition. Key downstream effects include:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA).[1]
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit of the activated G-protein can directly activate GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.
-
Modulation of Extracellular Signal-Regulated Kinase (ERK) Pathway: Tandospirone has been shown to increase the phosphorylation of ERK, suggesting the involvement of the mitogen-activated protein (MAP) kinase signaling pathway.
The following diagram illustrates the signaling pathway of tandospirone at the postsynaptic 5-HT1A receptor.
References
- 1. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tandospirone for the Study of Visceral Hypersensitivity in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tandospirone, a 5-HT1A receptor partial agonist, in preclinical rat models of visceral hypersensitivity. This document outlines the underlying scientific principles, detailed experimental protocols, and expected outcomes based on current research.
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli.[1][2][3] Tandospirone, an anxiolytic and antidepressant medication, has shown promise in alleviating symptoms of IBS in clinical settings.[4][5][6][7] Preclinical studies using rat models are crucial for elucidating the mechanisms through which tandospirone modulates visceral pain and for evaluating its therapeutic potential.
Tandospirone primarily acts as a partial agonist at serotonin 5-HT1A receptors.[8][9] Its therapeutic effects in the context of visceral hypersensitivity are believed to be mediated through the modulation of serotonergic pathways in the central nervous system, particularly in brain regions involved in pain perception and emotional regulation, such as the anterior cingulate cortex (ACC).[10][11][12]
Mechanism of Action of Tandospirone in Visceral Hypersensitivity
Tandospirone's primary mechanism of action involves its activity as a partial agonist at the 5-HT1A receptor.[8][9][13] In the context of stress-induced visceral hypersensitivity, research suggests that tandospirone exerts its effects by:
-
Activating 5-HT1A Receptors in the Anterior Cingulate Cortex (ACC): Stress can lead to a downregulation of 5-HT1A receptors in the ACC, a brain region critical for processing both emotional and pain signals.[11][12] Tandospirone compensates for this deficit by activating the remaining 5-HT1A receptors.[10][11]
-
Suppressing Theta Oscillation Enhancement: Activation of 5-HT1A receptors in the ACC by tandospirone leads to the suppression of enhanced theta oscillations, which are positively correlated with the level of visceral sensitivity.[10][12]
-
Modulating Serotonergic and Dopaminergic Systems: As a 5-HT1A partial agonist, tandospirone can modulate the release of serotonin and has a mild affinity for dopamine D2 receptors, which may also contribute to its anxiolytic and visceral analgesic effects.[8][14]
Signaling Pathway of Tandospirone
Experimental Protocols
Induction of Visceral Hypersensitivity in Rats: Water Avoidance Stress (WAS) Model
This model is used to induce chronic visceral hypersensitivity that mimics symptoms of IBS.[11]
Materials:
-
Male Wistar rats (200-250 g)
-
Water tank (25 cm length × 25 cm width × 45 cm height)
-
Vertical platform (8 cm length × 8 cm width × 10 cm height)
-
Water maintained at room temperature
Protocol:
-
Place the vertical platform in the center of the water tank.
-
Fill the tank with water until the water level is 1 cm below the top of the platform.
-
Place a single rat on the platform for 1 hour daily.
-
Repeat this procedure for 10 consecutive days.[11]
-
A control group of rats should be handled similarly but without any intervention (no placement on the platform in the water tank).
Assessment of Visceral Sensitivity
This method measures visceral sensitivity by recording the electromyographic (EMG) activity of the abdominal muscles in response to colorectal distension.[11]
Materials:
-
Teflon-coated stainless steel wires for electrodes
-
Surgical tools for electrode implantation
-
EMG recording system
-
Colorectal distension balloon catheter
-
Pressure transducer and inflation device
Protocol:
-
Electrode Implantation:
-
Colorectal Distension and EMG Recording:
-
Habituate the rats to the testing environment.
-
Insert a lubricated balloon catheter into the colon, with the distal end positioned approximately 1 cm from the anus, and secure it to the tail.
-
Connect the catheter to a pressure transducer and inflation device.
-
Record baseline EMG activity.
-
Induce phasic colorectal distension at varying pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a rest period in between (e.g., 2 minutes).
-
Record the EMG response during each distension.
-
The VMR is quantified by calculating the area under the curve (AUC) of the EMG signal during distension minus the baseline activity.
-
The AWR is a semi-quantitative assessment of visceral pain based on the behavioral response to colorectal distension.[1][15]
Materials:
-
Colorectal distension balloon catheter
-
Inflation device
Protocol:
-
Habituate the rats to the testing environment.
-
Insert a lubricated balloon catheter into the colon as described for VMR.
-
Apply graded colorectal distension by inflating the balloon with air or water to specific pressures.
-
Observe and score the rat's behavioral response according to the following scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of pelvic structures.[15]
-
-
Record the AWR score for each distension pressure.
Administration of Tandospirone
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with tandospirone in rats.[11]
Dosage: Effective doses in rat models of visceral hypersensitivity have been reported to be in the range of 0.5 to 10 mg/kg.[16] A common dose used in studies is 1.0 mg/kg.[17]
Treatment Schedule: Tandospirone can be administered acutely before visceral sensitivity testing or chronically over a period of several days, depending on the study design.
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of tandospirone on visceral hypersensitivity in rats.
Table 1: Effect of Tandospirone on Visceromotor Response (VMR) in Stressed Rats
| Treatment Group | VMR Amplitude (AUC/s) at 60 mmHg CRD |
| Unstressed | 11.9 ± 1.0 |
| Stressed | 28.3 ± 3.3 |
| Stressed + PBS | 30.9 ± 4.6 |
| Stressed + Tandospirone | 15.9 ± 3.9 |
Data are presented as mean ± SEM.[11]
Table 2: Effect of Tandospirone on Theta Band Power in the Anterior Cingulate Cortex (ACC) of Stressed Rats
| Treatment Group | Theta Band Power (μV²) |
| Unstressed | 4.9 ± 0.5 |
| Stressed | 7.4 ± 1.0 |
| Stressed + Tandospirone | 4.7 ± 0.5 |
Data are presented as mean ± SEM.[11]
Conclusion
Tandospirone has demonstrated significant efficacy in attenuating visceral hypersensitivity in rat models, primarily through its action as a 5-HT1A receptor partial agonist in the anterior cingulate cortex. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute studies aimed at further exploring the therapeutic potential of tandospirone and similar compounds for visceral pain-related disorders. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for conditions like IBS.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of tandospirone in patients with irritable bowel syndrome-diarrhea and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of tandospirone in patients with irritable bowel syndrome-diarrhea and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 9. Tandospirone - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 11. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic treatment with tandospirone, a 5-HT(1A) receptor partial agonist, suppresses footshock stress-induced lactate production in the prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tandospirone in 6-hydroxydopamine (6-OHDA) Parkinson's Models
Introduction
Tandospirone is an azapirone derivative and a selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1] It is clinically utilized as an anxiolytic and antidepressant in several countries.[1][2] Preclinical and clinical studies have revealed its potential therapeutic role in managing motor dysfunctions associated with Parkinson's disease (PD).[1][3] The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based animal model that induces specific and irreversible degeneration of dopaminergic neurons in the nigrostriatal pathway, thereby mimicking the core pathology of PD.[4][5] These notes provide a comprehensive overview of the application of Tandospirone in 6-OHDA models, detailing its mechanism, effects, and relevant experimental protocols.
Mechanism of Action in the Parkinsonian Brain
Tandospirone's therapeutic potential in PD models is primarily mediated by its action on 5-HT1A receptors, which are strategically located to modulate the basal ganglia circuitry affected by dopamine depletion.
-
Postsynaptic 5-HT1A Receptor Activation : Tandospirone is thought to act on postsynaptic 5-HT1A receptors, particularly within the basal ganglia. This activation can modulate the cortico-striatal glutamate pathway, reducing excessive glutamate release and thereby ameliorating motor dysfunction.[1][2]
-
Dopamine Modulation : By acting on 5-HT1A autoreceptors on serotonin neurons in the raphe nuclei, Tandospirone can inhibit serotonin neuron firing. This disinhibits dopamine neurons, leading to increased dopamine release in cortical regions like the medial prefrontal cortex.[1][6]
-
Signal Transduction : Activation of 5-HT1A receptors by Tandospirone has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK), indicating the involvement of the mitogen-activated protein (MAP) kinase signaling pathway.[1] This pathway is crucial for neuronal survival and plasticity.
Effects on Motor Symptoms in 6-OHDA Models
Preclinical studies consistently demonstrate that Tandospirone alleviates parkinsonian motor deficits in rodent models.
-
Rotational Behavior : In unilaterally 6-OHDA-lesioned rats, Tandospirone dose-dependently induces contralateral rotations, a behavior indicative of a pro-dopaminergic or dopamine-like effect in the depleted striatum.[2][7] This effect is blocked by 5-HT1A antagonists (e.g., WAY-100635) but not by dopamine antagonists, suggesting a non-dopaminergic mechanism.[2][7]
-
Catalepsy and Akinesia : Tandospirone has been shown to reverse haloperidol-induced catalepsy and restore locomotor activity in reserpine-treated rats, which are models for parkinsonian rigidity and akinesia.[1][7] Its anti-cataleptic action was found to be comparable to that of bromocriptine.[7][8]
Quantitative Data Summary
Table 1: Effects of Tandospirone on Motor Behavior in 6-OHDA and other PD Models
| Behavioral Test | Animal Model | Tandospirone Dose (mg/kg, i.p.) | Key Finding | Reference |
|---|---|---|---|---|
| Rotational Behavior | 6-OHDA Unilateral Lesioned Rat | 0.5 - 10 | Significantly increased contralateral rotations in a dose-dependent manner. | [2] |
| Rotational Behavior | 6-OHDA Unilateral Lesioned Rat | Not specified | Markedly induced contralateral rotation. | [7] |
| Haloperidol-induced Catalepsy | Mouse/Rat | Not specified | Dose-dependently reversed catalepsy; effect was comparable to bromocriptine. | [1][7] |
| Reserpine-induced Hypolocomotion | Rat | Not specified | Dose-dependently restored spontaneous locomotor activity. |[7] |
Table 2: Effects of Tandospirone on L-DOPA-Induced Dyskinesia (LID)
| Study Population | Tandospirone Dose | Effect on LID | Effect on Parkinsonism | Reference |
|---|---|---|---|---|
| PD Patients (n=10) | 15-60 mg/day | Dyskinesia was considerably alleviated in 5 of 10 patients. | Parkinsonian features were slightly worsened in 6 of 10 patients. | [1][9] |
| 6-OHDA Lesioned Rat | 2.5 (highest dose tested) | Attenuated peak abnormal involuntary movements (AIMs) by ~40%. | Decreased the effect of L-dopa in rotarod performance at the highest dose. |[1] |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesion Induction in Rats
This protocol describes the stereotactic injection of 6-OHDA into the medial forebrain bundle (MFB) to create a robust unilateral lesion of the nigrostriatal pathway.[4][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Stereotactic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution :
-
Prepare a fresh solution of 6-OHDA immediately before use, as it is susceptible to oxidation.
-
Dissolve 6-OHDA HCl in ice-cold sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation.[5] A common concentration is 2-4 mg/mL.[5][10]
-
Keep the solution on ice and protected from light throughout the procedure.
-
-
Animal Preparation and Anesthesia :
-
Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[5]
-
Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place the animal in the stereotactic frame.
-
Shave the scalp, and clean the surgical area with an antiseptic solution (e.g., Betadine followed by 70% ethanol).
-
-
Stereotactic Surgery :
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clear the bregma and lambda landmarks. Level the skull by ensuring bregma and lambda are in the same horizontal plane.
-
Drill a small burr hole in the skull over the target injection site.
-
Typical coordinates for the MFB in rats relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.[10] Note: Coordinates should be optimized for the specific rat strain and age.
-
-
6-OHDA Injection :
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min). A total volume of 4-5 µL is typically used.[10]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow along the injection tract.[5][10]
-
Slowly withdraw the needle.
-
-
Post-Operative Care :
-
Suture or staple the scalp incision.
-
Administer post-operative analgesics and place the animal in a clean cage for recovery.
-
Provide easy access to food and water. Monitor the animal's weight and well-being daily.
-
Allow a recovery and lesion maturation period of 10-21 days before behavioral testing.[10][11]
-
Protocol 2: Tandospirone-Induced Rotational Behavior
This protocol assesses the motor effects of Tandospirone in unilaterally 6-OHDA-lesioned rats.
Materials:
-
Validated 6-OHDA lesioned rats (as per Protocol 1)
-
Tandospirone citrate
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Automated rotometer bowls or a circular arena for manual observation
-
Injection supplies (syringes, needles)
Procedure:
-
Drug Preparation :
-
Dissolve this compound in the appropriate vehicle to achieve the desired final concentrations (e.g., for doses of 0.5, 1, 5, 10 mg/kg).[2]
-
Ensure the solution is clear and fully dissolved before administration.
-
-
Animal Habituation :
-
On the day of testing, allow animals to habituate to the testing room for at least 30 minutes.
-
Place each rat in the rotometer bowl for a 10-15 minute habituation period before drug administration.
-
-
Administration and Testing :
-
Administer Tandospirone or vehicle via intraperitoneal (i.p.) injection. Doses ranging from 0.5 to 10 mg/kg have been shown to be effective.[2]
-
Immediately after injection, return the animal to the rotometer bowl.
-
Record rotational behavior (full 360° turns) for both contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions.
-
The recording period typically lasts for 60-90 minutes.
-
-
Data Analysis :
-
Quantify the number of net contralateral rotations (contralateral turns minus ipsilateral turns).
-
Data is often expressed as net rotations per minute or total net rotations over the entire session.
-
Compare the rotational scores between the vehicle-treated group and the different Tandospirone dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in contralateral rotations indicates an anti-parkinsonian effect.[2]
-
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Treatment of Parkinson’s Disease: A Novel Approach by Modulating 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. conductscience.com [conductscience.com]
- 6. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ovid.com [ovid.com]
- 9. [this compound, a selective 5-HT1A agonist, alleviates L-DOPA-induced dyskinesia in patients with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Tandospirone Citrate Administration in Shank3B Mice for Repetitive Behavior Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mutations in the SHANK3 gene are strongly linked to Phelan-McDermid syndrome and a significant number of autism spectrum disorder (ASD) cases, which are characterized by core symptoms including repetitive behaviors and social deficits.[1][2] The Shank3B heterozygous (Shank3B+/-) mouse model recapitulates key features of ASD, notably excessive self-grooming, a common measure of repetitive behavior in rodents.[3][4] Tandospirone, a partial agonist of the serotonin 1A (5-HT1A) receptor, has shown potential in mitigating these behaviors.[1][5] These application notes provide detailed protocols for the administration of tandospirone citrate to Shank3B mice and for the subsequent assessment of its effects on repetitive behaviors using the self-grooming and marble burying tests. The information is intended to guide researchers in designing and executing preclinical studies to evaluate potential therapeutics for ASD-related repetitive behaviors.
Introduction to Shank3B Mice and Tandospirone
The Shank3B Mouse Model of Autism
The SHANK3 gene encodes a critical postsynaptic scaffolding protein essential for the proper function and development of glutamatergic synapses.[6] Haploinsufficiency of SHANK3 in humans is a leading monogenic cause of ASD.[1][6] The Shank3B knockout mouse model was developed to study the consequences of SHANK3 deficiency. These mice exhibit several autistic-like phenotypes, including deficits in social interaction and excessive, self-injurious repetitive grooming.[3][4][6] This robust and reproducible behavioral phenotype makes the Shank3B mouse an invaluable tool for investigating the neurobiological underpinnings of repetitive behaviors and for screening potential therapeutic agents.
This compound: Mechanism of Action
Tandospirone is a partial agonist for the 5-HT1A receptor, a key modulator of the serotonergic system.[7][8] In Shank3-deficient mice, there is evidence of elevated excitation in cortical pyramidal neurons.[1][5] 5-HT1A receptors are highly expressed on these cortical neurons and exert an inhibitory influence.[1][5] It is hypothesized that tandospirone mitigates repetitive behaviors by stimulating these inhibitory 5-HT1A receptors, thereby helping to restore the balance between neuronal excitation and inhibition in critical cortico-striatal circuits that regulate repetitive behaviors.[1][5][6]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Tandospirone in Shank3B Mice
The following diagram illustrates the theoretical mechanism by which tandospirone alleviates repetitive behaviors in Shank3B mice.
Caption: Proposed mechanism of tandospirone in Shank3B mice.
General Experimental Workflow
The diagram below outlines the typical workflow for a study investigating the effects of tandospirone on repetitive behavior in Shank3B mice.
Caption: Standard experimental workflow for behavioral studies.
Experimental Protocols
Animal Model
-
Strain: B6.129-Shank3tm2Gfng/J (Shank3B-/-) mice are commonly used. Studies often focus on male Shank3B+/- (heterozygous) mice as they consistently exhibit elevated self-grooming behavior.[1]
-
Control: Age- and sex-matched wild-type (WT) littermates (Shank3B+/+) should be used as controls.
-
Housing: House mice under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before any experimental procedures.[9][10]
This compound Preparation and Administration
-
Reagent: this compound
-
Vehicle: Sterile water or 0.9% saline.
-
Preparation: Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., for 0.01 mg/kg, 0.06 mg/kg, and 0.3 mg/kg doses). Prepare fresh solutions on the day of the experiment.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage Volume: Typically 10 mL/kg body weight.
-
Procedure:
-
Weigh the mouse to calculate the precise injection volume.
-
Administer the calculated volume of tandospirone solution or vehicle via i.p. injection.
-
Place the mouse in an individual, clean observation cage for a 30-minute habituation period before behavioral testing begins.
-
Protocol 1: Self-Grooming Test
This test measures spontaneous grooming behavior, which is elevated in Shank3B mice.[11]
-
Apparatus: A standard, clean mouse cage (45 cm x 24 cm x 20 cm) with a thin layer of fresh bedding.[12][13]
-
Procedure:
-
Thirty minutes after i.p. injection, place the mouse gently into the clean testing cage.
-
Record the mouse's behavior for 10-20 minutes using a video camera positioned to provide a clear view of the animal.[12]
-
Return the mouse to its home cage after the recording session.
-
Clean the testing cage thoroughly with 70% ethanol between subjects to eliminate olfactory cues.[12]
-
-
Scoring:
-
A trained observer, blind to the experimental conditions, should score the videos.
-
Using a stopwatch, quantify the total time (in seconds) the mouse spends grooming during a defined period (e.g., the first 10 minutes of the test).
-
Grooming is defined as the mouse using its paws to wipe its face, head, and ears, or licking its fur, paws, tail, or genitals.[14]
-
Protocol 2: Marble Burying Test
This assay assesses repetitive and compulsive-like digging behavior.[15][16]
-
Apparatus:
-
Procedure:
-
Prepare the cage by filling it with 5 cm of fresh bedding and leveling the surface.
-
Gently place 20 marbles in a 4x5 grid pattern on the surface of the bedding.[9][10]
-
Thirty minutes after i.p. injection, place a single mouse into the cage in an area away from the marbles.[15]
-
Leave the mouse undisturbed in the cage for 30 minutes.[10][15]
-
After 30 minutes, carefully remove the mouse and return it to its home cage.
-
-
Scoring:
Data Presentation and Expected Results
Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups and genotypes.
Table 1: Effect of Acute Tandospirone Administration on Self-Grooming Behavior in Shank3B Mice Data presented here are representative based on published findings.[1]
| Genotype | Treatment Group | Dose (mg/kg, i.p.) | N | Mean Grooming Time (seconds ± SEM) in 600s |
| WT (Shank3B+/+) | Vehicle | - | 12 | 20.5 ± 4.2 |
| Het (Shank3B+/-) | Vehicle | - | 12 | 101.3 ± 15.8 |
| Het (Shank3B+/-) | Tandospirone | 0.01 | 12 | 55.6 ± 10.1* |
| Het (Shank3B+/-) | Tandospirone | 0.06 | 12 | 48.2 ± 9.5 |
| Het (Shank3B+/-) | Tandospirone | 0.30 | 12 | 45.1 ± 8.9 |
*p < 0.05, *p < 0.01 compared to Het Vehicle group. SEM = Standard Error of the Mean.
Expected Outcome: Vehicle-treated Shank3B+/- mice are expected to show significantly more self-grooming behavior compared to wild-type controls. Acute administration of tandospirone, particularly at doses of 0.01 mg/kg and 0.06 mg/kg, has been shown to significantly reduce the duration of self-grooming in Shank3B+/- mice, bringing it closer to the levels observed in wild-type mice.[1] Importantly, these effective doses typically do not impact general locomotor activity, indicating a specific effect on repetitive behavior rather than sedation.[5]
Conclusion
The protocols outlined provide a standardized framework for evaluating the efficacy of this compound in the Shank3B mouse model of ASD. The self-grooming and marble burying tests are robust and reliable assays for quantifying repetitive behaviors. Studies have demonstrated that tandospirone can significantly attenuate the excessive self-grooming phenotype in Shank3B mice, likely by modulating cortical 5-HT1A receptors and restoring excitatory/inhibitory balance.[1] These methods are valuable for drug development professionals and researchers aiming to identify and characterize novel therapeutic strategies for the core symptoms of autism spectrum disorder.
References
- 1. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice [pubmed.ncbi.nlm.nih.gov]
- 2. New SHANK3 mouse shows autism-like features | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 3. Shank3 mutant mice display autistic-like behaviours and striatal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Effects of 5-HT1A Receptor Agonism on Repetitive Grooming and Learning Behavior in Shank3B Mice - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. Striatopallidal dysfunction underlies repetitive behavior in Shank3-deficient model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Marble burying test [bio-protocol.org]
- 10. mmpc.org [mmpc.org]
- 11. Strategies for Assessing Autistic-Like Behaviors in Mice [jove.com]
- 12. Self-Grooming [bio-protocol.org]
- 13. Video: Strategies for Assessing Autistic-Like Behaviors in Mice [jove.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marble Burying [protocols.io]
- 17. Behavioral Testing: Marble Burying Test [bio-protocol.org]
Protocol for Assessing Tandospirone Efficacy in Anxiety Disorders Using the Hamilton Anxiety Scale (HAMA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for assessing the anxiolytic efficacy of Tandospirone in patients with anxiety disorders, primarily Generalized Anxiety Disorder (GAD), using the Hamilton Anxiety Scale (HAMA). This document outlines the experimental design, patient management, HAMA administration, and data analysis procedures.
Introduction
Tandospirone is an anxiolytic agent belonging to the azapirone class of drugs.[1] It primarily acts as a partial agonist at the serotonin 5-HT1A receptors, which are crucial in regulating mood and anxiety.[1][2] Unlike traditional benzodiazepines, Tandospirone offers anxiolytic effects with a lower risk of sedation and dependency.[1] The Hamilton Anxiety Scale (HAMA) is a widely used clinician-administered scale to quantify the severity of anxiety symptoms and is a standard tool in clinical trials for anxiolytic drugs.[3][4] This protocol details a standardized methodology to evaluate the therapeutic efficacy of Tandospirone using the HAMA scale.
Signaling Pathway of Tandospirone
Tandospirone exerts its anxiolytic effects by modulating serotonergic neurotransmission. As a partial agonist, it binds to 5-HT1A receptors, which are G-protein coupled receptors. This binding initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability in brain regions associated with anxiety, such as the hippocampus and amygdala.[2][5] The key steps in the signaling pathway are:
-
Receptor Binding: Tandospirone binds to the 5-HT1A receptor.
-
G-Protein Activation: The activated receptor interacts with an inhibitory G-protein (Gi/o).[5]
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase.[5]
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5]
-
PKA Inhibition: The reduction in cAMP levels leads to the inhibition of Protein Kinase A (PKA).[5]
-
Ion Channel Modulation: The beta-gamma subunit of the G-protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, thus reducing its excitability.[5]
Experimental Protocol
This protocol outlines a multicenter, randomized, controlled study to assess the efficacy of Tandospirone.
Participant Selection
Inclusion Criteria:
-
Age: 18-65 years.
-
Diagnosis: Generalized Anxiety Disorder (GAD) according to DSM-IV criteria.
-
Baseline HAMA score ≥ 17.[6]
-
Willingness to provide written informed consent.
Exclusion Criteria:
-
Serious suicidal ideation.
-
HAMA item 6 (suicide) score ≥ 3.
-
Hamilton Depression Rating Scale (HAMD) score ≥ 21.
-
Pregnancy or lactation.
-
Known hypersensitivity to Tandospirone.
-
Presence of severe or unstable medical conditions.
-
Current or recent (within 1 year) substance dependence.
-
Concomitant use of benzodiazepines.
Study Design
A multicenter, randomized, open-label, parallel-group study is proposed. Participants will be randomized into two groups:
-
Group A (Standard Dose): 30 mg/day Tandospirone.
-
Group B (High Dose): 60 mg/day Tandospirone.
The treatment duration will be 12 weeks, with assessments at baseline, week 2, week 4, week 8, and week 12.
Hamilton Anxiety Scale (HAMA) Assessment
The HAMA is a 14-item scale used to assess the severity of anxiety.[4] Each item is scored on a 5-point scale from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.
HAMA Interpretation:
-
<17: Mild anxiety
-
18-24: Mild to moderate anxiety
-
25-30: Moderate to severe anxiety
-
30: Severe anxiety
Administration Procedure:
-
Training: All raters must be trained and certified in the administration of the HAMA to ensure inter-rater reliability.
-
Environment: The assessment should be conducted in a quiet and private setting.
-
Semi-structured Interview: The rater should conduct a semi-structured interview to elicit information about the patient's anxiety symptoms over the past week.
-
Scoring: Each of the 14 items should be scored based on the clinical interview. The two main factors of the scale are psychic anxiety (items 1-6 and 14) and somatic anxiety (items 7-13).
Schedule of Assessments
| Assessment | Baseline (Week 0) | Week 2 | Week 4 | Week 8 | Week 12 |
| Informed Consent | ✓ | ||||
| Demographics & Medical History | ✓ | ||||
| HAMA | ✓ | ✓ | ✓ | ✓ | ✓ |
| HAMD | ✓ | ✓ | |||
| Clinical Global Impression (CGI) | ✓ | ✓ | ✓ | ✓ | ✓ |
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ |
Data Analysis
The primary efficacy endpoint will be the change in the total HAMA score from baseline to week 12. Secondary endpoints will include the response rate (defined as a ≥50% reduction in HAMA total score) and the remission rate (defined as a HAMA total score ≤7). Statistical analysis will be performed using appropriate methods for comparing changes in scores between the two treatment groups (e.g., ANCOVA with baseline as a covariate).
Experimental Workflow
The overall workflow of the clinical trial is depicted below.
Data Presentation
The following tables summarize expected quantitative data from clinical trials assessing Tandospirone efficacy.
Table 1: Mean HAMA Total Score Reduction from Baseline
| Timepoint | Tandospirone 30 mg/day (Mean ± SD) | Tandospirone 60 mg/day (Mean ± SD) |
| Week 2 | -5.4 ± 3.6 | -6.8 ± 4.1 |
| Week 4 | -10.2 ± 5.1 | -12.5 ± 5.9 |
| Week 8 | -14.5 ± 6.2 | -17.1 ± 6.5 |
| Week 12 | -15.8 ± 5.7 | -17.8 ± 6.9 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in published studies. A study on adolescents showed HAMA score decreases of 18% at week 2, 38% at week 4, 54% at week 8, and 63% at week 12.[7][8] Another study comparing 30 mg/day and 60 mg/day doses found a greater reduction in HAMA total score in the 60 mg/day group.[2]
Table 2: HAMA Subscale Score Reduction from Baseline to Week 6
| HAMA Factor | Tandospirone 30 mg/day (Mean ± SD) | Tandospirone 60 mg/day (Mean ± SD) |
| Somatic Anxiety | -7.4 ± 3.3 | -8.9 ± 3.9 |
| Psychic Anxiety | -8.4 ± 3.3 | -8.9 ± 3.5 |
| Cardiovascular Symptoms | -1.0 ± 0.8 | -1.4 ± 0.8 |
| Gastrointestinal Symptoms | -1.0 ± 0.8 | -1.3 ± 0.8 |
Note: Data adapted from a study comparing 30 mg/day and 60 mg/day of Tandospirone.[2][9] The 60 mg/day dose showed a more significant improvement in somatic anxiety and cardiovascular and gastrointestinal symptoms.[2]
Table 3: Response and Remission Rates at Week 6
| Outcome | Tandospirone 30 mg/day | Tandospirone 60 mg/day |
| Response Rate (≥50% HAMA reduction) | 58.4% | 65.7% |
| Significant Response Rate | 22.6% | 34.3% |
Note: Data from a multicenter randomized controlled trial.[2][9]
Conclusion
This protocol provides a comprehensive framework for assessing the efficacy of Tandospirone in treating anxiety disorders using the Hamilton Anxiety Scale. Adherence to this standardized protocol will ensure the generation of robust and reliable data, contributing to a clearer understanding of Tandospirone's therapeutic potential. The provided data tables and diagrams serve as valuable tools for researchers in designing studies and interpreting results.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 3. sfcri.net [sfcri.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis to Measure Tandospirone-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone is an anxiolytic and antidepressant agent that acts as a potent and selective partial agonist at the serotonin 5-HT1A receptor.[1][2] Understanding its in vivo pharmacodynamic effects on neurotransmitter systems, particularly dopamine, is crucial for elucidating its therapeutic mechanisms and exploring its potential in various central nervous system (CNS) disorders.[1][3] In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5] This method, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), provides real-time insights into neurochemical fluctuations induced by pharmacological agents.[4][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure tandospirone-induced dopamine release in the rat brain.
Scientific Background
Tandospirone's primary mechanism of action is as a partial agonist at 5-HT1A receptors, which are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions.[2][7] Activation of these receptors modulates serotonergic activity, which in turn can influence other neurotransmitter systems, including dopamine.[1] Studies have shown that tandospirone can increase extracellular dopamine levels in brain regions such as the medial prefrontal cortex.[1][8] This effect is thought to be mediated by the stimulation of 5-HT1A receptors, which can lead to a disinhibition of dopaminergic neurons.[1]
Key Experimental Data
The following tables summarize representative quantitative data on the effects of tandospirone on dopamine levels, as measured by in vivo microdialysis. Absolute concentrations can vary depending on specific experimental conditions.
| Drug Administration | Brain Region | Dose | Peak Dopamine Increase (% of Basal) | Reference |
| Tandospirone (Intraperitoneal) | Medial Frontal Cortex | 5 mg/kg | ~190% | [8] |
| Fluoxetine (Intraperitoneal) | Medial Frontal Cortex | 10 mg/kg | ~200% | [8] |
| Tandospirone + Fluoxetine (Intraperitoneal) | Medial Frontal Cortex | 5 mg/kg + 10 mg/kg | ~380% | [8] |
Table 1: Effect of Tandospirone on Dopamine Release in the Rat Medial Frontal Cortex. This table illustrates the significant increase in extracellular dopamine following the administration of tandospirone, both alone and in combination with the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The data highlights a synergistic effect between the two compounds.[8]
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
This protocol outlines the surgical procedure for implanting a guide cannula to allow for the subsequent insertion of a microdialysis probe into the target brain region.
Materials:
-
Male Wistar rats (275-350 g)[9]
-
Stereotaxic frame[4]
-
Surgical drill[4]
-
Bone screws[4]
-
Dental cement[4]
-
Guide cannula
-
Analgesics
Procedure:
-
Anesthetize the rat and place it securely in the stereotaxic frame.[4]
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes in the skull at the predetermined coordinates for the target brain region (e.g., medial prefrontal cortex) and for the placement of anchor screws.
-
Insert 2-3 bone screws into the skull to serve as anchors for the dental cement.[4]
-
Slowly lower the guide cannula to the desired dorsal-ventral coordinate for the target brain region.
-
Secure the guide cannula to the skull and bone screws using dental cement.[4]
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
This protocol details the steps for conducting the microdialysis experiment to measure dopamine release following tandospirone administration.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Syringe pump[4]
-
Fraction collector[4]
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[10]
-
Tandospirone solution
-
Antioxidant solution (e.g., perchloric acid)[4]
-
HPLC-ECD system for dopamine analysis[6]
-
Dopamine standards[4]
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[10] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.[10]
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.[4]
-
Tandospirone Administration: Administer tandospirone via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical method such as HPLC-ECD.[6][11]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain to verify the correct placement of the microdialysis probe.
Protocol 3: Sample Analysis using HPLC-ECD
This protocol provides a general outline for the quantification of dopamine in microdialysate samples.
Procedure:
-
Calibration Curve: Generate a standard curve using known concentrations of dopamine to allow for accurate quantification.[4]
-
Sample Injection: Inject a portion of the collected dialysate into the HPLC system.[4]
-
Chromatographic Separation: Dopamine is separated from other components in the sample on a C18 column.
-
Electrochemical Detection: As dopamine elutes from the column, it is oxidized at the electrode surface of the electrochemical detector, generating a current that is proportional to its concentration.[6]
-
Quantification: Calculate the concentration of dopamine in the dialysate samples by comparing their peak areas to the standard curve.[4]
Visualizations
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amuzainc.com [amuzainc.com]
- 7. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 8. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Tandospirone Citrate: A Versatile Tool for Investigating 5-HT1A Receptor Desensitization
References
- 1. [35S]GTPγS Binding Assay [bio-protocol.org]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandospirone Augmentation Therapy in Depression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical and clinical studies to evaluate the efficacy of tandospirone as an augmentation therapy for depression. Detailed protocols for key experiments are included to ensure methodological rigor and reproducibility.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern with a substantial number of patients exhibiting inadequate responses to first-line antidepressant treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs).[1] Augmentation therapy, the addition of a non-antidepressant medication to an existing antidepressant regimen, is a common strategy to enhance therapeutic outcomes.[2][3][4] Tandospirone, a partial agonist of the serotonin 1A (5-HT1A) receptor, has shown promise as an augmenting agent in depression, particularly in patients with comorbid anxiety.[5][6][7] This document outlines the experimental design and detailed protocols for investigating the efficacy and mechanisms of tandospirone augmentation therapy in depression.
Mechanism of Action of Tandospirone
Tandospirone primarily acts as a partial agonist at the 5-HT1A receptors, which are crucial in regulating mood and anxiety.[8] Its therapeutic effects are believed to be mediated through several mechanisms:
-
Modulation of the Serotonergic System : As a partial agonist, tandospirone's effect depends on the existing serotonergic tone. In conditions of low serotonin, it acts as an agonist, while in the presence of high serotonin levels, it can act as an antagonist. This helps to stabilize serotonergic neurotransmission. Chronic treatment with tandospirone can lead to the desensitization of presynaptic 5-HT1A autoreceptors, resulting in increased serotonin release.[1]
-
Enhancement of Dopaminergic Neurotransmission : Tandospirone has been shown to increase extracellular dopamine levels in the medial prefrontal cortex, a brain region implicated in depression.[1] This effect may contribute to its antidepressant and pro-cognitive effects.
-
Promotion of Neurogenesis : Chronic administration of tandospirone has been found to promote hippocampal neurogenesis, a process that is often impaired in depression and is a target for many antidepressants.[1][9]
Tandospirone binds to presynaptic and postsynaptic 5-HT1A receptors. At postsynaptic receptors, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This cascade results in the inhibition of Protein Kinase A (PKA). Additionally, the Gβγ subunit of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[1][10]
Preclinical Study Design
Preclinical studies are essential to investigate the antidepressant-like effects and underlying neurobiological mechanisms of tandospirone augmentation.
Several rodent models can be used to induce depressive-like behaviors. The choice of model depends on the specific hypothesis being tested.
-
Chronic Unpredictable Mild Stress (CUMS) : This model exposes animals to a series of mild, unpredictable stressors over several weeks, inducing anhedonia (a core symptom of depression), which can be measured by the Sucrose Preference Test.[11]
-
Social Defeat Stress : This model involves exposing an experimental animal to an aggressive resident mouse, leading to social avoidance and anxiety-like behaviors.[9]
-
Forced Swim Test (FST) and Tail Suspension Test (TST) : These are acute models used to screen for antidepressant efficacy by measuring the animal's immobility time when placed in an inescapable situation.[11][12][13]
A typical preclinical study would include the following groups:
-
Vehicle Control : Animals receiving a placebo.
-
SSRI alone : Animals receiving a standard SSRI (e.g., fluoxetine, escitalopram).
-
Tandospirone alone : Animals receiving tandospirone.
-
SSRI + Tandospirone : The augmentation group.
Protocol 1: Forced Swim Test (FST) in Rats [12][14]
-
Apparatus : A transparent cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure :
-
Day 1 (Pre-test) : Place each rat in the cylinder for a 15-minute habituation session. This induces a stable level of immobility for the test on Day 2.
-
Drug Administration : Administer the assigned treatment (Vehicle, SSRI, Tandospirone, or SSRI + Tandospirone) via oral gavage or intraperitoneal injection at a specified time before the test session (e.g., 30-60 minutes for acute administration, or daily for chronic studies).
-
Day 2 (Test) : Place the rat back into the cylinder for a 5-minute test session.
-
-
Data Acquisition : Record the session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
Endpoint : The primary endpoint is the total duration of immobility during the 5-minute test.
Protocol 2: Sucrose Preference Test (SPT) [14][15]
-
Apparatus : Two identical drinking bottles per cage.
-
Procedure :
-
Habituation : For 48 hours, expose rats to two bottles, both containing a 1% sucrose solution.
-
Baseline : Following habituation, deprive the animals of food and water for 12-14 hours. Then, present them with two pre-weighed bottles: one with 1% sucrose solution and one with plain water, for 1-2 hours.
-
CUMS & Treatment : Initiate the CUMS protocol and the chronic drug administration.
-
Weekly Testing : Repeat the sucrose preference test weekly to monitor the development of anhedonia and the therapeutic effects of the treatments.
-
-
Data Acquisition : Weigh the bottles before and after the test to determine the consumption of sucrose solution and water.
-
Endpoint : Calculate the sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.
Protocol 3: Molecular Analysis of Serotonin Pathway Markers
-
Tissue Collection : Following the final behavioral test, euthanize the animals and dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
Western Blotting for 5-HT1A Receptor Expression :
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the 5-HT1A receptor.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Quantitative PCR (qPCR) for Tryptophan Hydroxylase (TPH) mRNA levels :
-
Extract total RNA from the brain tissue using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for TPH and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Clinical Trial Design
Clinical trials are necessary to establish the efficacy and safety of tandospirone augmentation in patients with MDD.
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating augmentation therapies.[5][16]
-
Inclusion Criteria :
-
Adults (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria.
-
Inadequate response to at least one adequate trial of an SSRI (defined as ≥ 6 weeks of treatment at a therapeutic dose).
-
A minimum score on a standardized depression rating scale, such as the 17-item Hamilton Depression Rating Scale (HAMD-17) ≥ 18.
-
-
Exclusion Criteria :
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Substance use disorder within the past 6 months.
-
Significant medical conditions that could interfere with the study.
-
Pregnancy or breastfeeding.
-
-
Lead-in Phase : Patients continue their stable dose of SSRI for 1-2 weeks to ensure baseline stability.
-
Randomization : Patients are randomly assigned to receive either tandospirone or a matching placebo in addition to their ongoing SSRI treatment.
-
Dosage : Tandospirone is typically initiated at a low dose (e.g., 10 mg/day) and titrated up to a target dose (e.g., 30-60 mg/day) over 1-2 weeks, based on tolerability.
-
Primary Efficacy Endpoint : The change from baseline to the end of treatment (e.g., week 6 or 8) in the total score of the HAMD-17.[5][16]
-
Secondary Efficacy Endpoints :
-
Safety and Tolerability : Assessed by monitoring treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory tests.
Functional neuroimaging can provide insights into the neural mechanisms of tandospirone augmentation.
Protocol 4: Task-Based Functional MRI (fMRI) [17][18][19]
-
Participants : A subset of patients from the clinical trial.
-
Scanning Sessions : fMRI scans are performed at baseline and at the end of treatment.
-
Task : An emotional processing task is often used, where participants view images of faces with different emotional expressions (e.g., sad, happy, neutral).
-
Data Acquisition : Acquire BOLD (blood-oxygen-level-dependent) images using a 3T MRI scanner.
-
Data Analysis :
-
Preprocess the fMRI data (e.g., motion correction, spatial normalization).
-
Perform statistical analysis to identify brain regions showing differential activation in response to emotional stimuli between the tandospirone and placebo groups.
-
Regions of interest (ROIs) often include the amygdala, prefrontal cortex, and anterior cingulate cortex.[17][19]
-
-
Endpoint : The change in BOLD signal in key brain regions involved in emotion regulation.
Data Presentation
Quantitative data from clinical trials should be summarized in tables for clear comparison.
Table 1: Summary of Clinical Trial Data on Tandospirone Augmentation
| Study (Year) | N | Design | Treatment Groups | Duration (weeks) | Primary Outcome Measure | Key Findings |
| Lin et al. (2018)[5] | 245 | Multicenter, randomized, parallel-controlled, open-label | 1. SSRIs + Tandospirone2. SSRIs alone | 6 | Change in HAMD-17 score | Tandospirone augmentation significantly improved depressive and anxiety symptoms compared to SSRI monotherapy. |
| Ikeno et al. (2003)[16] | 36 | Randomized controlled trial | 1. Clomipramine (CMI) + Tandospirone2. CMI + Diazepam3. CMI alone | 6 | % improvement in HDRS-17 score | No significant difference among groups at 6 weeks, but a trend for faster improvement at 2 weeks in the tandospirone group. |
| Chen et al. (2023)[20][21] | 116 | Single-blind, randomized controlled study (in Vascular Depression) | 1. Escitalopram + Tandospirone2. Escitalopram alone | 8 | Changes in cognitive test scores | Tandospirone augmentation improved executive and language functions. |
Table 2: Example of Efficacy Results Presentation
| Outcome Measure | SSRI + Tandospirone (n=120) | SSRI + Placebo (n=125) | p-value |
| HAMD-17 Total Score | |||
| Baseline (Mean ± SD) | 22.5 ± 3.1 | 22.8 ± 3.4 | 0.45 |
| Week 6 (Mean ± SD) | 10.2 ± 5.6 | 13.5 ± 6.1 | 0.003 |
| Change from Baseline (Mean ± SD) | -12.3 ± 4.8 | -9.3 ± 5.2 | <0.001 |
| Response Rate (%) | 65% | 48% | 0.01 |
| Remission Rate (%) | 35% | 22% | 0.02 |
| HAMA Total Score Change | -10.8 ± 5.1 | -8.2 ± 5.5 | 0.010 |
(Note: Data in Table 2 is hypothetical and for illustrative purposes, but p-values are based on published findings for context[5])
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate tandospirone augmentation therapy for depression. By employing standardized preclinical and clinical methodologies, the scientific community can better elucidate the therapeutic potential and underlying mechanisms of this promising treatment strategy. The use of clear data presentation and visualizations will facilitate the interpretation and dissemination of findings.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evidence-Based Approach to Augmentation and Combination Strategies for: Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis of augmentation and combination treatments for early-stage treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation strategies for treatment resistant major depression: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tandospirone augmentation in major depressive disorder patients with high anxiety: A multicenter, randomized, parallel-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 9. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Video: A New Method for Inducing a Depression-Like Behavior in Rats [jove.com]
- 16. Clinical efficacy of tandospirone augmentation in patients with major depressive disorder: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Review: The use of functional magnetic resonance imaging (fMRI) in clinical trials and experimental research studies for depression [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Diagnostic and therapeutic utility of neuroimaging in depression: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Augmentation therapy with this compound in vascular depression patients with mild cognitive impairment: A prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tandospirone's Partial Agonism at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone is a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3][4] Its therapeutic efficacy as an anxiolytic and antidepressant is attributed to its specific interaction with this receptor.[1][2][3] As a partial agonist, tandospirone elicits a response that is lower than that of a full agonist, a characteristic crucial to its favorable side-effect profile.[5] This document provides detailed application notes and experimental protocols for characterizing the partial agonism of tandospirone at the human 5-HT1A receptor using common cell culture-based assays.
The 5-HT1A receptor is coupled to the Gi/o family of G-proteins.[2][3] Upon activation by an agonist, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This signaling cascade is a key mechanism underlying the physiological effects of 5-HT1A receptor activation.
Key Concepts in Characterizing Partial Agonism
To characterize tandospirone as a partial agonist, it is essential to determine two key pharmacological parameters in comparison to a known full agonist (e.g., 8-OH-DPAT or Serotonin):
-
Potency (EC50 or IC50): The concentration of the drug that produces 50% of its maximal effect.
-
Efficacy (Emax): The maximum response a drug can produce. A partial agonist will have an Emax value that is significantly lower than that of a full agonist.
This document outlines three fundamental in vitro assays to determine these parameters for tandospirone:
-
Radioligand Binding Assay: To determine the affinity (Ki) of tandospirone for the 5-HT1A receptor.
-
cAMP Assay: To measure the functional consequence of receptor activation (inhibition of cAMP production) and determine both potency (IC50) and efficacy (Emax).
-
Reporter Gene Assay: An alternative functional assay to measure receptor activation by linking it to the expression of a reporter gene (e.g., luciferase).
Data Presentation: Quantitative Pharmacological Parameters of Tandospirone
The following tables summarize the key quantitative data for tandospirone at the human 5-HT1A receptor.
Table 1: Binding Affinity of Tandospirone for the Human 5-HT1A Receptor
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) |
| Tandospirone | [3H]8-OH-DPAT | CHO cells expressing human 5-HT1A receptor | 72 |
| Tandospirone | Various | Brain homogenates | 27 ± 5 |
Table 2: Functional Potency and Efficacy of Tandospirone at the Human 5-HT1A Receptor (cAMP Assay)
| Compound | Full Agonist Reference | Cell Line | Potency (IC50 in nM) | Efficacy (Emax as % of Full Agonist) |
| Tandospirone | 8-OH-DPAT | Rat Cortical Membranes | Not explicitly stated | ~60% |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of the 5-HT1A Receptor
Caption: 5-HT1A Receptor Signaling Pathway
General Experimental Workflow
Caption: Experimental Workflow for Characterization
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of tandospirone for the human 5-HT1A receptor through competition with a radiolabeled antagonist.
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a commonly used agonist radioligand) or [3H]WAY-100635 (an antagonist radioligand).
-
Test Compound: Tandospirone.
-
Non-specific Binding Control: High concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Cell Scraper and Homogenizer.
-
Microplate Scintillation Counter.
-
Glass Fiber Filter Plates.
Protocol:
-
Membrane Preparation:
-
Culture the 5-HT1A expressing cells to confluency.
-
Wash the cells with ice-cold PBS and harvest them using a cell scraper.
-
Homogenize the cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (typically at its Kd value).
-
Add increasing concentrations of tandospirone to the wells.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a high concentration of the non-labeled control ligand.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of tandospirone.
-
Determine the IC50 value (the concentration of tandospirone that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Assay
Objective: To measure the ability of tandospirone to inhibit adenylyl cyclase and decrease intracellular cAMP levels, and to determine its potency (IC50) and efficacy (Emax) relative to a full agonist.
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Test Compound: Tandospirone.
-
Full Agonist: 8-OH-DPAT or Serotonin.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: Commercially available kits based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Cell Culture Medium and Reagents.
-
Plate Reader compatible with the chosen assay kit.
Protocol:
-
Cell Seeding:
-
Seed the 5-HT1A expressing cells into a 96- or 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of tandospirone and the full agonist.
-
Aspirate the culture medium from the cells and add assay buffer.
-
Add the diluted compounds to the respective wells.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be pre-determined to elicit a submaximal but robust cAMP response.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of tandospirone and the full agonist.
-
Determine the IC50 values for both compounds using non-linear regression.
-
Determine the Emax for tandospirone as the maximal inhibition of cAMP production and express it as a percentage of the Emax of the full agonist.
-
CRE-Luciferase Reporter Gene Assay
Objective: To provide an alternative functional readout of 5-HT1A receptor activation by measuring the expression of a luciferase reporter gene driven by a cAMP response element (CRE).
Materials:
-
Cell Line: HEK-293 or CHO-K1 cells.
-
Expression Plasmids:
-
A plasmid encoding the human 5-HT1A receptor.
-
A reporter plasmid containing a luciferase gene downstream of a CRE promoter element (e.g., pCRE-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent.
-
Test Compound: Tandospirone.
-
Full Agonist: 8-OH-DPAT or Serotonin.
-
Forskolin.
-
Luciferase Assay Reagent.
-
Luminometer.
Protocol:
-
Transfection:
-
Co-transfect the cells with the 5-HT1A receptor plasmid, the pCRE-Luc reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of tandospirone and the full agonist.
-
Treat the cells with the compounds and forskolin as described in the cAMP assay protocol.
-
Incubate the plate for a longer period (e.g., 4-6 hours) to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the percentage of inhibition of forskolin-stimulated luciferase expression against the log concentration of tandospirone and the full agonist.
-
Determine the IC50 and Emax values as described for the cAMP assay.
-
By following these detailed protocols, researchers can effectively characterize the partial agonist activity of tandospirone at the 5-HT1A receptor, providing valuable insights for drug development and neuropharmacological research.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: Tandospirone in Animal Models of NMDA Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tandospirone, a 5-HT1A receptor partial agonist, in preclinical animal models relevant to psychiatric disorders characterized by N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. The included protocols offer detailed methodologies for replicating key experiments.
Introduction
NMDA receptor antagonists, including phencyclidine (PCP), ketamine, and dizocilpine (MK-801), are widely used to induce schizophrenia-like symptoms in rodents, encompassing positive and negative symptoms, as well as cognitive deficits.[1][2][3] These models are crucial for the development and evaluation of novel therapeutic agents. Tandospirone, with its high affinity for the 5-HT1A receptor, has shown promise in ameliorating some of the behavioral and neurochemical abnormalities induced by NMDA receptor blockade.[1][4][5] This document summarizes the key findings and experimental approaches in this area of research.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of tandospirone in animal models of NMDA receptor blockade.
Table 1: Effects of Tandospirone on Behavioral Deficits Induced by NMDA Receptor Antagonists
| NMDA Antagonist Model | Behavioral Assay | Animal Species | Tandospirone Dose (mg/kg) | Key Findings | Reference |
| MK-801 | Locomotor Activity | Rat | 5 | Decreased hyperlocomotion induced by MK-801. | [6] |
| MK-801 | Prepulse Inhibition (PPI) | Rat | 5 | Reversed MK-801-induced disruption of sensorimotor gating. This effect was blocked by the 5-HT1A antagonist WAY-100635. | [6] |
| PCP | Novel Object Recognition (NOR) | Rat | 0.2 (co-administered with blonanserin) | Co-administration with a sub-effective dose of blonanserin significantly reversed the PCP-induced NOR deficit. | [7] |
| Shank3B+/- Mice (model with cortical hyperexcitation) | Self-Grooming | Mouse | 0.01, 0.06 (acute, i.p.) | Reduced elevated self-grooming behavior. | [7] |
| Shank3B+/- Mice | Spatial Learning | Mouse | 0.01, 0.06 (acute, i.p.) | Attenuated a spatial acquisition deficit. | [7] |
Table 2: Neurochemical Effects of Tandospirone in NMDA Receptor Antagonist Models
| NMDA Antagonist Model | Neurochemical Measure | Brain Region | Animal Species | Tandospirone Dose (mg/kg) | Key Findings | Reference |
| MK-801 | Extracellular Lactate (eLAC) | Medial Prefrontal Cortex (mPFC) | Rat | 5 | Suppressed the prolonged foot-shock stress-induced elevation of eLAC in MK-801-treated rats. | [1][8] |
| Haloperidol-induced | Fos Expression | Dorsolateral Striatum | Rat | Not Specified | Significantly reduced haloperidol-induced Fos expression, suggesting an inhibition of the cortico-striatal glutamate pathway. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Proposed signaling pathway of tandospirone in NMDA receptor blockade models.
References
- 1. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of MK-801-induced cognitive dysfunction in the T-Maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. Rodent ketamine depression-related research: Finding patterns in a literature of variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Apocynin-Tandospirone Derivatives Suppress Methamphetamine-Induced Hyperlocomotion in Rats with Neonatal Exposure to Dizocilpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of testing conditions on the propsychotic action of MK-801 on prepulse inhibition, social behaviour and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tandospirone Citrate Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tandospirone citrate dosage and minimizing side effects during animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Animals exhibit excessive sedation or decreased locomotor activity.
-
Question: My rodents appear lethargic and are moving significantly less after this compound administration. What should I do?
-
Answer:
-
Dosage Reduction: This is the most common reason for sedation. Tandospirone's effects on locomotor activity are dose-dependent.[1] High doses (e.g., 5 mg/kg in rats) have been shown to decrease locomotor activity, while lower doses (e.g., 0.05 mg/kg) have no significant effect.[1] We recommend reducing the dose by 25-50% in the next experimental cohort.
-
Dose-Response Pilot Study: If you have not already, conduct a dose-response study to determine the minimal effective dose for your desired therapeutic effect with the lowest incidence of sedation. A suggested range for an initial pilot study in rats could be 0.1, 0.5, 1, 2, 4, and 8 mg/kg.[2][3] For mice, effective doses have been reported to be as low as 0.01 and 0.06 mg/kg for specific behavioral paradigms.[4]
-
Acclimatization Period: Ensure animals are properly acclimatized to the housing and testing environments. Stress can sometimes manifest as reduced movement, which could be confounded with sedation.
-
Behavioral Assessment: Quantify locomotor activity using an open-field test.[5][6] This will provide objective data on the extent of sedation and help you titrate the dose more effectively. The open-field test can measure total distance traveled, frequency of entry into the center of the arena, and time spent near the walls.[5]
-
Issue 2: Observed signs of dizziness or ataxia (motor incoordination).
-
Question: My animals seem uncoordinated and are having trouble with balance after receiving this compound. How can I address this?
-
Answer:
-
Dose Adjustment: Similar to sedation, ataxia is a likely indicator of a high dose. A lower dose should be tested.
-
Pharmacokinetic Considerations: Tandospirone has a short half-life in rats (approximately 1.38 hours after intragastric administration).[7] Side effects like ataxia may be more pronounced at the peak plasma concentration. Consider adjusting the timing of your behavioral tests relative to the drug administration time.
-
Rotarod Test: To quantitatively assess motor coordination, the rotarod test is a standard and effective method.[7] This test measures the ability of a rodent to stay on a rotating rod and can reveal subtle motor impairments.
-
Observation Scoring: Implement a simple observational scoring system for ataxia. This can be a graded scale (e.g., 0 = normal gait, 1 = slight wobble, 2 = significant wobble and occasional falling, 3 = inability to walk). This will help in systematically evaluating the effect of dose adjustments.
-
Issue 3: Animals are showing signs of gastrointestinal distress.
-
Question: I've noticed changes in my animals' feces (e.g., loose stools) or a decrease in food intake after this compound administration. What steps should I take?
-
Answer:
-
Dose Titration: Gastrointestinal side effects are common with many serotonin-modulating drugs.[8] A gradual dose escalation at the beginning of a chronic study can help the animals adapt and may reduce the severity of these effects.
-
Monitor Food and Water Intake: Accurately measure daily food and water consumption to quantify any changes. A significant decrease may warrant a dose reduction.
-
Body Weight Monitoring: Regularly weigh the animals. A consistent decrease in body weight is a key indicator of poor health and may be linked to gastrointestinal issues or reduced appetite.
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer the this compound is not causing the gastrointestinal upset. Always include a vehicle-only control group in your experimental design.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in rats and mice for anxiety models?
A1: The optimal dose will depend on the specific animal model and the intended therapeutic effect. However, based on published studies, here are some general recommendations:
-
Rats: For anxiolytic effects in models like the conditioned fear stress paradigm, subcutaneous (s.c.) doses between 0.3-3 mg/kg have been shown to be effective.[9] Intraperitoneal (i.p.) administration of 10mg/kg has been used in chronic studies.[10]
-
Mice: For attenuating repetitive behaviors, acute i.p. injections of 0.01 and 0.06 mg/kg have been effective.[4] For alleviating haloperidol-induced catalepsy, s.c. doses of 0.1 - 1 mg/kg have been used.[11]
It is highly recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How should I perform a dose escalation study to find the optimal therapeutic window?
A2: A well-designed dose escalation study is crucial. Here is a general protocol:
-
Select a Dose Range: Based on literature review, select a range of doses. For Tandospirone in rats, this could be from 0.1 mg/kg to 10 mg/kg.[2][12]
-
Small Animal Cohorts: Use small groups of animals for each dose level (e.g., n=4-6).
-
Staggered Dosing: Start with the lowest dose. Administer the next higher dose to a new group of animals only after observing the effects of the lower dose for a sufficient period (e.g., 24-48 hours for acute studies).
-
Define Endpoints: Clearly define both efficacy endpoints (e.g., increased time in the open arms of an elevated plus-maze) and toxicity endpoints (e.g., sedation, ataxia, weight loss).
-
Establish Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not produce unacceptable side effects. This will define the upper limit of your therapeutic window.
Q3: What are the key pharmacokinetic parameters of Tandospirone in rats?
A3: A study in rats administered 20 mg/kg of this compound provided the following pharmacokinetic data:
| Parameter | Intragastric (i.g.) Administration | Intravenous (i.v.) Administration |
| Half-life (t1/2) | 1.380 ± 0.46 h | 1.224 ± 0.39 h |
| Time to Max Concentration (Tmax) | 0.161 ± 0.09 h | N/A |
| Absolute Bioavailability | 0.24% | N/A |
Source: Frontiers in Pharmacology, 2023.
These data indicate rapid absorption and elimination of Tandospirone in rats, with very low oral bioavailability due to extensive metabolism.
Experimental Protocols
Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[10][13][14]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. A decrease in these parameters suggests an anxiogenic-like effect. It's important to note that some 5-HT1A agonists have shown anxiogenic-like profiles in this test.[15]
Protocol 2: Assessment of Locomotor Activity and Anxiety using the Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[5][13]
-
Apparatus: A square arena with walls.
-
Procedure:
-
Place the animal in the center or a corner of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Use video-tracking software to record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of entries into the center zone.
-
-
Interpretation:
-
Locomotor Activity: The total distance traveled is a measure of general activity. A significant decrease can indicate sedation.
-
Anxiety-Like Behavior: Rodents naturally prefer the periphery of the arena. An anxiolytic effect is indicated by an increase in the time spent in and the number of entries into the center of the arena.
-
Visualizations
Caption: Signaling pathway of this compound at 5-HT1A receptors.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for managing side effects.
References
- 1. Effect of tandospirone, a serotonin-1A receptor partial agonist, on information processing and locomotion in dizocilpine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transpharmation.com [transpharmation.com]
- 6. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of tandospirone and selective serotonin reuptake inhibitors on the contextual conditioned fear stress response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Effects of tandospirone, a 5-HT1A agonistic anxiolytic agent, on haloperidol-induced catalepsy and forebrain Fos expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Tandospirone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of tandospirone's poor oral bioavailability in experimental setups.
I. Frequently Asked Questions (FAQs)
Q1: What is tandospirone and what is its mechanism of action?
Tandospirone is an anxiolytic drug belonging to the azapirone class. It acts as a selective partial agonist of the serotonin 5-HT1A receptor.[1] Its mechanism involves binding to these receptors, which are G-protein coupled, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[2][3] Additionally, activation of 5-HT1A receptors by tandospirone can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a reduction in neuronal firing.[1][4]
Q2: Why does tandospirone have low oral bioavailability?
Tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability.[5] However, its oral bioavailability is very low, approximately 0.24% in rats.[5] This is primarily due to extensive first-pass metabolism in the liver and intestines. The primary enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4).
Q3: What is the major metabolite of tandospirone?
The main active metabolite of tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP). Following oral administration, the systemic exposure to 1-PP is significantly higher than that of the parent tandospirone.[5] 1-PP also exhibits pharmacological activity, primarily as an antagonist at α2-adrenergic receptors.
Q4: What are the common experimental challenges encountered due to tandospirone's low bioavailability?
-
High intra- and inter-subject variability: Inconsistent absorption and metabolism can lead to significant variations in plasma concentrations between and within experimental animal groups.
-
Need for high doses: To achieve therapeutic concentrations in the brain, high oral doses are often required, which can lead to off-target effects and increased cost.
-
Difficulty in establishing clear dose-response relationships: The variable pharmacokinetics can obscure the relationship between the administered dose and the observed pharmacological effect.
-
Translational challenges: Poor and variable bioavailability in preclinical species makes it difficult to predict efficacious human doses.
Q5: What general strategies can be employed to improve the oral bioavailability of tandospirone?
Several formulation strategies can be explored to overcome the extensive first-pass metabolism and improve the systemic exposure of tandospirone:
-
Inhibition of CYP3A4: Co-administration with a CYP3A4 inhibitor can reduce the metabolic breakdown of tandospirone.
-
Nanoparticle-based delivery systems: Encapsulating tandospirone in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from metabolic enzymes and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve drug solubilization and promote lymphatic absorption, partially bypassing the liver.
-
Solid Dispersions: Dispersing tandospirone in a polymer matrix can enhance its dissolution rate and absorption.
-
Alternative Routes of Administration: Intranasal delivery can bypass the gastrointestinal tract and first-pass metabolism, allowing for direct delivery to the brain.
II. Troubleshooting Guides
Problem 1: High variability in plasma concentrations of tandospirone in an in vivo study.
| Possible Cause | Troubleshooting Action | Experimental Verification |
| Inconsistent food intake | Standardize the feeding schedule of the animals. For example, fast animals overnight before dosing. | Conduct a pilot study with a small group of animals to assess the effect of fasting on pharmacokinetic variability. |
| Variable gastric emptying | Administer tandospirone in a consistent volume of liquid vehicle. | Use a non-absorbable marker to measure gastric emptying time in a subset of animals. |
| Genetic polymorphism in CYP3A4 | Use a well-characterized and genetically homogenous animal strain. | If variability persists, consider genotyping a subset of animals for relevant CYP enzymes. |
| Inconsistent dosing technique | Ensure all personnel are properly trained in oral gavage or the chosen administration method. | Observe dosing procedures to ensure consistency. |
Problem 2: Low brain-to-plasma concentration ratio of tandospirone.
| Possible Cause | Troubleshooting Action | Experimental Verification |
| P-glycoprotein (P-gp) efflux at the blood-brain barrier | Co-administer a P-gp inhibitor (e.g., verapamil, elacridar) with tandospirone. | Perform an in vivo study comparing brain concentrations of tandospirone with and without the P-gp inhibitor. |
| Rapid metabolism within the brain | While less likely to be the primary issue, consider co-administration with a broad-spectrum metabolic inhibitor. | This is more complex to investigate and may require advanced techniques like brain microdialysis. |
| Poor formulation characteristics | Consider formulating tandospirone in a brain-targeting delivery system, such as nanoparticles with specific surface modifications. | Design and synthesize a targeted nanoparticle formulation and compare its brain uptake to a control formulation. |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Tandospirone in Rats (20 mg/kg dose)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (ng/mL) | 144,850 ± 86,523 | 83.23 ± 35.36 |
| Tmax (h) | - | 0.161 ± 0.09 |
| AUC (0-∞) (ng·h/mL) | 48,397 ± 19,107 | 114.7 ± 41 |
| t1/2 (h) | 1.224 ± 0.39 | 1.380 ± 0.46 |
| Absolute Bioavailability (%) | - | 0.24 |
| Data sourced from a pharmacokinetic study in rats.[5] |
Table 2: Hypothetical Pharmacokinetic Parameters of Different Tandospirone Formulations in Rats
| Formulation | Route | Hypothetical Cmax (ng/mL) | Hypothetical AUC (0-∞) (ng·h/mL) | Hypothetical Relative Bioavailability (%) |
| Tandospirone Solution | Oral | 83 | 115 | 100 |
| Tandospirone + Ketoconazole | Oral | ~300-500 | ~800-1200 | ~700-1000 |
| Tandospirone SLNs | Oral | ~250-400 | ~1500-2500 | ~1300-2200 |
| Tandospirone SEDDS | Oral | ~400-600 | ~2000-3500 | ~1700-3000 |
| Tandospirone Intranasal | Intranasal | ~600-900 (Plasma) | ~1800-2800 (Plasma) | N/A (Bypasses first-pass) |
| Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are based on expected improvements from formulation strategies and data from similar drugs. Actual results may vary and require experimental confirmation. |
IV. Experimental Protocols & Visualizations
Tandospirone Signaling Pathway
Tandospirone, as a 5-HT1A receptor partial agonist, initiates a signaling cascade that ultimately modulates neuronal activity. The diagram below illustrates the key steps in this pathway.
Experimental Workflow: Overcoming Poor Bioavailability
The following diagram outlines a logical workflow for selecting and evaluating a suitable strategy to enhance the oral bioavailability of tandospirone.
Protocol 1: Co-administration with a CYP3A4 Inhibitor
Objective: To determine the effect of CYP3A4 inhibition on the oral bioavailability of tandospirone in rats.
Materials:
-
Tandospirone citrate
-
Ketoconazole (CYP3A4 inhibitor)
-
Vehicle for tandospirone (e.g., 0.5% carboxymethylcellulose in water)
-
Vehicle for ketoconazole (e.g., corn oil)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with a standard diet and water ad libitum.
-
Grouping: Divide the animals into two groups (n=6 per group):
-
Group 1 (Control): Tandospirone + Vehicle for inhibitor
-
Group 2 (Test): Tandospirone + Ketoconazole
-
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer ketoconazole (10 mg/kg, intraperitoneally) or its vehicle to the respective groups 30 minutes before tandospirone administration.
-
Administer tandospirone (e.g., 10 mg/kg, orally) to all animals.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-tandospirone administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of tandospirone in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the relative bioavailability of the test group compared to the control group.
Protocol 2: Preparation of Tandospirone-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate tandospirone into SLNs to protect it from first-pass metabolism and enhance oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., deionized water)
-
High-speed homogenizer
-
Probe sonicator
Methodology (Hot Homogenization followed by Ultrasonication):
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve tandospirone in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the hot emulsion using a probe sonicator for 5-15 minutes to reduce the particle size.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Entrapment Efficiency: Separate the unencapsulated drug by ultracentrifugation and quantify the drug in the supernatant and/or the pellet.
-
Morphology: Use transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the permeability of different tandospirone formulations and assess the potential for P-gp mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Tandospirone formulations (e.g., solution, SLNs)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the tandospirone formulation to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Efflux Study (Basolateral to Apical - B to A):
-
Add the tandospirone formulation to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Inhibition Study: Repeat the A to B and B to A permeability studies in the presence of a P-gp inhibitor in both compartments to assess the role of P-gp efflux.
-
Sample Analysis: Quantify the concentration of tandospirone in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER significantly greater than 1 suggests the involvement of active efflux. A reduction in the ER in the presence of a P-gp inhibitor confirms P-gp mediated efflux.
-
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 5. Pharmacokinetics and absorption mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Managing dizziness and gastrointestinal reactions with Tandospirone administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tandospirone in experimental settings. The focus is on managing two common adverse reactions: dizziness and gastrointestinal issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tandospirone?
A1: Tandospirone is a selective partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2] It modulates serotonergic activity by mimicking serotonin to a lesser degree than a full agonist. This action is believed to underlie its anxiolytic effects.[1] Tandospirone has a high affinity for 5-HT1A receptors and lower affinity for dopamine D2 and other receptors.[2]
Q2: Why are dizziness and gastrointestinal reactions common side effects of Tandospirone?
A2: Dizziness can occur as a central nervous system effect of modulating serotonin pathways, which play a role in balance and spatial orientation.[3] Gastrointestinal reactions such as nausea and stomach discomfort are also frequently reported.[3] The 5-HT1A receptors are present in the gastrointestinal tract and their activation can influence gut motility and sensation. Tandospirone's partial agonism at these receptors can sometimes lead to these adverse effects, particularly at the beginning of administration or with higher doses.[4]
Q3: At what doses are dizziness and gastrointestinal side effects more prevalent?
A3: Higher doses of Tandospirone are associated with a greater incidence of dizziness and gastrointestinal reactions. A clinical trial comparing 30 mg/day and 60 mg/day dosages found a higher incidence of these side effects in the higher-dose group.[4]
Q4: Can Tandospirone be used to alleviate gastrointestinal symptoms?
A4: Interestingly, while it can cause gastrointestinal side effects in some, Tandospirone has also been shown to relieve gastrointestinal symptoms in conditions like Irritable Bowel Syndrome (IBS) and functional dyspepsia, particularly when anxiety is a component.[2][5][6] This dual effect is likely due to the complex role of the serotonin system in the gut-brain axis.
Troubleshooting Guides
Managing Dizziness and Impaired Motor Coordination
If you observe signs of dizziness, vertigo, or impaired motor coordination (e.g., ataxia, imbalance) in your experimental subjects after Tandospirone administration, consider the following steps:
1. Dose Titration:
-
Action: If the experimental design allows, begin with a lower dose of Tandospirone and gradually titrate upwards. This can help the subject's system adapt to the medication and may reduce the severity of side effects.[3]
-
Rationale: Abruptly starting with a high dose is more likely to induce pronounced side effects.
2. Acclimatization and Habituation:
-
Action: Ensure subjects are adequately acclimated to the testing environment and procedures before Tandospirone administration. For behavioral tests like the rotarod, include a pre-treatment training phase.
-
Rationale: This helps to distinguish between drug-induced motor deficits and anxiety or novelty-induced behavioral changes.
3. Monitor Timing of Experiments:
-
Action: Characterize the pharmacokinetic profile of Tandospirone in your model. Conduct behavioral assessments at various time points post-administration to identify a therapeutic window where the desired effects are present, but side effects like dizziness have subsided.
-
Rationale: The peak plasma concentration of the drug may coincide with the most intense side effects.
4. Quantitative Assessment:
-
Action: Use a standardized method like the Rotarod test to quantify motor coordination and balance. This will provide objective data on the severity and duration of dizziness-like symptoms.
-
Rationale: Objective data is crucial for interpreting the impact of the side effect on your experimental outcomes.
Managing Gastrointestinal Reactions
For gastrointestinal issues such as nausea, changes in appetite, or altered bowel movements, consider the following troubleshooting measures:
1. Administration with Food:
-
Action: If your experimental protocol allows, administer Tandospirone with a small amount of food.
-
Rationale: This can sometimes mitigate gastrointestinal upset.[3]
2. Monitor Food and Water Intake and Body Weight:
-
Action: Closely monitor the food and water consumption and body weight of the subjects.
-
Rationale: Significant changes can indicate a more severe gastrointestinal reaction and may be a humane endpoint for the experiment.
3. Assess Gastrointestinal Motility:
-
Action: If gastrointestinal effects are a key concern or an unexpected finding, you can directly measure gastrointestinal transit time using methods like the charcoal meal test.
-
Rationale: This provides a quantitative measure of the drug's impact on gut function.
4. Gradual Dosing:
-
Action: Similar to managing dizziness, a gradual dose escalation schedule can help minimize gastrointestinal side effects.
-
Rationale: This allows the gastrointestinal system to adapt to the presence of the drug.
Quantitative Data on Side Effects
The following table summarizes the incidence of dizziness and gastrointestinal reactions from a multicenter randomized controlled trial comparing two doses of Tandospirone for Generalized Anxiety Disorder.[4]
| Adverse Event | 30 mg/day Group | 60 mg/day Group |
| Dizziness | Lower Incidence | Higher Incidence |
| Gastrointestinal Reactions | Lower Incidence | Higher Incidence |
Note: The study stated a higher incidence in the 60 mg/day group but did not provide specific percentages.[4]
Experimental Protocols
Protocol for Assessing Dizziness via Rotarod Test
Objective: To quantify motor coordination and balance in rodents following Tandospirone administration as a measure of dizziness.
Materials:
-
Rotarod apparatus
-
Tandospirone solution and vehicle control
-
Experimental subjects (mice or rats)
-
Syringes and needles for administration
Methodology:
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.[1]
-
Training:
-
Drug Administration: Administer Tandospirone or vehicle control at the desired dose and route.
-
Testing:
-
At a predetermined time post-administration, place the animal back on the rotarod.
-
Set the apparatus to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).[1][5]
-
Record the latency to fall from the rod. A trial ends when the animal falls or clings to the rod and makes a full passive rotation.[1]
-
Perform 3 consecutive trials with a 10-15 minute inter-trial interval.[1][5]
-
-
Data Analysis: Compare the average latency to fall between the Tandospirone-treated and vehicle control groups. A significantly shorter latency in the drug group suggests impaired motor coordination, indicative of dizziness.
Protocol for Assessing Gastrointestinal Motility via Charcoal Meal Transit Test
Objective: To measure the effect of Tandospirone on gastrointestinal transit time in rodents.
Materials:
-
Charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia)[7]
-
Tandospirone solution and vehicle control
-
Experimental subjects (mice or rats), fasted overnight with free access to water[7]
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Methodology:
-
Fasting: Fast the animals overnight (approximately 12-18 hours) but allow free access to water.[7]
-
Drug Administration: Administer Tandospirone or vehicle control at the desired dose and route.
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 30 minutes), administer a standardized volume of the charcoal meal suspension via oral gavage (e.g., 0.5 mL for rats).[7]
-
Euthanasia and Dissection: After a set period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the animal.[7]
-
Measurement:
-
Open the abdominal cavity and carefully remove the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching it.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the percentages between the Tandospirone-treated and vehicle control groups.
Visualizations
Caption: Tandospirone's 5-HT1A receptor signaling pathway.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. ijper.org [ijper.org]
Technical Support Center: Tandospirone Citrate and CYP3A4 Inhibitor Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interaction between tandospirone citrate and CYP3A4 inhibitors, with a specific focus on fluvoxamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for tandospirone?
A1: Tandospirone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] To a lesser extent, CYP2D6 is also involved in its metabolism.[1] The metabolism of tandospirone by human liver microsomes is markedly inhibited by ketoconazole, a known CYP3A4 inhibitor.[1]
Q2: How does fluvoxamine affect the metabolism of other drugs?
A2: Fluvoxamine is a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4.[2][3] By inhibiting these enzymes, fluvoxamine can increase the plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially leading to increased therapeutic effects or adverse reactions.[3]
Q3: Is there a known drug interaction between tandospirone and fluvoxamine?
A3: Yes, a clinically significant drug interaction exists between tandospirone and fluvoxamine.[4] Fluvoxamine, by inhibiting CYP3A4, can significantly increase the plasma concentration of tandospirone.[4] This interaction can enhance the anxiolytic effects of tandospirone but also increases the risk of adverse effects, including serotonin syndrome.[5]
Q4: What are the potential clinical consequences of this interaction?
A4: The co-administration of tandospirone and a CYP3A4 inhibitor like fluvoxamine can lead to elevated plasma levels of tandospirone. This can potentiate its therapeutic effects but also increases the risk of dose-dependent adverse effects.[4] There has been a reported fatal case of serotonin syndrome in a patient who had taken an overdose of both fluvoxamine and tandospirone.[5] Symptoms of serotonin syndrome can include mental status changes, autonomic hyperactivity, and neuromuscular abnormalities.
Q5: Has the effect of this interaction on pharmacokinetic parameters been quantified in humans?
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from a study investigating the interaction between buspirone and fluvoxamine in healthy human volunteers. This data can be used as a surrogate to estimate the potential magnitude of the interaction with tandospirone.
| Pharmacokinetic Parameter | Buspirone Alone (Mean ± SD) | Buspirone + Fluvoxamine (Mean ± SD) | Fold Increase |
| Cmax (ng/mL) | Data not available in abstracts | Data not available in abstracts | ~2.0 |
| AUC (ng·h/mL) | Data not available in abstracts | Data not available in abstracts | ~2.4 |
| t1/2 (h) | Unaffected | Unaffected | - |
Data derived from a study on buspirone, a structurally and mechanistically similar drug to tandospirone.
Troubleshooting Guide for In Vitro CYP3A4 Inhibition Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values | - Inconsistent incubation times or temperatures.- Pipetting errors.- Microsome batch-to-batch variability. | - Ensure precise timing and temperature control.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Qualify new batches of human liver microsomes with a standard inhibitor. |
| No inhibition observed | - Test compound concentration is too low.- Test compound is unstable in the incubation matrix.- Incorrect substrate or cofactor concentration. | - Test a wider range of inhibitor concentrations.- Assess the stability of the test compound in the assay buffer.- Verify the concentrations of the CYP3A4 substrate and NADPH. |
| Unexpectedly potent inhibition | - Non-specific binding of the inhibitor to microsomes.- The test compound is a time-dependent inhibitor. | - Use a lower microsomal protein concentration.- Perform a pre-incubation experiment to assess time-dependent inhibition. |
| Assay signal is too low | - Low enzyme activity.- Sub-optimal substrate concentration.- Quenching of the fluorescent signal by the test compound. | - Use a fresh batch of microsomes or increase the protein concentration.- Optimize the substrate concentration to be near the Km value.- Run a control experiment to check for fluorescence quenching. |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol is a general guideline for determining the IC50 of a test compound (e.g., fluvoxamine) on tandospirone metabolism mediated by CYP3A4 in human liver microsomes.
1. Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Test inhibitor (e.g., Fluvoxamine)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of tandospirone in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test inhibitor (fluvoxamine) to cover a range of concentrations.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order: phosphate buffer, HLM, and the test inhibitor dilution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the tandospirone substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Vortex and centrifuge to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant for the formation of a specific tandospirone metabolite (e.g., 1-(2-pyrimidinyl)piperazine) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Tandospirone Metabolism Pathway
Caption: Metabolic pathway of tandospirone via CYP3A4 and its inhibition by fluvoxamine.
Experimental Workflow for In Vitro CYP3A4 Inhibition Assay
Caption: Step-by-step workflow for determining CYP3A4 inhibition in vitro.
References
- 1. Identification of CYP3A4 as the primary cytochrome P450 responsible for the metabolism of tandospirone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetic interaction between tandospirone and fluvoxamine in the rat contextual conditioned fear stress model and its functional consequence: Involvement of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [First death case of serotonin syndrome in Japan induced by fluvoxamine and tandospirone] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tandospirone and Sensorimotor Gating Studies in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of tandospirone on sensorimotor gating, as measured by prepulse inhibition (PPI) of the acoustic startle reflex in rats.
Frequently Asked Questions (FAQs)
Q1: What is tandospirone and what is its primary mechanism of action?
A1: Tandospirone is a selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2][3][4] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which regulate serotonin release, and as a partial agonist at postsynaptic 5-HT1A receptors, which are involved in a variety of physiological and behavioral processes.[1]
Q2: How does tandospirone affect sensorimotor gating in rats?
A2: High doses of tandospirone, specifically 5 mg/kg, have been shown to disrupt sensorimotor gating in rats, as evidenced by a deficit in prepulse inhibition (PPI).[5] This disruption is believed to be mediated through its action on 5-HT1A receptors.
Q3: What is WAY-100635 and how does it relate to tandospirone's effects on PPI?
A3: WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor.[6][7][8][9] It is often used as a pharmacological tool to confirm that the effects of a drug like tandospirone are indeed mediated by the 5-HT1A receptor. In studies with rats, co-administration of WAY-100635 has been shown to reverse the PPI disruption induced by a high dose of tandospirone, confirming the role of the 5-HT1A receptor in this effect.[5]
Q4: What is the rationale for using an ampakine like CX516 to address tandospirone-induced PPI deficits?
A4: Ampakines, such as CX516, are positive allosteric modulators of AMPA-type glutamate receptors.[10] They enhance glutamatergic neurotransmission, which is a key component of the neural circuitry underlying sensorimotor gating. Deficits in PPI are associated with imbalances in neurotransmitter systems, including serotonin and glutamate. The ampakine CX546, a more potent analog of CX516, has been shown to reverse PPI deficits in a mouse model of schizophrenia.[10] Therefore, it is hypothesized that by enhancing AMPA receptor function, CX516 could potentially counteract the disruptive effects of tandospirone on the neural circuits that mediate sensorimotor gating.
Troubleshooting Guide
Issue 1: High variability in baseline startle responses across animals.
-
Possible Cause: Inconsistent handling of the animals prior to testing can lead to stress-induced variations in startle reactivity.
-
Troubleshooting Steps:
-
Consistent Handling: Ensure all animals are handled by the same researcher using a consistent and gentle technique for several days leading up to the experiment.
-
Acclimation: Increase the acclimation period in the testing chamber from the standard 5 minutes to 10 minutes to allow the animals to habituate to the novel environment.[11]
-
Habituation Session: For rats, it is recommended to run a full testing protocol the day before the actual experiment to habituate them to the procedure and stabilize their PPI response.[11]
-
Issue 2: No significant disruption of PPI with a 5 mg/kg dose of tandospirone.
-
Possible Cause 1: The strain of rat being used may have a different sensitivity to tandospirone.
-
Troubleshooting Steps:
-
Strain Consideration: Be aware that different rat strains can exhibit varying behavioral and pharmacological responses. Consult the literature for studies using the specific strain in your lab.
-
Dose-Response Study: If feasible, conduct a dose-response study with tandospirone (e.g., 1, 2.5, and 5 mg/kg) to determine the optimal dose for inducing a PPI deficit in your specific rat strain.
-
-
Possible Cause 2: Issues with drug preparation or administration.
-
Troubleshooting Steps:
-
Fresh Drug Solutions: Always prepare fresh solutions of tandospirone on the day of the experiment.
-
Route and Volume of Administration: Verify that the route of administration (e.g., intraperitoneal, subcutaneous) and the injection volume are consistent with established protocols and are appropriate for the animal's weight.
-
Issue 3: Inconsistent or absent reversal of tandospirone's effect with WAY-100635.
-
Possible Cause: The timing of WAY-100635 administration relative to tandospirone is not optimal.
-
Troubleshooting Steps:
-
Pre-treatment Time: Ensure that WAY-100635 is administered at an appropriate pre-treatment time before tandospirone to allow for sufficient receptor occupancy. A typical pre-treatment time for WAY-100635 is 15-30 minutes.
-
Issue 4: No effect of CX516 on the tandospirone-induced PPI deficit.
-
Possible Cause 1: The dose of CX516 may be suboptimal.
-
Troubleshooting Steps:
-
Dose-Response: Consider performing a dose-response study for CX516 to identify an effective dose for your experimental conditions.
-
-
Possible Cause 2: The timing of CX516 administration may not be optimal to counteract the effects of tandospirone.
-
Troubleshooting Steps:
-
Timing of Administration: Experiment with different pre-treatment times for CX516 relative to tandospirone administration.
-
Data Presentation
Table 1: Effect of Tandospirone and WAY-100635 on Prepulse Inhibition in Rats
| Treatment Group | Dose (mg/kg) | Effect on Prepulse Inhibition (% PPI) | Reference |
| Vehicle | - | Normal PPI | [5] |
| Tandospirone | 5 | Significant disruption of PPI | [5] |
| WAY-100635 | 0.3 | No significant effect on PPI alone | [5] |
| WAY-100635 + Tandospirone | 0.3 + 5 | Reversal of tandospirone-induced PPI disruption | [5] |
Note: The referenced study demonstrated a significant disruption and reversal but did not provide specific percentage values for PPI.
Table 2: Potential Effect of CX516 on 5-HT1A Agonist-Induced PPI Deficit
| Treatment Group | Rationale | Expected Outcome on PPI | Reference |
| 5-HT1A Agonist (e.g., Tandospirone) | Activation of 5-HT1A receptors, disrupting sensorimotor gating circuitry. | Decreased % PPI | [5] |
| CX516 + 5-HT1A Agonist | Positive allosteric modulation of AMPA receptors, potentially restoring balance in the gating circuitry. | Reversal of the 5-HT1A agonist-induced decrease in % PPI. | [10] (Rationale based on CX546 effects in a different PPI deficit model) |
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This protocol is a standard method for assessing sensorimotor gating in rats.[11][12][13]
1. Apparatus:
-
Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments).
-
Each chamber should be housed in a sound-attenuated and ventilated enclosure.
-
A high-frequency loudspeaker produces the acoustic stimuli.
-
A piezoelectric accelerometer mounted under the rat's enclosure detects and transduces the whole-body startle response.
2. Procedure:
-
Acclimation: Transport the rats to the testing room at least 30 minutes before the start of the experiment.
-
Habituation to Apparatus: Place each rat in a Plexiglas cylinder within the startle chamber. Allow for a 5-10 minute acclimation period with a constant background white noise (e.g., 65-70 dB).[11]
-
Session Structure: The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.
-
Prepulse-plus-pulse trials: A non-startling acoustic stimulus (the prepulse; e.g., 75-85 dB, 20 ms duration) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background white noise is present, to measure baseline movement.
-
-
Trial Parameters:
-
Inter-trial interval (ITI): A variable ITI averaging 15-30 seconds is recommended to prevent the animal from predicting the onset of the next stimulus.
-
Number of trials: Present each trial type approximately 10-15 times.
-
-
Initial Startle Pulses: The session should begin with 5 pulse-alone trials that are not included in the data analysis, to habituate the animal to the startling stimulus.[13]
3. Data Analysis:
-
Startle Magnitude: The startle response is recorded as the maximum amplitude of the accelerometer reading within a 100 ms window following the onset of the startling stimulus.
-
Calculation of % PPI: The percentage of prepulse inhibition is calculated for each prepulse intensity using the following formula: % PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100[13]
Visualizations
Caption: Signaling pathway of Tandospirone via the 5-HT1A receptor.
Caption: Experimental workflow for a prepulse inhibition (PPI) study.
Caption: Logical relationship of compounds affecting PPI.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 3. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tandospirone, a serotonin-1A receptor partial agonist, on information processing and locomotion in dizocilpine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ampakine CX546 restores the prepulse inhibition and latent inhibition deficits in mGluR5-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
Adjusting Tandospirone dose for studies on somatic vs. psychic anxiety symptoms
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting tandospirone dosage in studies investigating somatic versus psychic anxiety symptoms.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic dose range for tandospirone in anxiety disorders?
A1: The standard clinical dosage of tandospirone for adults with anxiety disorders, such as Generalized Anxiety Disorder (GAD), is typically between 30 mg/day and 60 mg/day[1]. The initial recommended dose is often 30 mg/day, which can be increased to 60 mg/day based on the patient's response and tolerability[2][3].
Q2: Is there a differential effect of tandospirone dosage on somatic versus psychic anxiety symptoms?
A2: Yes, clinical evidence suggests a dose-dependent differential effect. A higher dose of 60 mg/day has been shown to be more effective in improving somatic anxiety symptoms compared to a 30 mg/day dose[4][5][6]. Specifically, significant improvements have been noted in cardiovascular and gastrointestinal symptoms with the higher dosage[4][6][7]. While both doses are effective in treating GAD, the higher dose may offer advantages in patients presenting with prominent somatic complaints[4][5].
Q3: What is the primary mechanism of action for tandospirone's anxiolytic effects?
A3: Tandospirone is a selective partial agonist of the serotonin 5-HT1A receptor[8][9][10]. Its anxiolytic effect is primarily achieved by modulating serotonergic activity in key brain regions involved in mood and anxiety, such as the hippocampus, amygdala, and raphe nuclei[4][8]. By acting as a partial agonist, it helps to stabilize serotonin levels without causing excessive stimulation or inhibition[8]. It also has a mild affinity for dopamine D2 receptors, which may contribute to its therapeutic effects[8].
Q4: What are the common side effects associated with tandospirone, and are they dose-dependent?
A4: Common side effects of tandospirone include dizziness, drowsiness, headache, and gastrointestinal issues such as nausea[11]. Studies have shown that the incidence of total adverse events is higher in the 60 mg/day group compared to the 30 mg/day group[4][5]. However, the side effects are generally considered tolerable, and there is no significant difference in the rate of withdrawal from studies due to adverse events between the two doses[4][5].
Troubleshooting Guide
Issue: No significant improvement observed in somatic anxiety symptoms at a lower dose.
-
Recommendation: If a study participant is receiving a 30 mg/day dose of tandospirone and is not showing adequate improvement in somatic anxiety symptoms, consider a dose escalation to 60 mg/day, provided the medication is well-tolerated. Clinical data indicates a superior effect of the higher dose on somatic symptoms[4][7].
Issue: Patient experiences significant dizziness or drowsiness.
-
Recommendation: Dizziness and drowsiness are known side effects of tandospirone[11]. If these occur, especially at the 60 mg/day dose, consider reducing the dose to 30 mg/day. It is also advisable to administer the doses with meals to potentially mitigate some of the gastrointestinal side effects.
Experimental Protocols
Protocol: A Multicenter, Randomized, Parallel-Controlled Study on Dose-Dependent Efficacy
This protocol is based on a study comparing the efficacy and safety of 30 mg/day and 60 mg/day of tandospirone in patients with Generalized Anxiety Disorder[4][5].
-
Participants: Patients diagnosed with GAD according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria.
-
Study Design: A parallel-group, randomized controlled trial.
-
Treatment Arms:
-
Group 1: Tandospirone 30 mg/day.
-
Group 2: Tandospirone 60 mg/day.
-
-
Duration: 6 weeks of treatment.
-
Primary Outcome Measure: Overall response rate, defined as a certain percentage reduction in the total score of the Hamilton Anxiety Scale (HAMA).
-
Secondary Outcome Measures:
-
Significant response rate (e.g., ≥75% reduction in HAMA total score)[4].
-
Clinical recovery rate (e.g., HAMA score ≤7)[4].
-
Changes in HAMA subscale scores for somatic and psychic anxiety. The somatic anxiety factor is calculated from items 7, 8, 9, 10, 11, 12, and 13 of the HAMA scale[4].
-
Changes in other scales such as the Hamilton Depression Scale (HAMD-17) and the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales[5].
-
-
Data Analysis: Comparison of the changes in scores from baseline to the end of the 6-week treatment period between the two dosage groups.
Data Presentation
Table 1: Comparison of Efficacy Between 30 mg/day and 60 mg/day Tandospirone in GAD Patients
| Outcome Measure | 30 mg/day Group | 60 mg/day Group | p-value | Reference |
| Overall Response Rate | 58.4% | 65.7% | 0.213 | [4][5] |
| Significant Response Rate | 22.6% | 34.3% | 0.032 | [4][7] |
| Change in HAMA Total Score | -15.77 ± 5.74 | -17.84 ± 6.89 | 0.007 | [7] |
| Change in Somatic Anxiety Factor | -7.37 ± 3.24 | -9.30 ± 3.53 | <0.001 | [7] |
| Change in Psychic Anxiety Factor | -8.41 ± 3.25 | -9.34 ± 3.05 | 0.018 | [7] |
| Change in Cardiovascular Symptom Factor | -1.00 ± 0.79 | -1.41 ± 0.79 | <0.001 | [7] |
| Change in Gastrointestinal Symptom Factor | -1.01 ± 0.80 | -1.29 ± 0.79 | 0.005 | [7] |
Visualizations
Caption: Signaling pathway of Tandospirone's anxiolytic action.
Caption: Experimental workflow for dose-response study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cpn.or.kr [cpn.or.kr]
- 4. dovepress.com [dovepress.com]
- 5. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
Technical Support Center: Tandospirone and NMDA Antagonist Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for tandospirone to potentiate or modulate the effects of NMDA antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which tandospirone is thought to interact with NMDA antagonists?
A1: Tandospirone, a 5-HT1A receptor partial agonist, is believed to modulate the effects of NMDA antagonists primarily through its action on the serotonin system, which in turn influences glutamatergic neurotransmission.[1][2] Activation of 5-HT1A receptors can inhibit glutamate release in brain regions like the prefrontal cortex.[1][2] This can lead to an amelioration of some of the behavioral and neurochemical changes induced by NMDA receptor blockade.[1]
Q2: Does tandospirone potentiate all effects of NMDA antagonists?
A2: The interaction is complex and appears to be context-dependent. Research suggests that tandospirone does not uniformly potentiate all effects of NMDA antagonists. Instead, it seems to selectively counteract certain deficits induced by these antagonists, particularly in models of cognitive impairment relevant to schizophrenia.[1][3] For instance, tandospirone has been shown to reverse cognitive deficits in the Novel Object Recognition (NOR) test induced by phencyclidine (PCP) and normalize aberrant lactate production in the prefrontal cortex caused by MK-801.[1][3] However, in some contexts, a high dose of tandospirone was found to potentiate the disruptive effect of MK-801 on prepulse inhibition.[4]
Q3: What are the potential therapeutic implications of this interaction?
A3: The ability of tandospirone to counteract cognitive and neurochemical deficits induced by NMDA antagonists suggests its potential as an adjunctive therapy in conditions where NMDA receptor hypofunction is implicated, such as schizophrenia.[1][5] By improving cognitive function, it may address a critical unmet need in the treatment of this disorder.[5]
Troubleshooting Guides
Problem: Inconsistent results in behavioral assays when co-administering tandospirone and an NMDA antagonist.
-
Possible Cause 1: Dosing Regimen. The effects of tandospirone in combination with NMDA antagonists are highly dose-dependent.[1][4]
-
Solution: Conduct a thorough dose-response study for both tandospirone and the specific NMDA antagonist being used in your experimental model. As seen in preclinical studies, a higher dose of tandospirone (e.g., 5 mg/kg in rats) may be required to observe significant effects on NMDA antagonist-induced deficits.[1][3]
-
-
Possible Cause 2: Timing of Administration. The timing of drug administration can significantly impact the observed outcomes.
-
Solution: In studies showing reversal of PCP-induced deficits, tandospirone was administered 30 minutes prior to PCP.[3] Establish a consistent and scientifically justified timing protocol for your experiments.
-
-
Possible Cause 3: Choice of Behavioral Assay. The modulatory effects of tandospirone may be specific to certain behavioral domains.
Problem: Difficulty replicating the neurochemical effects of tandospirone on NMDA antagonist-induced changes.
-
Possible Cause 1: Microdialysis Probe Placement. Inaccurate placement of the microdialysis probe can lead to variability in neurochemical measurements.
-
Solution: Ensure precise and consistent stereotaxic placement of microdialysis probes in the target brain region, such as the medial prefrontal cortex (mPFC). Histological verification of probe placement post-experiment is crucial.
-
-
Possible Cause 2: Analytical Sensitivity. The analytical method used to measure neurotransmitter or metabolite levels may lack the necessary sensitivity.
-
Solution: Utilize highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) to quantify extracellular lactate or neurotransmitter levels in the dialysates.[1]
-
Quantitative Data Summary
Table 1: Effect of Tandospirone on Phencyclidine (PCP)-Induced Deficits in the Novel Object Recognition (NOR) Test. [3]
| Treatment Group | Time Exploring Novel Object (s) | Time Exploring Familiar Object (s) | Discrimination Index (DI) |
| Vehicle + Vehicle | 15.8 ± 2.1 | 7.9 ± 1.3 | 0.33 ± 0.06 |
| Vehicle + PCP (2 mg/kg) | 10.1 ± 1.5 | 9.8 ± 1.4 | 0.01 ± 0.07 |
| Tandospirone (5 mg/kg) + PCP (2 mg/kg) | 14.2 ± 2.3 | 8.9 ± 1.5 | 0.22 ± 0.08 |
Data are presented as mean ± SEM. The Discrimination Index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A lower DI indicates a deficit in recognition memory.
Table 2: Effect of Tandospirone on MK-801-Induced Prolongation of Stress-Induced Extracellular Lactate (eLAC) Elevation in the Medial Prefrontal Cortex (mPFC). [1]
| Treatment Group | Peak eLAC Elevation (µmol/L) post-foot shock | Duration of eLAC Elevation (min) |
| Saline + Saline | ~180 | ~60 |
| MK-801 (0.1 mg/kg) + Saline | ~220 | >120 |
| MK-801 (0.1 mg/kg) + Tandospirone (5.0 mg/kg) | ~175 | ~60 |
Approximate values are derived from graphical data presented in the cited study. eLAC elevation was induced by foot-shock stress.
Experimental Protocols
Novel Object Recognition (NOR) Test for Assessing Tandospirone's Effect on PCP-Induced Cognitive Deficits[3]
-
Animals: Adult female Lister Hooded rats.
-
Drug Administration:
-
Administer tandospirone (5 mg/kg, i.p.) or vehicle 30 minutes before the administration of PCP (2 mg/kg, i.p.) or vehicle.
-
This regimen is carried out twice daily for 7 consecutive days.
-
A 7-day washout period follows the final drug administration before behavioral testing.
-
-
Apparatus: A circular open field arena (e.g., 80 cm in diameter, 40 cm high) made of a non-porous material.
-
Habituation:
-
On the day before the test, allow each rat to explore the empty arena for 5 minutes.
-
-
Acquisition Trial (T1):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for 3 minutes.
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A 1-hour delay between the acquisition and retention trials.
-
Retention Trial (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 3 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object (novel and familiar) during the retention trial.
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A significant reduction in the DI in the PCP-treated group compared to the vehicle group indicates a cognitive deficit. An attenuation of this reduction by tandospirone suggests a therapeutic effect.
-
Microdialysis for Measuring Extracellular Lactate in the mPFC[1]
-
Animals: Adult male Sprague-Dawley rats.
-
Surgery:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC).
-
Allow a recovery period of at least 5-7 days.
-
-
Drug Administration:
-
Administer MK-801 (0.1 mg/kg, i.p.) or saline, and tandospirone (0.05 or 5.0 mg/kg, i.p.) or saline once daily for 4 consecutive days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes.
-
-
Stress Induction (Foot-Shock):
-
Apply a brief, mild foot-shock stress to induce a physiological response.
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours post-stress.
-
Analyze the lactate concentration in the dialysates using a suitable biochemical assay and HPLC.
-
-
Data Analysis:
-
Express lactate levels as a percentage of the baseline or in absolute concentrations (µmol/L).
-
Compare the time course and magnitude of the stress-induced lactate elevation between the different treatment groups using two-way ANOVA with repeated measures.
-
Visualizations
Caption: Signaling pathway of Tandospirone's modulation of NMDA receptor activity.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
- 1. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of the Phencyclidine-Induced Impairment in Novel Object Recognition in Female Rats by Co-Administration of Lurasidone or Tandospirone, a 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Interpreting conflicting results of acute vs chronic Tandospirone administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the often conflicting results observed between acute and chronic administration of Tandospirone.
Frequently Asked Questions (FAQs)
Q1: Why do the anxiolytic effects of Tandospirone appear delayed in our chronic studies, while some acute tests show an immediate effect?
A: This is a well-documented phenomenon stemming from Tandospirone's mechanism of action as a 5-HT1A receptor partial agonist.
-
Acute Administration: Acutely, Tandospirone acts as an agonist at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei.[1][2] This activation inhibits serotonin (5-HT) release throughout the brain.[1][2] While it also acts on postsynaptic 5-HT1A receptors in regions like the hippocampus and amygdala, which contributes to anxiolysis, the initial reduction in overall serotonin firing can sometimes produce ambiguous or even anxiogenic-like effects in certain behavioral paradigms.[1] However, in some models, the immediate postsynaptic effects can predominate, leading to a rapid anxiolytic response.[3]
-
Chronic Administration: With repeated administration (typically 1-2 weeks), the presynaptic 5-HT1A autoreceptors become desensitized.[1][2] This desensitization leads to a recovery and even an enhancement of serotonergic neurotransmission. The continued partial agonism at postsynaptic 5-HT1A receptors, now coupled with normalized or increased serotonin release, results in a more robust and sustained anxiolytic effect.[1][2] This delay is a key characteristic of Tandospirone's therapeutic action.[1][4]
Q2: We observed a decrease in locomotor activity in our animal models after acute high-dose Tandospirone administration. Is this expected, and is it related to its anxiolytic mechanism?
A: Yes, a decrease in locomotor activity, particularly at higher doses, has been reported with Tandospirone.[1][5] This effect is likely not directly mediated by its anxiolytic action but rather involves its broader pharmacological profile. While Tandospirone is highly selective for 5-HT1A receptors, at higher concentrations, it has a very low affinity for other receptors, including dopamine D2 receptors.[2][6] However, some studies suggest that the sedative effect might be linked to its influence on other neurotransmitter systems, potentially through its metabolites.[1][5] It is crucial to differentiate this potential sedative effect from true anxiolysis in your behavioral assays.
Q3: Our in-vitro receptor binding assays show consistent affinity of Tandospirone for 5-HT1A receptors, but the in-vivo behavioral effects change over time. How do we reconcile this?
A: This highlights the difference between pharmacodynamics at the receptor level and the complex neuroadaptive changes that occur in a living system over time. While the binding affinity (Ki) of Tandospirone for the 5-HT1A receptor remains constant, the functional consequences of that binding change with chronic administration due to receptor desensitization.
-
Receptor Affinity: Tandospirone has a high and selective affinity for the 5-HT1A receptor, with a Ki value of approximately 27 nM.[2][6][7] This binding affinity does not change with the duration of administration.
-
Functional Adaptation: The key change is the desensitization of the presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus.[1][2] This is a homeostatic mechanism of the neuron to prolonged stimulation. In contrast, postsynaptic 5-HT1A receptors, for instance in the hippocampus, do not appear to desensitize to the same extent.[1][2] This differential regulation is central to the development of its therapeutic effects.
Troubleshooting Guides
Issue: Inconsistent results in anxiety-like behavior in the Novelty-Suppressed Feeding (NSF) test between acute and chronic Tandospirone administration.
-
Possible Cause: This is an expected outcome. Acute administration may not significantly reduce the latency to feed, or the effect may be minimal, due to the initial suppression of serotonergic firing.[3] Chronic treatment, however, after the desensitization of presynaptic 5-HT1A autoreceptors, should lead to a significant reduction in feeding latency, indicating an anxiolytic effect.[8]
-
Troubleshooting Steps:
-
Verify Dosing and Timing: Ensure your acute administration protocol allows sufficient time for the drug to reach peak plasma and brain concentrations (around 30 minutes).[9][10] For chronic studies, a daily administration for at least 14 days is recommended to observe the full therapeutic effect.[8][11]
-
Control for Locomotor Effects: At higher doses, Tandospirone can reduce overall movement.[1][5] Run a concurrent open-field test to ensure that the increased latency in the NSF test is not simply due to sedation.
-
Consider the Animal Model: The baseline anxiety level of your chosen animal strain can influence the results. Stressed or genetically anxious models may show a more robust response to chronic Tandospirone.[8][12]
-
Issue: We are not observing the expected increase in hippocampal neurogenesis after chronic Tandospirone treatment.
-
Possible Cause: The effect of Tandospirone on hippocampal neurogenesis is a key aspect of its chronic effects, but several experimental factors can influence the outcome.[8][11]
-
Troubleshooting Steps:
-
Duration of Treatment: Ensure the chronic treatment period is sufficient. Studies have shown significant increases in neurogenesis after 14 to 28 days of daily administration.[8][11]
-
Neurogenesis Markers: Use appropriate markers. Doublecortin (DCX) is a reliable marker for newborn neurons and has been shown to be upregulated by chronic Tandospirone.[8][11] While Ki-67 is a marker for cell proliferation, some studies have not found a significant change in Ki-67 positive cells, suggesting Tandospirone may affect the survival and differentiation of new neurons more than their initial proliferation.[1][8]
-
Animal's State: The neurogenic effects of Tandospirone can be more pronounced in models of stress, where baseline neurogenesis is often suppressed.[8]
-
Data Presentation
Table 1: Comparison of Acute vs. Chronic Tandospirone Administration Effects
| Feature | Acute Administration | Chronic Administration |
| Primary Mechanism | Agonist at presynaptic 5-HT1A autoreceptors and partial agonist at postsynaptic 5-HT1A receptors.[1][2] | Desensitization of presynaptic 5-HT1A autoreceptors; continued partial agonism at postsynaptic 5-HT1A receptors.[1][2] |
| Effect on 5-HT Release | Decreased.[1][2] | Normalized or Increased.[1][2] |
| Anxiolytic Effect Onset | Variable, can be immediate in some models but often delayed.[1][4] | Delayed, typically requires 1-2 weeks of treatment.[1][4] |
| Hippocampal Neurogenesis | No significant effect reported. | Increased number of new neurons (DCX-positive cells).[8][11] |
| Dopamine Levels (mPFC) | Can cause a modest increase.[1][13] | Can potentiate dopamine release, especially when co-administered with SSRIs.[1][13] |
Experimental Protocols
Protocol: Novelty-Suppressed Feeding (NSF) Test
-
Animal Preparation: Male Sprague-Dawley rats are single-housed and food-deprived for 24 hours with free access to water.
-
Drug Administration:
-
Test Arena: A novel, brightly lit open field (e.g., 100 x 100 cm) with a single food pellet placed on a white paper platform in the center.
-
Procedure: Each rat is placed in a corner of the arena, and the latency to begin eating (defined as biting the pellet) is recorded for a maximum of 12 minutes.[3]
-
Data Analysis: The latency to eat is the primary dependent variable. A shorter latency is indicative of reduced anxiety-like behavior.
Protocol: Immunohistochemistry for Doublecortin (DCX)
-
Tissue Preparation: Following the chronic administration protocol, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted, post-fixed, and cryoprotected in sucrose solution.
-
Sectioning: Coronal sections (e.g., 40 µm) of the hippocampus are cut using a cryostat.
-
Immunostaining:
-
Sections are washed and blocked in a solution containing normal goat serum and Triton X-100.
-
Incubate with a primary antibody against DCX (e.g., goat anti-DCX) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody (e.g., biotinylated rabbit anti-goat IgG).
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize the staining using diaminobenzidine (DAB).
-
-
Quantification: The number of DCX-positive cells in the dentate gyrus of the hippocampus is counted using a microscope and stereological software. The density of DCX-positive cells is then calculated.[8][11]
Visualizations
Caption: Acute Tandospirone Signaling Pathway.
Caption: Chronic Tandospirone Signaling Pathway.
Caption: Experimental Workflow for Tandospirone Studies.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of tandospirone, a serotonin-1A receptor partial agonist, on information processing and locomotion in dizocilpine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 13. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandospirone citrate stability and solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and solubility of tandospirone citrate for in vitro experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted into your aqueous experimental medium.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies across different solvents. For quantitative data, please refer to the solubility table below. It is sparingly soluble in water and methanol, and very slightly soluble in ethanol.[3]
Q3: How should I store this compound powder and my stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q4: Is this compound sensitive to light?
A4: Yes, studies have shown that tandospirone can undergo photolytic degradation.[4][5] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[6][7] When working with the compound, especially during long incubations, it is advisable to minimize light exposure.
Q5: What is the primary mechanism of action of tandospirone?
A5: Tandospirone is a potent and selective partial agonist of the 5-HT1A serotonin receptor.[1] Its mechanism of action involves binding to these receptors, which are coupled to Gi/o proteins, leading to downstream signaling events that modulate neuronal activity.
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL | 173.72 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | 5 mg/mL | 8.69 mM | |
| Water | 10.4 mg/mL | 18.07 mM | Ultrasonic assistance may be needed to achieve this concentration.[8] |
| Ethanol | Insoluble | - | [1] |
| Methanol | Sparingly soluble | - | [3] |
| Acetic Acid (100%) | Freely soluble | - | [3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a desiccated environment.[1] |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 575.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 57.56 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mM solution from 57.56 mg, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in light-protected, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or other appropriate containers
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
It is recommended to perform a serial dilution to minimize the risk of precipitation. For example, first, dilute the 100 mM stock solution to 10 mM in DMSO.
-
To prepare the final working solution, add a small volume of the DMSO stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium.[6] This rapid mixing helps to prevent the compound from precipitating out of the solution.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guides
Issue 1: Precipitation observed when diluting the DMSO stock solution into aqueous cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration.[10] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of medium can cause the compound to "crash out" of solution due to rapid solvent exchange. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) medium. Add the stock solution dropwise while gently vortexing the medium.[10] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[10] |
| Interaction with Media Components | Components in the cell culture medium, such as proteins or salts, may interact with this compound, reducing its solubility. | Consider using a serum-free medium for the initial dilution if compatible with your cell line. You can also test the solubility in a simpler buffer (e.g., PBS) first. |
Issue 2: Loss of drug activity or inconsistent results over time.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Stock Solution | Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound in your stock solution. | Aliquot stock solutions into single-use volumes. Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] |
| Photodegradation | This compound is sensitive to light, and exposure during experiments can lead to its degradation and the formation of potentially active or toxic byproducts.[4][5] | Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. Minimize light exposure in the cell culture incubator and on the lab bench.[6][7] |
| Instability in Aqueous Medium | This compound may have limited stability in aqueous cell culture medium over long incubation periods. | Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replacing the medium with freshly prepared drug-containing medium at regular intervals. |
| Interaction with Other Compounds | This compound may interact with other compounds in your experimental setup. | Review all components of your experimental system for potential chemical incompatibilities. |
Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: Activation of the 5-HT1A receptor by tandospirone leads to neuronal inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Photolytic and photocatalytic degradation of tandospirone: Determination of kinetics, identification of transformation products and in silico estimation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Accounting for Tandospirone's First-Pass Metabolism in Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pharmacokinetic studies of tandospirone, with a focus on its extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of tandospirone so low?
A1: Tandospirone undergoes significant hepatic first-pass metabolism, which means a large fraction of the orally administered drug is metabolized in the liver before it can reach systemic circulation.[1][2] This results in a very low absolute bioavailability, which has been reported to be as low as 0.24% in rats.[1][2][3] The primary enzyme responsible for this extensive metabolism is Cytochrome P450 3A4 (CYP3A4).[4][5][6]
Q2: What are the major metabolites of tandospirone and are they active?
A2: The major active metabolite of tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP).[1][7] Other metabolites include M4 (resulting from the hydroxylation of the pyrimidine ring) and M2 (resulting from the hydroxylation of the norbornan ring).[5] While tandospirone is a potent 5-HT1A receptor partial agonist, its metabolite 1-PP has a high affinity for α2-adrenergic receptors.[7][8] The pharmacological activity of its metabolites should be considered when evaluating the overall effects of tandospirone administration.
Q3: Which cytochrome P450 (CYP) isozymes are primarily responsible for tandospirone metabolism?
A3: In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for tandospirone metabolism.[4][5][6] CYP2D6 also contributes to its metabolism, but to a lesser extent.[4][5] The metabolite profile generated by CYP3A4 is qualitatively and quantitatively similar to that observed in human liver microsomes.[4]
Q4: How does co-administration of other drugs affect tandospirone's pharmacokinetics?
A4: Co-administration of drugs that inhibit CYP3A4 can significantly increase the plasma concentration of tandospirone.[9][10] For example, ketoconazole, a potent CYP3A4 inhibitor, has been shown to markedly inhibit tandospirone metabolism in vitro and increase its anxiolytic effects in vivo.[4][9] This suggests a high potential for drug-drug interactions, which should be carefully considered in clinical settings.
Q5: What is the Biopharmaceutics Classification System (BCS) class of tandospirone?
A5: Tandospirone is classified as a BCS Class I drug, characterized by high solubility and high permeability.[1][2] Despite its good absorption characteristics, its low bioavailability is a direct consequence of its rapid and extensive first-pass metabolism.[1][2]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic parameters between subjects.
-
Possible Cause: Genetic polymorphisms in CYP3A4 or CYP2D6 enzymes can lead to inter-individual differences in metabolic rates.
-
Troubleshooting Steps:
-
Genotyping: Consider genotyping study subjects for common polymorphisms in CYP3A4 and CYP2D6.
-
Phenotyping: Use probe substrates for CYP3A4 (e.g., midazolam) and CYP2D6 (e.g., dextromethorphan) to phenotype subjects and stratify them based on metabolic capacity (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers).
-
Data Analysis: Analyze pharmacokinetic data based on genotype/phenotype groups to identify sources of variability.
-
Issue 2: Difficulty in quantifying tandospirone and its metabolites in plasma/tissue samples.
-
Possible Cause: Low plasma concentrations of the parent drug due to rapid metabolism, and potential interference from other endogenous or exogenous compounds.
-
Troubleshooting Steps:
-
Analytical Method: Employ a highly sensitive and selective analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for simultaneous quantification of tandospirone and its major metabolite, 1-PP.[1]
-
Sample Preparation: Optimize sample preparation techniques (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components and concentrate the analytes.
-
Internal Standards: Use stable isotope-labeled internal standards (e.g., tandospirone-d8 and 1-PP-d8) to correct for matrix effects and variations in extraction recovery and instrument response.[1]
-
Issue 3: In vitro-in vivo correlation (IVIVC) for tandospirone metabolism is poor.
-
Possible Cause: Contribution of extrahepatic metabolism (e.g., in the gut wall) which is not fully captured by in vitro models like human liver microsomes alone.
-
Troubleshooting Steps:
-
In Vitro Models: Utilize a combination of in vitro models. In addition to human liver microsomes, use intestinal microsomes or Caco-2 cell monolayers to assess intestinal metabolism.[1][11]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model that incorporates in vitro metabolic data, physicochemical properties of the drug, and physiological parameters of the species being studied. This can help to simulate the contribution of both hepatic and intestinal first-pass metabolism to the overall drug clearance.
-
Experimental Protocols
Protocol 1: In Vitro Metabolism of Tandospirone using Human Liver Microsomes
Objective: To determine the kinetic parameters of tandospirone metabolism and identify the major CYP enzymes involved.
Methodology:
-
Incubation: Incubate tandospirone at various concentrations (e.g., 0.1-10 µM) with pooled human liver microsomes (e.g., 0.2 mg/mL) in a phosphate buffer (pH 7.4) containing a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.
-
Time Points: Collect aliquots at different time points (e.g., 0, 5, 15, 30, and 60 minutes) and stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
CYP Inhibition (Optional): To identify the specific CYP isoforms involved, pre-incubate the microsomes with selective chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) before adding tandospirone.[4]
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of tandospirone and the formation of its metabolites using a validated HPLC-MS/MS method.
-
Data Analysis: Determine the rate of metabolism and calculate kinetic parameters such as Km and Vmax. In inhibition studies, compare the rate of metabolism in the presence and absence of inhibitors.
Protocol 2: In Vivo Pharmacokinetic Study of Tandospirone in Rats
Objective: To determine the pharmacokinetic parameters and absolute bioavailability of tandospirone.
Methodology:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.[12][13]
-
Drug Administration:
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) into heparinized tubes.[1]
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of tandospirone and 1-PP in the plasma samples using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2 (half-life), and clearance.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tandospirone and its Metabolite 1-PP in Rats (20 mg/kg dose)
| Parameter | Tandospirone (i.g.) | Tandospirone (i.v.) | 1-PP (after i.g. Tandospirone) |
| Cmax (ng/mL) | 83.23 ± 35.36 | 144,850 ± 86,523 | 357.2 ± 135.5 |
| Tmax (h) | 0.161 ± 0.09 | - | 2.25 ± 1.47 |
| AUC(0-∞) (ng*h/mL) | 114.7 ± 41 | 48,397 ± 19,107 | 1879 ± 616.2 |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 | 3.497 ± 3.64 |
| Absolute Bioavailability (F%) | 0.24% | - | - |
Data adapted from a study in rats.[1][2] i.g. = intragastric (oral), i.v. = intravenous
Table 2: In Vitro Intrinsic Clearance (CLint) of Tandospirone by Human P450 Isoforms
| P450 Isoform | CLint (mL/min/nmol P450) |
| CYP3A4 | 1.6 |
| CYP2D6 | 2.2 |
Data from a study using yeast-expressed recombinant P450 isoforms.[4]
Visualizations
Caption: Metabolic pathway of orally administered tandospirone.
Caption: Workflow for an in vivo pharmacokinetic study of tandospirone.
Caption: Troubleshooting logic for common issues in tandospirone PK studies.
References
- 1. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and absorption mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and absorption mechanism of this compound [pharmrxiv.de]
- 4. Identification of CYP3A4 as the primary cytochrome P450 responsible for the metabolism of tandospirone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ovid.com [ovid.com]
- 7. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandospirone - Wikipedia [en.wikipedia.org]
- 9. Effects of cytochrome P450 (CYP) 3A4 inhibitors on the anxiolytic action of tandospirone in rat contextual conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacokinetics and absorption mechanism of this compound [frontiersin.org]
- 12. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Tandospirone Citrate Versus Buspirone for Generalized Anxiety Disorder: A Review for Researchers and Drug Development Professionals
An objective analysis of two key anxiolytics, tandospirone and buspirone, in the management of Generalized Anxiety Disorder (GAD), supported by clinical trial data and detailed experimental methodologies.
Generalized Anxiety Disorder (GAD) is a prevalent and chronic condition characterized by persistent and excessive worry. Both tandospirone citrate and buspirone, belonging to the azapirone class of anxiolytics, are notable for their non-sedating and non-dependency-forming properties, distinguishing them from traditional benzodiazepines.[1] This guide provides a comprehensive comparison of their efficacy, safety, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Partial Agonists
Both tandospirone and buspirone exert their anxiolytic effects primarily through their activity as partial agonists at serotonin 5-HT1A receptors.[1][2] These receptors are crucial in regulating mood and anxiety.[1] By partially stimulating these receptors, both drugs modulate serotonergic activity, which is thought to be dysregulated in anxiety disorders.[1][3]
Tandospirone is a selective 5-HT1A receptor partial agonist.[4] Its action is concentrated in the limbic system, including the hippocampus and amygdala, as well as the raphe nucleus.[4] Buspirone also acts as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors.[2][3] This dual action initially reduces the firing of serotonin-producing neurons, and with chronic treatment, leads to desensitization of these autoreceptors, ultimately enhancing serotonin release.[2][3] Additionally, buspirone has a weak antagonistic effect on dopamine D2, D3, and D4 receptors.[2]
Comparative Efficacy: Insights from Clinical Trials
A systematic review and meta-analysis of seven randomized controlled trials involving 615 patients with GAD concluded that there is no significant difference in the efficacy between tandospirone and buspirone.[5] The analysis showed similar significant efficiency rates and changes in the Hamilton Anxiety Rating Scale (HAMA) scores between the two drugs.[5]
Table 1: Comparative Efficacy of Tandospirone and Buspirone in GAD
| Efficacy Measure | Tandospirone | Buspirone | Statistical Significance (p-value) | Source |
| Significant Efficiency Rate (Odds Ratio) | 1.19 (95% CI: 0.83-1.69) | - | p = 0.34 | [5] |
| Mean Difference in HAMA Score | -0.08 (95% CI: -0.72-0.56) | - | p = 0.80 | [5] |
| Total Effective Rate (Tandospirone vs. Control) | 1.03 (95% CI: 0.64-1.67) | - | p = 0.90 | [6] |
| HAMA Score Reduction (from baseline) | 15.77 ± 5.74 (30mg/day) to 17.84 ± 6.89 (60mg/day) | 12.4 (from 24.9 baseline) | - | [7][8] |
| Response Rate | 58.4% (30mg/day) to 65.7% (60mg/day) | - | - | [4][9] |
A multicenter, randomized controlled trial comparing two doses of tandospirone (30 mg/day and 60 mg/day) found that while both doses were effective, the higher dose showed a greater improvement in the total HAMA score and a higher significant response rate.[4][10] Specifically, the 60 mg/day group demonstrated more significant improvement in somatic anxiety symptoms, including cardiovascular and gastrointestinal symptoms.[4][9]
For buspirone, a meta-analysis of eight randomized, controlled studies demonstrated its efficacy over placebo in patients with GAD, including those with coexisting depressive symptoms.[11][12] In one study, buspirone-treated patients showed a 12.4-point reduction in their baseline HAMA score compared to a 9.5-point reduction in the placebo group.[8]
Safety and Tolerability Profile
The safety profiles of tandospirone and buspirone are also comparable. A meta-analysis found no significant difference in the incidence of common adverse drug reactions such as dizziness, dry mouth, constipation, insomnia, anorexia, and nausea between the two treatments.[5] However, one systematic review suggested that the incidence of adverse reactions with tandospirone might be significantly lower than that of control treatments.[6]
In a dose-comparison study of tandospirone, the higher 60 mg/day dose was associated with a higher incidence of total adverse events (23.4% vs 11.7% for the 30 mg/day group), though this did not lead to a higher withdrawal rate, suggesting good tolerability at the higher dose.[9] Common side effects for both drugs are generally mild.[5][13] A key advantage of both tandospirone and buspirone over benzodiazepines is their lack of sedative effects and low potential for dependence and withdrawal symptoms.[1][2][13]
Table 2: Common Adverse Events
| Adverse Event | Tandospirone Incidence | Buspirone Incidence | Statistical Significance (p-value) | Source |
| Dizziness | Not significantly different | Not significantly different | > 0.05 | [5] |
| Dry Mouth | Not significantly different | Not significantly different | > 0.05 | [5] |
| Constipation | Not significantly different | Not significantly different | > 0.05 | [5] |
| Insomnia | Not significantly different | Not significantly different | > 0.05 | [5] |
| Anorexia | Not significantly different | Not significantly different | > 0.05 | [5] |
| Nausea | Not significantly different | Not significantly different | > 0.05 | [5] |
Experimental Protocols: A Methodological Overview
The clinical trials assessing the efficacy of tandospirone and buspirone for GAD generally follow a similar design.
Key Methodological Components:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.[8][10][14]
-
Participant Selection:
-
Inclusion Criteria: Patients are typically adults (e.g., 18-65 years) diagnosed with GAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).[8][9][10] A baseline severity of anxiety is established using a standardized scale, commonly a Hamilton Anxiety Rating Scale (HAMA) score of ≥17 or ≥18.[8][9][14]
-
Exclusion Criteria: Common exclusions include severe suicidal ideation, other primary psychiatric disorders, and recent use of other psychotropic medications.[9]
-
-
Intervention:
-
Outcome Measures:
-
Primary Endpoint: The primary outcome is usually the change from baseline in the total HAMA score or the overall response rate.[10] A response is often defined as a significant reduction (e.g., ≥50%) in the HAMA score.
-
Secondary Endpoints: These may include remission rates (HAMA score ≤7), changes in HAMA subscale scores (e.g., somatic and psychic anxiety), and scores on other scales like the Clinical Global Impression-Severity (CGI-S) and Improvement (CGI-I) scales.[9][10] The Hamilton Depression Rating Scale (HAMD) is also often used to assess changes in depressive symptoms.[4][8]
-
-
Safety Assessment: Adverse events are systematically recorded throughout the trial.[15]
Conclusion
This compound and buspirone demonstrate comparable efficacy and safety in the treatment of Generalized Anxiety Disorder. Both drugs act as 5-HT1A receptor partial agonists and offer a favorable side-effect profile compared to older anxiolytics, with a low risk of sedation and dependence. For tandospirone, higher doses may offer greater efficacy in alleviating somatic anxiety symptoms without compromising tolerability. The choice between these two agents may depend on factors such as regional availability, cost, and individual patient characteristics. Future research could focus on direct, large-scale, head-to-head trials with longer follow-up periods to further delineate any subtle differences in their clinical profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dovepress.com [dovepress.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Efficacy and Safety of Citric Acid this compound in the Treatment of Generalized Anxiety Disorder:A Systematic Review [yydbzz.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of buspirone in generalized anxiety disorder with coexisting mild depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of buspirone in patients with generalized anxiety disorder and coexisting depressive symptoms. A meta-analysis of eight randomized, controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Treating Generalized Anxiety Disorder with buspirone – Psychiatry Consultation Line [pcl.psychiatry.uw.edu]
- 14. Efficacy and safety of two dosing regimens of buspirone in the treatment of outpatients with persistent anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Tandospirone and Escitalopram for Symptomatic Treatment in Multiple System Atrophy-Cerebellar Type (MSA-C)
A Guide for Researchers and Drug Development Professionals
Multiple System Atrophy with predominant cerebellar ataxia (MSA-C) is a rare, progressive neurodegenerative disorder characterized by a combination of cerebellar, autonomic, and parkinsonian symptoms. Currently, no curative treatments exist, and management is focused on alleviating symptoms to improve patients' quality of life. Among the non-motor symptoms, depression and anxiety are prevalent and significantly impact the well-being of individuals with MSA-C. This guide provides a detailed comparison of two pharmacological agents, tandospirone and escitalopram, which have been evaluated for their efficacy in managing various symptoms in this patient population.
Executive Summary
An open-label, non-controlled, 4-week observational study provides the primary clinical evidence for the direct comparison of tandospirone and escitalopram in MSA-C patients.[1] The findings suggest differential benefits for the two drugs. Tandospirone, a 5-HT1A receptor partial agonist, demonstrated greater efficacy in improving depression, anxiety, and certain cerebellar ataxia symptoms.[1][2] In contrast, escitalopram, a selective serotonin reuptake inhibitor (SSRI), was more effective in mitigating some autonomic symptoms.[1][2] Both treatments were reported to be safe and well-tolerated.[2]
Mechanisms of Action
Tandospirone: A 5-HT1A Receptor Partial Agonist
Tandospirone exerts its therapeutic effects primarily through its partial agonism at the serotonin 1A (5-HT1A) receptor. This receptor is a member of the G-protein coupled receptor family and its activation leads to a cascade of intracellular events that modulate neuronal excitability. The proposed signaling pathway for tandospirone is depicted below.
Escitalopram: A Selective Serotonin Reuptake Inhibitor (SSRI)
Escitalopram's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron. By blocking the reuptake of serotonin from the synaptic cleft, escitalopram increases the concentration of this neurotransmitter, thereby enhancing serotonergic neurotransmission.
Comparative Efficacy in MSA-C Patients
The following tables summarize the findings from the 4-week observational study comparing tandospirone and escitalopram in 56 MSA-C patients (28 in each treatment group).[1] It is important to note that this was an open-label, non-controlled study, and further placebo-controlled trials are needed to confirm these findings.
Table 1: Efficacy on Depression, Anxiety, and Cerebellar Ataxia
| Symptom Domain | Assessment Scale | Tandospirone (30 mg/day) | Escitalopram (10 mg/day) |
| Depression/Anxiety | Hamilton Anxiety Rating Scale (HAMA) / Hamilton Depression Rating Scale (HAMD) | More substantial reduction in scores | Less substantial reduction |
| Cerebellar Ataxia | Scale for the Assessment and Rating of Ataxia (SARA) | More substantial reduction in scores for stance, finger tracking, and finger-nose test | Less substantial reduction |
Specific quantitative data (e.g., mean change in scores, p-values) were not available in the reviewed abstracts. A more substantial reduction suggests a statistically significant difference in favor of tandospirone for these symptoms.[1]
Table 2: Efficacy on Autonomic Symptoms
| Symptom Domain | Assessment Scale / Measurement | Tandospirone (30 mg/day) | Escitalopram (10 mg/day) |
| Urinary Dysfunction | Post-void residual urine volume (PVR) | More substantial reduction | Less substantial reduction |
| Autonomic Symptoms | Scale for Outcomes in Parkinson's Disease for Autonomic Symptoms (SCOPA-AUT) | Less substantial reduction | More substantial reduction in scores for dysuria, light-headedness when standing up, syncope, and hyperhidrosis |
Specific quantitative data (e.g., mean change in scores, p-values) were not available in the reviewed abstracts. A more substantial reduction suggests a statistically significant difference in favor of escitalopram for the specified autonomic symptoms.[1]
Safety and Tolerability
Both tandospirone and escitalopram were reported to be safe and well-tolerated in the MSA-C patient cohort, with no serious adverse events occurring during the 4-week treatment period.[2]
Table 3: Reported Adverse Events
| Adverse Event | Tandospirone Group (n=28) | Escitalopram Group (n=28) |
| Nausea | 2 patients | 0 patients |
| Loss of appetite | 1 patient | 0 patients |
| Dizziness | 2 patients | 0 patients |
| Constipation | 0 patients | 2 patients |
Experimental Protocol: Observational Study
The comparative data is based on an open-label, non-controlled, 4-week observational study.
Participants:
-
56 patients diagnosed with probable MSA-C.
-
All patients presented with subthreshold depression/anxiety symptoms.
-
Patients were divided into two treatment groups of 28 participants each.
Interventions:
-
Tandospirone group: Received tandospirone citrate at a dosage of 30 mg/day.
-
Escitalopram group: Received escitalopram oxalate at a dosage of 10 mg/day.
Assessments:
-
Evaluations were conducted at baseline and after 4 weeks of treatment.
-
Psychiatric: Hamilton Anxiety Rating Scale (HAMA), Hamilton Depression Rating Scale (HAMD).
-
Cerebellar Ataxia: Scale for the Assessment and Rating of Ataxia (SARA).
-
Autonomic Dysfunction: Scale for Outcomes in Parkinson's Disease for Autonomic Symptoms (SCOPA-AUT), post-void residual urine volume (PVR), and blood pressure measurements.
The workflow for this clinical observation is illustrated in the following diagram.
Conclusion and Future Directions
The available evidence suggests that tandospirone and escitalopram may offer distinct symptomatic benefits for patients with MSA-C. Tandospirone appears to be a promising option for managing depression, anxiety, and some aspects of cerebellar ataxia, while escitalopram shows potential in addressing certain autonomic dysfunctions.
For drug development professionals, these findings highlight the potential for targeted symptomatic therapies in MSA-C. The differential effects of these two serotonergic agents underscore the complexity of symptom pathophysiology in this neurodegenerative disease and suggest that a personalized medicine approach may be beneficial.
Researchers are encouraged to build upon these preliminary findings. Future studies should include larger patient cohorts, placebo-controlled and double-blind designs, and longer follow-up periods to definitively establish the efficacy and long-term safety of both tandospirone and escitalopram in the MSA-C population. Further investigation into the underlying mechanisms by which these drugs exert their differential effects on cerebellar and autonomic functions in the context of MSA-C is also warranted.
References
A Comparative Analysis of High-Dose (60mg) vs. Low-Dose (30mg) Tandospirone in the Treatment of Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of high-dose (60mg/day) versus low-dose (30mg/day) tandospirone, a selective 5-HT1A receptor partial agonist. The following sections present a comprehensive overview of the available clinical data, detailed experimental protocols, and the underlying signaling pathways to inform research and drug development in the field of anxiety disorders.
Quantitative Data Summary
A multicenter, parallel-group, randomized controlled trial provides the most robust clinical evidence for comparing the efficacy and safety of 60mg/day and 30mg/day of tandospirone in patients with Generalized Anxiety Disorder (GAD).[1][2] The key findings from this six-week treatment study are summarized in the tables below.
Table 1: Efficacy Outcomes
| Outcome Measure | 60mg/day Tandospirone | 30mg/day Tandospirone | p-value | Citation |
| Overall Response Rate | 65.7% | 58.4% | 0.213 | [1][2] |
| Significant Response Rate | 34.3% | 22.6% | 0.032 | [2][3] |
| Clinical Recovery Rate | 41.6% | 39.4% | 0.712 | [2] |
| Change in HAMA Total Score | -17.84 ± 6.89 | -15.77 ± 5.74 | 0.007 | [1][3] |
| Change in HAMA Somatic Anxiety Factor | -8.93 ± 3.88 | -7.38 ± 3.28 | <0.01 | [1] |
| Change in HAMA Psychic Anxiety Factor | -8.91 ± 3.51 | -8.39 ± 3.21 | 0.197 | [4] |
| Change in HAMD-17 Score | More significant reduction | Less significant reduction | <0.05 | [1][3] |
| Change in CGI-S Score | -2.52 ± 1.03 | -2.12 ± 0.99 | 0.002 | [2] |
| Patients with CGI-I Score of ≤2 | 96.9% | 89.5% | 0.017 | [2] |
HAMA: Hamilton Anxiety Rating Scale; HAMD-17: 17-item Hamilton Depression Rating Scale; CGI-S: Clinical Global Impression-Severity Scale; CGI-I: Clinical Global Impression-Improvement Scale. Data are presented as percentages or mean ± standard deviation.
Table 2: Safety and Tolerability
| Adverse Event Category | 60mg/day Tandospirone | 30mg/day Tandospirone | Citation |
| Incidence of Total Adverse Events | 23.4% | 11.7% | [2] |
| Withdrawal Due to Adverse Events | No significant difference | No significant difference | [1][2] |
| Common Adverse Events | Dizziness, gastrointestinal reactions | Dizziness, gastrointestinal reactions | [3] |
Experimental Protocols
The data presented above was generated from a rigorous clinical trial. Below is a detailed description of the methodology employed in this pivotal study. Additionally, a representative preclinical experimental workflow for assessing anxiolytic effects in animal models is provided.
Clinical Trial Protocol: Multicenter Randomized Controlled Trial
This study was a parallel-group, randomized controlled trial conducted at eight centers in China to evaluate the efficacy and safety of two different doses of tandospirone for the treatment of GAD.[1][2][5]
1. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with GAD according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV).[6]
-
Exclusion Criteria: Included severe suicidal tendencies, high scores on the sixth item of the Hamilton Anxiety Scale (HAMA), a Hamilton Depression Scale (HAMD) score ≥21, anxiety secondary to other conditions, pregnancy or lactation, and current use of benzodiazepines.[1][5]
2. Randomization and Blinding:
-
Patients were randomly assigned to receive either 60 mg/day or 30 mg/day of tandospirone.[1] The trial was double-blind, meaning neither the patients nor the investigators knew which treatment dose was being administered.[7]
3. Treatment Regimen:
-
The treatment duration was six weeks.[1]
4. Outcome Measures:
-
Primary Endpoint: The overall response rate at the end of the six-week treatment period.[1]
-
Secondary Endpoints: Included the significant response rate, clinical recovery rate, and changes in the total and subscale scores of the HAMA, the 17-item Hamilton Depression Scale (HAMD-17), the Clinical Global Impression-Severity Scale (CGI-S), and the Clinical Global Impression-Improvement Scale (CGI-I).[1][4]
5. Statistical Analysis:
-
The sample size was calculated based on an estimated overall response rate, with a target of 150 patients per group to achieve 80% power.[2] Efficacy and safety data were analyzed to compare the two dosage groups.
Representative Preclinical Experimental Workflow: Animal Models of Anxiety
Preclinical studies in animal models are crucial for the initial evaluation of anxiolytic drug candidates.[8] A typical workflow is as follows:
1. Animal Model Selection:
-
Commonly used models include the elevated plus-maze, light-dark box, and conditioned fear stress tests in rodents.[9][10] These models leverage the natural aversion of rodents to open or brightly lit spaces to assess anxiety-like behaviors.[10]
2. Drug Administration:
-
Animals are divided into groups receiving different doses of tandospirone (e.g., vehicle control, low dose, high dose) via an appropriate route, such as intraperitoneal injection.[11]
3. Behavioral Testing:
-
Elevated Plus-Maze: The apparatus consists of two open arms and two enclosed arms. Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.[9]
-
Light-Dark Box: This test involves a chamber with a brightly lit compartment and a dark compartment. A greater amount of time spent in the light compartment suggests an anxiolytic effect.[9]
-
Conditioned Fear Stress: This model assesses the ability of a drug to reduce fear responses (e.g., freezing behavior) to a previously conditioned aversive stimulus.[12]
4. Data Analysis:
-
Behavioral parameters are recorded and statistically analyzed to compare the effects of different drug doses against the control group.
Signaling Pathways and Experimental Workflows
Tandospirone Signaling Pathway
Tandospirone exerts its anxiolytic effects primarily through its action as a partial agonist at serotonin 5-HT1A receptors.[13] These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events.[11]
Caption: Tandospirone's mechanism of action via the 5-HT1A receptor.
Experimental Workflow: Clinical Trial for GAD
The following diagram illustrates a typical workflow for a randomized controlled clinical trial investigating the efficacy of an anxiolytic drug for Generalized Anxiety Disorder.
Caption: A typical workflow for a randomized controlled clinical trial.
Conclusion
Both 30mg/day and 60mg/day doses of tandospirone have demonstrated efficacy in treating Generalized Anxiety Disorder.[1][2] However, the 60mg/day dose appears to offer some advantages in terms of a higher significant response rate and greater improvement in total HAMA scores, particularly in somatic anxiety symptoms.[1][3] This enhanced efficacy with the higher dose comes at the cost of a higher incidence of adverse events, although this did not lead to a significant difference in treatment discontinuation rates.[1][2]
For researchers and drug development professionals, these findings suggest that while a 30mg/day dose of tandospirone is an effective anxiolytic, a higher dose of 60mg/day may provide additional benefits for certain patient populations, especially those with prominent somatic symptoms of anxiety. Future research could focus on identifying predictors of response to higher-dose tandospirone and further elucidating the dose-dependent effects on specific anxiety symptom clusters. The favorable safety profile, even at the higher dose, supports the continued investigation of tandospirone as a valuable non-benzodiazepine treatment option for anxiety disorders.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 8. Generalized Anxiety Disorder Gad Clinical Research Trials | CenterWatch [centerwatch.com]
- 9. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. generalized-anxiety.researchstudytrial.com [generalized-anxiety.researchstudytrial.com]
A Comparative Analysis of Tandospirone and Paroxetine in the Management of Generalized Anxiety Disorder
A Head-to-Head Comparison of Two Anxiolytic Agents
Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry. Pharmacotherapy remains a cornerstone of GAD management, with selective serotonin reuptake inhibitors (SSRIs) like paroxetine and azapirones such as tandospirone representing key therapeutic classes. This guide provides a detailed comparison of tandospirone and paroxetine, focusing on their mechanisms of action, clinical efficacy, and safety profiles as evidenced by available clinical trial data.
Mechanism of Action
Tandospirone and paroxetine exert their anxiolytic effects through distinct molecular pathways, primarily targeting the serotonergic system.
Tandospirone: Tandospirone is a selective partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2] It acts on postsynaptic 5-HT1A receptors, which are coupled to Gi/o proteins.[1] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity.[3] This cascade ultimately results in the inhibition of neuronal activity in brain regions associated with anxiety.[1] Additionally, tandospirone's action on 5-HT1A receptors can modulate the release of other neurotransmitters, such as dopamine.[2][3]
Paroxetine: Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[4][5] Its primary mechanism involves blocking the serotonin transporter (SERT) on the presynaptic neuron.[4][6] This inhibition of serotonin reuptake leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6] While highly selective for SERT, paroxetine has a weak affinity for other receptors, including muscarinic, adrenergic, dopaminergic, and histaminergic receptors, which may contribute to its side effect profile.[4][7]
Clinical Efficacy
The following tables summarize the clinical efficacy data for tandospirone and paroxetine in the treatment of GAD, based on a multicenter, randomized controlled trial for tandospirone and referenced data for paroxetine.[8]
Table 1: Efficacy of Tandospirone in GAD (6-Week Treatment)
| Efficacy Endpoint | Tandospirone (30 mg/day) | Tandospirone (60 mg/day) |
| Overall Response Rate | 58.4% | 65.7% |
| Significant Response Rate | 22.6% | 34.3% |
| Change in HAMA Total Score | Significant Improvement | Greater Improvement than 30mg |
| Change in HAMD-17 Score | Significant Improvement | More Significant Improvement |
Data from a multicenter randomized controlled trial comparing two doses of tandospirone.[8][9][10]
Table 2: Referenced Efficacy of Paroxetine in GAD
| Efficacy Endpoint | Paroxetine (20 mg/day) | Paroxetine (40 mg/day) |
| Response Rate | 62% | 68% |
| Remission Rate (HAMA ≤7) | 30% | 36% |
Referenced data from a study comparing two doses of paroxetine.[8]
Safety and Tolerability
The safety and tolerability profiles of tandospirone and paroxetine differ, largely due to their distinct mechanisms of action.
Table 3: Adverse Events Profile
| Adverse Event Profile | Tandospirone | Paroxetine |
| Common Adverse Events | Dizziness, gastrointestinal reactions.[10] | Nausea, dizziness, headaches.[11] Potential for sexual dysfunction, low sodium levels, and abnormal bleeding.[5] |
| Withdrawal Symptoms | Lower potential for dependency and abuse compared to benzodiazepines.[2] | Risk of withdrawal symptoms upon discontinuation. |
| Drug Interactions | Potential interactions with drugs metabolized by CYP3A4.[1] | Inhibits CYP2D6, leading to potential interactions with tricyclic antidepressants and tamoxifen.[4] Risk of serotonin syndrome when combined with other serotonergic agents like MAOIs.[5] |
Experimental Protocols
The data for tandospirone presented in this guide is derived from a multicenter, parallel, randomized controlled trial.
Study Design:
-
Objective: To evaluate the efficacy and safety of two different doses of tandospirone citrate in patients with GAD.[12]
-
Population: Patients aged 18-65 diagnosed with GAD according to DSM-IV criteria, with a Hamilton Anxiety Scale (HAMA) score ≥17.[12]
-
Intervention: Patients were randomly assigned to receive either 30 mg/day or 60 mg/day of tandospirone for 6 weeks.[9]
-
Primary Endpoint: The overall response rate after 6 weeks of treatment.[9]
-
Secondary Endpoints: Significant response rate, clinical recovery rate, and changes in HAMA total and subscale scores, Hamilton Depression Scale-17 (HAMD-17) score, and Clinical Global Impression (CGI) scores.[9]
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflow.
Caption: Mechanism of Action of Tandospirone
Caption: Mechanism of Action of Paroxetine
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Paroxetine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 7. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Tandospirone as an Augmentation Agent in Major Depression: A Comparative Guide
A critical review of the existing clinical data on the efficacy of tandospirone as an add-on therapy for Major Depressive Disorder (MDD) reveals a notable absence of double-blind, placebo-controlled randomized clinical trials (RCTs). The available evidence is derived from studies with methodological limitations, including open-label designs and the lack of a placebo comparator. This guide provides a comprehensive analysis of the available data, offering researchers, scientists, and drug development professionals an objective comparison of tandospirone augmentation with other treatment strategies, supported by the experimental data currently available.
Efficacy Data from Clinical Trials
The clinical evidence for tandospirone augmentation in MDD is summarized below. It is crucial to interpret these findings with caution due to the limitations of the study designs.
Tandospirone Augmentation of Selective Serotonin Reuptake Inhibitors (SSRIs) in MDD with High Anxiety
A multicenter, randomized, parallel-controlled, open-label study investigated the efficacy of adding tandospirone to SSRI treatment in MDD patients with high levels of anxiety.[1]
| Outcome Measure | Tandospirone + SSRIs Group | SSRIs Alone Group | p-value |
| HAMD-17 Total Score | Significantly greater improvement | Less improvement | 0.003[1] |
| HAMA Total Score | Significantly greater improvement | Less improvement | 0.010[1] |
| CGI-S Score | Significantly greater improvement | Less improvement | 0.003[1] |
HAMD-17: 17-item Hamilton Depression Rating Scale; HAMA: Hamilton Anxiety Rating Scale; CGI-S: Clinical Global Impressions-Severity.
Tandospirone Augmentation of Clomipramine (CMI)
A randomized controlled trial compared the efficacy of CMI augmented with tandospirone, CMI with diazepam, and CMI alone in outpatients with MDD.[2]
| Outcome Measure | CMI + Tandospirone | CMI + Diazepam | CMI Alone |
| HDRS-17 % Improvement (at 6 weeks) | No statistically significant difference among the three groups.[2] | No statistically significant difference among the three groups.[2] | No statistically significant difference among the three groups.[2] |
| HARS-14 % Improvement (at 6 weeks) | No statistically significant difference among the three groups.[2] | No statistically significant difference among the three groups.[2] | No statistically significant difference among the three groups.[2] |
HDRS-17: 17-item Hamilton Depression Rating Scale; HARS-14: 14-item Hamilton Anxiety Rating Scale.
A trend towards a higher percentage improvement in HDRS-17 scores was observed in the tandospirone group at 2 weeks, suggesting a potential for an earlier onset of antidepressant effects, though this was not statistically significant.[2]
Tolerability and Adverse Events
In the available studies, tandospirone augmentation was generally well-tolerated. In the open-label study with SSRIs, the incidence of treatment-emergent adverse events (TEAEs) was similar between the tandospirone augmentation group and the SSRI monotherapy group.[1] In the clomipramine augmentation trial, the addition of tandospirone did not induce any significant adverse events or changes in plasma prolactin levels.[2]
Experimental Protocols
Tandospirone Augmentation of SSRIs in MDD with High Anxiety (Open-Label RCT)
-
Study Design: A multicenter, randomized, parallel-controlled, open-label study.[1]
-
Participants: 245 patients meeting the DSM-IV-TR criteria for Major Depressive Disorder with high anxiety.[1]
-
Intervention: Patients were randomly assigned to receive either a flexible dose of an SSRI (fluoxetine, paroxetine, sertraline, citalopram, or escitalopram) plus tandospirone, or an SSRI alone for 6 weeks.[3]
-
Primary Outcome Measures: Changes in the Hamilton Anxiety Rating Scale (HAMA) total scores, 17-item Hamilton Depression Rating Scale (HAMD-17) total scores, and Clinical Global Impressions-Severity (CGI-S) scores.[1]
Tandospirone Augmentation of Clomipramine (RCT without Placebo)
-
Study Design: A randomized controlled trial with three parallel groups.[2]
-
Participants: 36 untreated outpatients with major depressive disorder.[2]
-
Intervention: Patients were randomized to one of three groups for 6 weeks: clomipramine (CMI) plus tandospirone, CMI plus diazepam, or CMI alone.[2]
-
Primary Outcome Measures: Percentage improvement in the 17-item Hamilton Depression Rating Scale (HDRS-17) and the 14-item Hamilton Anxiety Rating Scale (HARS-14) scores.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tandospirone
Tandospirone is a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor. Its mechanism of action in depression is believed to be mediated through its effects on the serotonergic system.
Caption: Simplified signaling pathway of tandospirone's action on 5-HT1A receptors.
Experimental Workflow of a Tandospirone Augmentation Trial
The following diagram illustrates a typical experimental workflow for a randomized controlled trial investigating tandospirone augmentation, based on the available study protocols.
Caption: A generalized experimental workflow for a tandospirone augmentation clinical trial.
Conclusion and Future Directions
Future research should prioritize well-designed, double-blind, placebo-controlled RCTs to unequivocally establish the efficacy and safety of tandospirone augmentation in major depression. Such studies should include a broader patient population and assess a comprehensive range of outcomes, including response and remission rates, as well as long-term efficacy and safety. This will provide the high-quality evidence needed to inform clinical practice and guide future drug development efforts.
References
- 1. Effects of tandospirone augmentation in major depressive disorder patients with high anxiety: A multicenter, randomized, parallel-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of tandospirone augmentation in patients with major depressive disorder: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-study analysis of Tandospirone and other 5-HT1A partial agonists (gepirone, ipsapirone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent 5-HT1A partial agonists: tandospirone, gepirone, and ipsapirone. All three compounds belong to the azapirone chemical class and have been investigated for their anxiolytic and antidepressant properties. This analysis synthesizes data from numerous preclinical and clinical studies to facilitate a comprehensive understanding of their comparative pharmacology, pharmacokinetics, and clinical efficacy.
Pharmacological Profile: Receptor Binding and Functional Activity
Tandospirone, gepirone, and ipsapirone exert their primary therapeutic effects through partial agonism at the serotonin 1A (5-HT1A) receptor. Their binding affinities and selectivity profiles, however, exhibit notable differences.
Tandospirone is characterized by its high selectivity for the 5-HT1A receptor, with significantly lower affinity for other receptors such as dopamine D2 and α1-adrenergic receptors.[1][2] Gepirone also demonstrates high selectivity for the 5-HT1A receptor over the D2 receptor, a characteristic that is more pronounced than in buspirone.[3] Ipsapirone is also a selective 5-HT1A receptor partial agonist.[4] All three act as full agonists at presynaptic 5-HT1A autoreceptors, which upon acute administration, leads to a decrease in serotonin synthesis and release.[3] Chronic treatment, however, results in the desensitization of these autoreceptors, leading to enhanced serotonergic neurotransmission.[3] At the postsynaptic 5-HT1A receptors, they function as partial agonists.[1][3]
Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Tandospirone | Gepirone | Ipsapirone |
| 5-HT1A | 27 ± 5 | ~31.8 | ~10 |
| Dopamine D2 | Low Affinity (Ki > 1000) | Low Affinity | Moderate Affinity |
| α1-Adrenergic | Low Affinity (Ki > 1000) | Low Affinity | Moderate Affinity |
Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[1][3][5]
Pharmacokinetic Properties
The pharmacokinetic profiles of these three agents show considerable variation, impacting their dosing schedules and clinical application. Tandospirone and ipsapirone have relatively short elimination half-lives, whereas gepirone is available in an extended-release (ER) formulation that allows for once-daily dosing.[3][4][6]
Comparative Pharmacokinetic Parameters in Humans
| Parameter | Tandospirone | Gepirone (ER) | Ipsapirone |
| Time to Peak (Tmax) | ~0.16 h (in rats) | ~6 hours | - |
| Half-life (t1/2) | ~1.38 hours (in rats) | ~5 hours | 1.3–2.7 hours |
| Bioavailability | Low (~0.24% in rats) | 14-17% | - |
| Metabolism | Extensive, primarily via CYP3A4 | Extensive, primarily via CYP3A4 | - |
| Active Metabolites | 1-(2-pyrimidinyl)-piperazine (1-PP) | 1-(2-pyrimidinyl)-piperazine (1-PP), 3'-OH-gepirone | - |
Note: Human pharmacokinetic data for tandospirone and ipsapirone is less consistently reported in the reviewed literature. The data for tandospirone is from rat studies and may not directly translate to humans.[3][4][6][7][8]
Signaling Pathways of 5-HT1A Receptor Partial Agonists
Activation of the 5-HT1A receptor by tandospirone, gepirone, or ipsapirone initiates a cascade of intracellular signaling events. As G-protein coupled receptors, they are primarily linked to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA). Another key mechanism involves the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization and inhibition of neuronal firing. Furthermore, evidence suggests the involvement of the mitogen-activated protein (MAP) kinase/extracellular signal-regulated kinase (ERK) pathway.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing tandospirone, gepirone, and ipsapirone are scarce. Therefore, their clinical efficacy is evaluated based on individual placebo-controlled and comparator trials for Generalized Anxiety Disorder (GAD) and Major Depressive Disorder (MDD).
Tandospirone
Tandospirone is approved in Japan and China for the treatment of anxiety and depression.[3] Clinical trials have demonstrated its efficacy in GAD. For instance, a multicenter, randomized controlled trial in China comparing 30 mg/day and 60 mg/day of tandospirone for GAD found overall response rates (≥50% reduction in Hamilton Anxiety Scale [HAM-A] score) of 58.4% and 65.7%, respectively, after 6 weeks.[9][10] The higher dose showed a statistically significant greater reduction in the total HAM-A score.[11]
Gepirone
Gepirone, particularly its extended-release (ER) formulation, has been extensively studied for MDD and was approved for this indication in the United States.[7] Multiple Phase 3 clinical trials have shown that gepirone ER (20-80 mg/day) is effective in treating MDD.[12] Some studies have also indicated its potential in treating anxious depression.[13] Notably, gepirone has been associated with a lower incidence of sexual dysfunction compared to selective serotonin reuptake inhibitors (SSRIs).[14][15]
Ipsapirone
Ipsapirone has been evaluated in clinical trials for both GAD and MDD. In a 5-week study of patients with GAD, ipsapirone at a dose of 5.0 mg three times daily demonstrated statistically significant improvement in anxiety symptoms compared to placebo.[16] Another study comparing ipsapirone (10-30 mg/day) to lorazepam and placebo in GAD found both active treatments to be superior to placebo, with a 50% reduction in HAM-A scores for the active treatment groups versus 20% for placebo.[17]
Summary of Key Clinical Trial Findings
| Drug | Indication | Comparator(s) | Key Efficacy Outcome(s) | Reference(s) |
| Tandospirone | GAD | 30 mg/day vs 60 mg/day | Overall response rate (HAM-A ≥50% reduction): 58.4% vs 65.7% | [9][10][11] |
| Gepirone (ER) | MDD | Placebo | Statistically significant reduction in HAMD-17 scores vs. placebo. | [12][18] |
| Ipsapirone | GAD | Placebo, Lorazepam | Significantly superior to placebo in reducing HAM-A scores. | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental designs for key studies cited in this guide.
Tandospirone: Multicenter, Randomized, Controlled Trial for GAD
-
Objective: To evaluate the efficacy and safety of two different doses of tandospirone in patients with GAD.
-
Study Design: A multicenter, parallel-group, randomized controlled trial conducted at eight hospitals in China.
-
Participants: Patients aged 18-65 years diagnosed with GAD according to DSM-IV criteria, with a baseline Hamilton Anxiety Scale (HAM-A) score ≥ 17. Key exclusion criteria included serious suicidal tendency, severe depression (HAM-D score ≥ 21), and current use of benzodiazepines.
-
Intervention: Patients were randomized to receive either 30 mg/day or 60 mg/day of tandospirone for 6 weeks.
-
Primary Outcome Measure: The overall response rate at week 6, defined as a ≥50% reduction in the total HAM-A score from baseline.
-
Secondary Outcome Measures: Significant response rate (≥75% reduction in HAM-A), clinical recovery rate (HAM-A score ≤ 7), and changes in HAM-A subscale scores and the Hamilton Depression Scale (HAM-D) score.[9][10][11][19]
Gepirone ER: Phase 3 Trial for MDD
-
Objective: To evaluate the efficacy and safety of gepirone ER in the treatment of MDD.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Adult outpatients meeting the criteria for MDD.
-
Intervention: Patients were randomized to receive gepirone ER (20-80 mg/day) or placebo for 8 weeks.
-
Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale (HAMD-17) total score.[18]
Ipsapirone: Multicenter, Dose-Finding Trial for GAD
-
Objective: To investigate the efficacy and safety of three different doses of ipsapirone in outpatients with GAD.
-
Study Design: A 5-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 267 outpatients with a diagnosis of GAD.
-
Intervention: Following a 1-week placebo run-in, patients were randomized to receive ipsapirone (2.5 mg, 5.0 mg, or 7.5 mg three times a day) or placebo for 4 weeks.
-
Efficacy Measures: Hamilton Anxiety Rating Scale (HAM-A), Zung Anxiety Scale, and Clinical Global Impression (CGI).[16]
Conclusion
Tandospirone, gepirone, and ipsapirone are all selective 5-HT1A partial agonists with demonstrated efficacy in treating anxiety and/or depressive disorders. Tandospirone stands out for its high selectivity for the 5-HT1A receptor.[1][2] Gepirone's extended-release formulation offers the convenience of once-daily dosing and has a favorable profile regarding sexual side effects.[3][14] Ipsapirone has also shown efficacy in GAD, providing another therapeutic option within this class.[16][17] The choice of agent for research or clinical development may depend on the specific indication, desired pharmacokinetic profile, and selectivity for the 5-HT1A receptor. Further head-to-head comparative studies would be beneficial to more definitively delineate the relative advantages of each of these compounds.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipsapirone - Wikipedia [en.wikipedia.org]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gepirone - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Effects of Gepirone-ER on Sexual Function in Patients With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. A phase II multicenter dose-finding, efficacy and safety trial of ipsapirone in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The safety and efficacy of ipsapirone vs. lorazepam in outpatients with generalized anxiety disorder (GAD): single site findings from a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Replicating Tandospirone's Cognitive-Enhancing Effects in Vascular Depression: A Comparative Guide to Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Cognitive impairment is a core and debilitating feature of vascular depression, often persisting even when mood symptoms improve. Tandospirone, a 5-HT1A receptor partial agonist, has demonstrated pro-cognitive effects in this patient population, primarily attributed to its modulation of the serotonergic system. This guide provides a comparative analysis of tandospirone and alternative therapeutic agents that may replicate or offer advantages over its effects on cognitive function in vascular depression. We present a synthesis of clinical and preclinical data, detailed experimental protocols, and visualizations of relevant signaling pathways to inform future research and drug development.
Comparative Efficacy of Pro-Cognitive Agents in Vascular Depression
The following tables summarize the quantitative data from clinical trials assessing the efficacy of tandospirone and its alternatives on cognitive function in patients with vascular depression or related conditions.
Table 1: Tandospirone - Clinical Trial Data
| Treatment Group | Cognitive Test | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Change from Baseline | p-value | Citation |
| Tandospirone + Escitalopram | MMSE | 26.4 ± 2.1 | 28.1 ± 1.9 | +1.7 | <0.01 | [1][2] |
| Escitalopram (Control) | MMSE | 26.5 ± 2.2 | 27.2 ± 2.0 | +0.7 | - | [1][2] |
| Tandospirone + Escitalopram | SVF | 15.2 ± 3.1 | 18.9 ± 3.5 | +3.7 | <0.001 | [3] |
| Escitalopram (Control) | SVF | 15.4 ± 3.3 | 16.5 ± 3.4 | +1.1 | - | [3] |
| Tandospirone + Escitalopram | TMT (B-A) | 101.2 ± 25.4 | 85.6 ± 22.1 | -15.6 | <0.05 | [3] |
| Escitalopram (Control) | TMT (B-A) | 100.5 ± 26.1 | 94.8 ± 23.5 | -5.7 | - | [3] |
Table 2: Alternative Agents - Clinical Trial Data
| Agent | Treatment Group | Cognitive Test | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change from Baseline | p-value | Citation |
| Vortioxetine | Vortioxetine (10mg/day) | DSST | 42.3 ± 12.1 | 49.1 ± 13.2 | +6.8 | <0.001 | [4] |
| Placebo | DSST | 42.5 ± 11.9 | 45.8 ± 12.5 | +3.3 | - | [4] | |
| Donepezil | Donepezil (10mg/day) | ADAS-cog | 28.1 ± 9.8 | 25.8 ± 10.1 | -2.33 | <0.001 | [5] |
| Placebo | ADAS-cog | 27.9 ± 9.5 | 27.1 ± 9.9 | -0.8 | - | [5] | |
| Memantine | Memantine (20mg/day) | ADAS-cog | 30.2 ± 8.7 | 28.35 ± 9.1 | -1.85 | <0.001 | [5] |
| Placebo | ADAS-cog | 30.5 ± 8.9 | 29.6 ± 9.3 | -0.9 | - | [5] | |
| Cerebrolysin | Cerebrolysin (30ml/day) | MMSE | 18.2 ± 4.5 | 20.9 ± 5.1 | +2.7 | <0.05 |
Mechanisms of Action and Signaling Pathways
The pro-cognitive effects of tandospirone and its alternatives are mediated by distinct molecular pathways. Understanding these pathways is crucial for identifying novel targets and developing next-generation therapeutics.
Tandospirone: 5-HT1A Receptor Partial Agonism
Tandospirone's primary mechanism of action is its partial agonism at the serotonin 1A (5-HT1A) receptor.[6][7] This interaction is thought to enhance cognitive function through several downstream effects, including the modulation of other neurotransmitter systems and the promotion of neurogenesis.
Alternative Agents: Diverse Mechanisms of Action
-
Vortioxetine: This multimodal antidepressant acts as a 5-HT1A receptor agonist, 5-HT1B receptor partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors, in addition to inhibiting the serotonin transporter.[8][9] Its pro-cognitive effects are thought to be mediated by the enhancement of several neurotransmitter systems, including serotonin, norepinephrine, dopamine, and acetylcholine.[10]
-
Donepezil: As a reversible inhibitor of acetylcholinesterase (AChE), donepezil increases the availability of acetylcholine in the synaptic cleft.[7][11] This enhancement of cholinergic neurotransmission is the primary mechanism for its pro-cognitive effects, particularly in memory and attention.[12]
-
Memantine: This drug is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][13] By blocking pathological glutamatergic overstimulation, memantine is thought to reduce excitotoxicity and improve the signal-to-noise ratio in neuronal communication, thereby enhancing cognitive function.[14]
-
Cerebrolysin: A peptide preparation derived from purified brain proteins, Cerebrolysin is thought to have neurotrophic and neuroprotective effects.[15][16] Its mechanism is multimodal, involving the modulation of neurotrophic factor signaling, reduction of neuroinflammation, and protection against oxidative stress.[17]
References
- 1. droracle.ai [droracle.ai]
- 2. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 3. Augmentation therapy with tandospirone citrate in vascular depression patients with mild cognitive impairment: A prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Vortioxetine on Cognitive Function in Patients with Major Depressive Disorder: A Meta-Analysis of Three Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 8. Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. cerebrolysin.com [cerebrolysin.com]
- 17. cerebrolysin.com [cerebrolysin.com]
Tandospirone's Efficacy in the Presence of 5-HT1A Antagonist WAY-100635: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tandospirone's efficacy when co-administered with the selective 5-HT1A receptor antagonist, WAY-100635. Tandospirone, a partial agonist at the 5-HT1A receptor, is recognized for its anxiolytic and antidepressant properties.[1][2] Understanding its interaction with a potent antagonist like WAY-100635 is crucial for elucidating its precise mechanism of action and exploring its therapeutic potential in various central nervous system disorders. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities of tandospirone and the experimental dosages used in co-administration studies with WAY-100635.
Table 1: Receptor Binding Affinity of Tandospirone
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 27 ± 5 |
| 5-HT2 | 1300 - 41000 |
| 5-HT1C | 1300 - 41000 |
| α1-adrenergic | 1300 - 41000 |
| α2-adrenergic | 1300 - 41000 |
| Dopamine D1 | 1300 - 41000 |
| Dopamine D2 | 1300 - 41000 |
Data indicates that tandospirone is a potent and selective 5-HT1A receptor partial agonist.[2][3][4]
Table 2: Summary of Tandospirone and WAY-100635 Co-Administration Studies
| Study Focus | Animal Model | Tandospirone Dosage | WAY-100635 Dosage | Key Findings |
| Anxiety and Visceral Hypersensitivity | Stressed Rats | Not specified (i.p.) | 30 nmol/0.2 µl (i.c.) | WAY-100635 in the anterior cingulate cortex abolished the ameliorative effects of tandospirone on visceral hypersensitivity and anxiety-like behaviors.[5] |
| Parkinson's Disease Model | Rats with 6-OHDA lesions | 0.5-10 mg/kg | Not specified | Pretreatment with WAY-100635 almost completely blocked the contralateral turning behavior induced by tandospirone. |
| Respiratory Depression | Rats | 4 mg/kg | 1 mg/kg | WAY-100635 completely blocked the ability of tandospirone to reduce anesthetic-induced respiratory depression.[6][7] |
| Schizophrenia Model (Information Processing) | Dizocilpine-treated rats | 0.05 and 5 mg/kg | 0.3 mg/kg | WAY-100635 blocked the effect of tandospirone on the startle response.[8] |
| Schizophrenia Model (Locomotor Activity) | Dizocilpine-treated rats | 5 mg/kg | Not specified | The inhibitory effect of tandospirone on locomotor activity was augmented by WAY-100635.[3][4] |
| Impulsive Action | Rats | 1 mg/kg (i.p.) | 0.3 mg/kg (s.c.) | WAY-100635 failed to attenuate the suppressive effects of tandospirone on premature responses.[9] |
Key Experimental Protocols
This section details the methodologies employed in the cited studies to investigate the interaction between tandospirone and WAY-100635.
Anxiety and Visceral Hypersensitivity in Stressed Rats
-
Animal Model: Male Sprague-Dawley rats were subjected to water avoidance stress to induce anxiety-like behavior and visceral hypersensitivity.
-
Drug Administration: Tandospirone was administered intraperitoneally (i.p.). WAY-100635 (30 nmol/0.2 µl PBS) or PBS was infused directly into the anterior cingulate cortex (ACC) over a 60-second period 15 minutes prior to tandospirone administration.[5]
-
Behavioral Assessment:
-
Visceromotor Response (VMR) to Colorectal Distension (CRD): Electromyographic (EMG) activity of the external oblique musculature was recorded in response to graded pressures of colorectal distension to assess visceral sensitivity.
-
Open Field Test (OFT): The number of entries into and the time spent in the central area of the open field were measured to assess anxiety-like behavior.
-
Elevated Plus Maze (EPM): The number of entries into and the time spent in the open arms of the maze were recorded as indicators of anxiety.[10]
-
Parkinson's Disease Model in Rats
-
Animal Model: A unilateral hemiparkinsonian rat model was created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Administration: Tandospirone (0.5-10 mg/kg) was administered to the 6-OHDA-lesioned rats. In antagonist studies, WAY-100635 was administered prior to tandospirone.
-
Behavioral Assessment: Contralateral rotational behavior was recorded as a measure of dopamine receptor stimulation and motor improvement.[11]
Anesthetic-Induced Respiratory Depression in Rats
-
Animal Model: Healthy male Sprague-Dawley rats were used.
-
Drug Administration: Tandospirone (4 mg/kg) was administered prophylactically. WAY-100635 (1 mg/kg) was pre-administered to block the effects of tandospirone. Respiratory depression was induced using anesthetics like fentanyl or midazolam.[6]
-
Physiological Assessment: Arterial oxygen saturation (SaO2) was monitored as the primary measure of respiratory function.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by tandospirone and the general experimental workflow for antagonist co-administration studies.
Caption: Tandospirone's primary signaling cascade via the 5-HT1A receptor.
The diagram above illustrates that tandospirone, as a partial agonist, binds to the 5-HT1A receptor.[3][4][12] This activation leads to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced firing.[3][4] Tandospirone also stimulates the phosphorylation of extracellular signal-regulated kinase (ERK), a response that can be blocked by WAY-100635.[3][4]
Caption: General experimental workflow for antagonist co-administration studies.
This workflow diagram outlines the typical experimental design used to assess the role of a specific receptor in the action of a drug. By comparing the outcomes of the three groups, researchers can determine if the effects of the agonist (Tandospirone) are mediated by the receptor that is blocked by the antagonist (WAY-100635).
Discussion and Conclusion
The co-administration of WAY-100635 provides strong evidence that the therapeutic effects of tandospirone in conditions such as anxiety, Parkinson's-like motor deficits, and anesthetic-induced respiratory depression are primarily mediated through its agonist activity at the 5-HT1A receptor.[4][10][6] The antagonist consistently blocks or significantly attenuates the beneficial effects of tandospirone in these models.
However, the findings in models of schizophrenia-related behaviors are more complex. In some instances, WAY-100635 augmented the inhibitory effects of tandospirone on locomotor activity, while in others, it failed to reverse the suppression of impulsive actions.[3][4][9] These seemingly contradictory results suggest that in certain contexts, tandospirone's mechanism of action may involve more than just its partial agonism at the 5-HT1A receptor. Potential contributing factors could include the involvement of tandospirone's metabolites or interactions with other neurotransmitter systems.[3][4]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 11. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Safety Profiles of Tandospirone and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety profiles of tandospirone, a 5-HT1A receptor partial agonist, and benzodiazepines, a class of drugs that enhance GABAergic neurotransmission. The information presented is intended to inform research, drug development, and clinical decision-making by providing a comprehensive overview of the available experimental data.
Executive Summary
Tandospirone and benzodiazepines are both utilized for their anxiolytic properties, yet they possess distinct pharmacological profiles that significantly influence their long-term safety. Tandospirone, a selective 5-HT1A receptor partial agonist, generally exhibits a more favorable long-term safety profile with a lower incidence of sedation, cognitive impairment, and dependence compared to benzodiazepines.[1][2] Benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, are associated with a higher risk of tolerance, dependence, withdrawal symptoms, and cognitive deficits, particularly with prolonged use.[3][4] This guide will delve into the quantitative data from clinical studies, detail the experimental protocols used to assess safety, and visualize the underlying signaling pathways.
Mechanism of Action
Tandospirone: 5-HT1A Receptor Partial Agonist
Tandospirone exerts its anxiolytic effects primarily by acting as a partial agonist at serotonin 5-HT1A receptors.[5] This interaction initiates a cascade of intracellular events. Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP).[6] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[6] Furthermore, the G-protein activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[5] Tandospirone has also been shown to stimulate the mitogen-activated protein (MAP) kinase signaling cascade, specifically the phosphorylation of p42/44 extracellular signal-regulated kinase (ERK).[5][7]
Benzodiazepines: GABA-A Receptor Positive Allosteric Modulators
Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][8][9] They do not directly activate the receptor but bind to a distinct allosteric site, increasing the frequency of the chloride channel opening when GABA is bound.[8][9] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect.[9]
Comparative Safety Data
The following tables summarize quantitative data on the long-term safety of tandospirone and benzodiazepines from various clinical studies. It is important to note that direct head-to-head long-term comparative trials with comprehensive adverse event reporting are limited.
Table 1: Incidence of Common Adverse Events in Long-Term Use
| Adverse Event | Tandospirone (30-60 mg/day) | Benzodiazepines (Various) |
| Dizziness | 11.7% - 23.4%[4][10] | Varies by specific drug and dose |
| Gastrointestinal Reactions | Higher incidence in 60mg/day group[10] | Varies |
| Sedation/Drowsiness | Less frequent than with benzodiazepines[1] | Common |
| Cognitive Impairment | Not typically observed; may improve cognition in some populations | Reported in over 20% of long-term users[11] |
| Dependence/Withdrawal | Low potential[1] | High potential with long-term use |
Note: Data for tandospirone is from a 6-week study comparing 30mg/day and 60mg/day doses.[4][10] Data for benzodiazepines is compiled from multiple sources and represents a general class effect.
Table 2: Long-Term Cognitive Effects
| Cognitive Domain | Tandospirone | Benzodiazepines |
| Verbal Memory | May improve in some patient populations | Impaired[12][13] |
| Psychomotor Speed | Generally unaffected | Impaired |
| Attention | Generally unaffected | Impaired[13] |
| Executive Function | May improve in some patient populations | Impaired |
Table 3: Dependence and Withdrawal
| Feature | Tandospirone | Benzodiazepines |
| Abuse Liability | Significantly lower than alprazolam[14] | High, especially with shorter-acting agents |
| Withdrawal Symptoms | Not typically observed | Common and can be severe (e.g., insomnia, anxiety, irritability)[10] |
| Discontinuation Success | Generally high | Varies, can be difficult |
Experimental Protocols
Assessment of Human Abuse Potential: Tandospirone vs. Alprazolam
A representative study to assess the abuse potential of tandospirone compared to a benzodiazepine like alprazolam would typically follow a randomized, double-blind, placebo- and active-controlled, crossover design.[14][15]
-
Participants: Healthy recreational drug users with a history of sedative abuse.
-
Treatments: Single oral doses of tandospirone (e.g., 40, 80, 160 mg), alprazolam (e.g., 1.0, 2.0 mg), and placebo.[14]
-
Washout Period: An adequate washout period between each treatment administration.
-
Primary Endpoints:
-
Subjective "Drug Liking": Measured using a Visual Analog Scale (VAS).[15]
-
Subjective "High": Also measured using a VAS.
-
-
Secondary Endpoints:
-
Observer-rated drug effects.
-
Performance on psychomotor tasks.
-
Self-reported mood and sedation scales.
-
-
Data Analysis: Comparison of the effects of tandospirone and alprazolam to placebo on the primary and secondary endpoints.
Assessment of Cognitive Effects: Lorazepam
A typical study evaluating the cognitive effects of a benzodiazepine like lorazepam would employ a double-blind, placebo-controlled, crossover design.[16][17]
-
Participants: Healthy volunteers, often stratified by age.
-
Treatments: A single oral dose of lorazepam (e.g., 2 mg) and a placebo.[17]
-
Cognitive Assessments: A battery of standardized neuropsychological tests administered at baseline and at specified time points post-dosing. These may include:
-
Data Analysis: Comparison of cognitive performance under the lorazepam and placebo conditions.
Conclusion
The available evidence consistently indicates that tandospirone has a more favorable long-term safety profile compared to benzodiazepines. Its distinct mechanism of action as a 5-HT1A receptor partial agonist results in a lower propensity for sedation, cognitive impairment, dependence, and withdrawal. While benzodiazepines are effective for short-term management of anxiety, their long-term use is fraught with significant safety concerns. For researchers and drug development professionals, the development of anxiolytics with a safety profile similar to or better than tandospirone represents a key area of focus to address the unmet needs of patients requiring long-term anxiolytic therapy. Further head-to-head, long-term comparative studies are warranted to provide more definitive quantitative data on the relative safety of these two classes of medication.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. The Effect of Chronic Alprazolam Intake on Memory, Attention, and Psychomotor Performance in Healthy Human Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tandospirone and alprazolam: comparison of behavioral effects and abuse liability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Abuse Potential Study Design [drvince.com]
- 16. Effects of buspirone and alprazolam on the cognitive performance of normal elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute lorazepam effects on neurocognitive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of acute treatment with tandospirone, diazepam, and placebo on driving performance and cognitive function in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandospirone for Anxiety Disorders: A Comparative Meta-Analysis of Randomized Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of randomized controlled trials (RCTs) on tandospirone for the treatment of anxiety disorders. It offers an objective comparison of tandospirone's performance against other anxiolytic alternatives, supported by experimental data, to inform research and drug development in the field of anxiety therapeutics.
Executive Summary
Tandospirone, a selective serotonin 5-HT1A receptor partial agonist, demonstrates comparable efficacy to the anxiolytic buspirone and the selective serotonin reuptake inhibitor (SSRI) sertraline in the treatment of generalized anxiety disorder (GAD) and social anxiety disorder (SAD), respectively. While direct meta-analyses comparing tandospirone to other SSRIs and benzodiazepines for GAD are limited, indirect evidence and studies on the similar compound buspirone suggest that tandospirone offers a favorable safety profile, particularly concerning sedation and dependence, when compared to benzodiazepines. Higher doses of tandospirone (60 mg/day) may offer greater efficacy in reducing somatic symptoms of anxiety compared to lower doses (30 mg/day), with a tolerable increase in adverse events.
Mechanism of Action: 5-HT1A Receptor Modulation
Tandospirone exerts its anxiolytic effects primarily by acting as a partial agonist at serotonin 5-HT1A receptors.[1][2] This action modulates serotonergic neurotransmission in key brain regions implicated in anxiety, such as the hippocampus and amygdala. The binding of tandospirone to postsynaptic 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream signaling effects that are believed to contribute to its anxiolytic properties.[1][2]
Comparative Efficacy
Tandospirone vs. Buspirone for Generalized Anxiety Disorder (GAD)
A meta-analysis of seven RCTs including 615 patients with GAD found no significant difference in efficacy between tandospirone and buspirone.[3]
| Outcome Measure | Tandospirone | Buspirone | Odds Ratio (OR) / Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |
| Significant Efficiency Rate | - | - | 1.19 | 0.83 to 1.69 | 0.34 |
| HAMA Score Reduction | - | - | -0.08 | -0.72 to 0.56 | 0.80 |
Table 1: Meta-analysis of Tandospirone vs. Buspirone for GAD. [3]
Tandospirone vs. Sertraline for Social Anxiety Disorder (SAD)
A randomized, open-label trial comparing tandospirone to the SSRI sertraline in adolescents with SAD demonstrated non-inferiority of tandospirone.[4]
| Outcome Measure | Tandospirone | Sertraline | p-value |
| Response Rate (CGI-I) | 48.6% | 55.6% | 0.42 |
| Response Rate (HAMA ≥50% reduction) | 37.1% | 41.7% | - |
| Mean Change in HAMA Score from Baseline | Significant Improvement | Significant Improvement | <0.0001 (for both) |
Table 2: Tandospirone vs. Sertraline for SAD. [4]
Dose-Response of Tandospirone in GAD
A multicenter RCT compared two doses of tandospirone (30 mg/day vs. 60 mg/day) for GAD.[5][6]
| Outcome Measure | Tandospirone 30 mg/day | Tandospirone 60 mg/day | p-value |
| Overall Response Rate | 58.4% | 65.7% | 0.213 |
| Significant Response Rate | 22.6% | 34.3% | 0.032 |
| Mean Reduction in HAMA Total Score | 15.77 ± 5.74 | 17.84 ± 6.89 | 0.007 |
| Mean Reduction in HAMA Somatic Anxiety Factor Score | 7.38 ± 3.28 | 8.93 ± 3.88 | <0.01 |
Table 3: Comparison of Two Doses of Tandospirone for GAD. [5][6] The study also noted that the response rate for 60 mg/day tandospirone was similar to response rates reported for paroxetine (62-68%), escitalopram (68%), and sertraline (59.2-63%) in other GAD trials.[5]
Comparative Safety and Tolerability
Tandospirone vs. Buspirone
The meta-analysis comparing tandospirone and buspirone for GAD found no significant differences in the incidence of common adverse drug reactions such as dizziness, dry mouth, constipation, insomnia, anorexia, and nausea.[3]
Tandospirone Dose Comparison
In the dose-comparison study, the higher dose of tandospirone (60 mg/day) was associated with a higher incidence of total adverse events compared to the lower dose (30 mg/day) (23.4% vs. 11.7%).[5] However, this did not lead to a significantly higher withdrawal rate due to adverse events.[5]
Azapirones (Buspirone as a proxy) vs. Benzodiazepines
Multiple RCTs have compared buspirone to benzodiazepines like diazepam and lorazepam for GAD. These studies generally show comparable anxiolytic efficacy.[7][8][9][10][11] However, buspirone is consistently associated with a lower incidence of sedation, drowsiness, and cognitive impairment.[9][10] Furthermore, buspirone does not typically produce withdrawal symptoms upon discontinuation, a known issue with benzodiazepines.[11]
| Adverse Event | Buspirone | Diazepam |
| Drowsiness/Sedation | Less Frequent | More Frequent |
| Cognitive Impairment | Less Frequent | More Frequent |
| Withdrawal Symptoms | Absent | Present |
Table 4: General Safety Profile Comparison of Azapirones (Buspirone) and Benzodiazepines (Diazepam). [9][10][11]
Experimental Protocols
Meta-Analysis of Tandospirone vs. Buspirone for GAD
The systematic review and meta-analysis included seven randomized controlled trials.[3] The primary outcomes assessed were the significant efficiency rate and the change in the Hamilton Anxiety Scale (HAMA) score. Adverse drug reactions were also systematically compared. The analysis was conducted using RevMan 5.0 software, with odds ratios (OR) calculated for dichotomous data and mean differences (MD) for continuous data, both with 95% confidence intervals.[3]
Multicenter RCT of Tandospirone Doses for GAD (NCT01614041)
This was a parallel-group, randomized, open-label, multicenter trial conducted in China.[5][6]
-
Participants: 300 adult patients (18-65 years) diagnosed with GAD according to DSM-IV criteria, with a baseline HAMA score ≥ 17.
-
Intervention: Patients were randomized (1:1) to receive either tandospirone 30 mg/day or 60 mg/day for 6 weeks.
-
Primary Outcome: Overall response rate at week 6, defined as a ≥50% reduction in the HAMA total score from baseline.
-
Secondary Outcomes: Significant response rate (≥75% reduction in HAMA score), clinical recovery rate (HAMA score ≤7), change in HAMA total and subscale scores, and changes in the Hamilton Depression Rating Scale (HAMD-17) and Clinical Global Impression (CGI) scales.
-
Safety Assessment: Recording of all treatment-emergent adverse events (TEAEs).
Conclusion
The available evidence from randomized controlled trials and meta-analyses suggests that tandospirone is an effective and well-tolerated treatment for anxiety disorders, particularly GAD. Its efficacy is comparable to that of buspirone, and it appears non-inferior to sertraline for SAD in adolescents. A key advantage of tandospirone, and the azapirone class in general, is its favorable side-effect profile compared to benzodiazepines, with a lower risk of sedation and no apparent risk of dependence or withdrawal. For patients with GAD, a higher dose of 60 mg/day may provide additional benefits in alleviating somatic symptoms. Further large-scale, double-blind, randomized controlled trials directly comparing tandospirone with a broader range of SSRIs and benzodiazepines for GAD are warranted to more definitively establish its position in the therapeutic armamentarium for anxiety disorders.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Clinical evaluation of the efficacy and safety of tandospirone versus sertraline monotherapy for social anxiety disorder: a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pooled, double-blind comparison of the effects of buspirone, diazepam and placebo in women with chronic anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of buspirone as an antianxiety agent: buspirone and diazepam versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of buspirone and diazepam in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind comparison of buspirone and diazepam in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of generalized anxiety disorder: preliminary clinical experience with buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Tandospirone Citrate
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of tandospirone citrate, a non-hazardous pharmaceutical compound. By adhering to these protocols, laboratories can maintain a safe working environment and minimize their ecological footprint, building trust and demonstrating a commitment to safety beyond the product itself.
This compound: Key Data for Disposal
A thorough understanding of a compound's properties is the first step toward its safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₇N₅O₉ | [1][2] |
| Molecular Weight | 575.61 g/mol | [1][2] |
| Melting Point | 169.5-170 °C | [1] |
| Water Solubility | 10.4 mg/mL | [3] |
| Appearance | White to off-white solid | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocol: Degradation of this compound
While this compound is not classified as hazardous, its release into the environment is undesirable.[4] Research has shown that photolytic and photocatalytic methods can be employed to degrade tandospirone.[5][6][7] The following is a representative experimental protocol for the photocatalytic degradation of a pharmaceutical compound, which can be adapted for this compound.
Objective: To degrade this compound in an aqueous solution using UV-A irradiation with a titanium dioxide (TiO₂) catalyst.
Materials:
-
This compound
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Deionized water
-
Photoreactor equipped with a UV-A lamp (e.g., 125W)
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical equipment for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/L).
-
Catalyst Suspension: In the photoreactor vessel, suspend the TiO₂ catalyst in the this compound solution. A typical catalyst loading is 30 mg/L.
-
pH Adjustment: Adjust the pH of the suspension to a desired level (e.g., pH 10) using a suitable acid or base.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
Initiation of Photocatalysis: Turn on the UV-A lamp to initiate the photocatalytic degradation process. Continue stirring to ensure the catalyst remains suspended.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately filter the withdrawn samples through a 0.45 µm syringe filter to remove the TiO₂ catalyst.
-
Analysis: Analyze the filtrate to determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.
Disposal Procedures for this compound
The following step-by-step procedures outline the recommended disposal pathway for this compound in a laboratory setting.
Waste Identification and Segregation
-
Non-Hazardous Classification: Based on its Safety Data Sheet (SDS), this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][8][9]
-
Segregation: Despite its non-hazardous classification, do not dispose of this compound in the regular trash or down the drain.[10] It should be segregated as a non-hazardous pharmaceutical waste.
-
Labeling: Use a designated, clearly labeled, leak-proof container for the accumulation of this compound waste. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration."[9]
In-Lab Handling and Temporary Storage
-
Personal Protective Equipment (PPE): When handling this compound waste, wear appropriate PPE, including gloves and safety glasses.
-
Chemical Incompatibilities: Avoid mixing this compound waste with strong acids, strong alkalis, or strong oxidizing/reducing agents, as this could lead to hazardous reactions.[1]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
Disposal Pathway
-
Preferred Method - Incineration: The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[8] This method ensures the complete destruction of the compound, preventing its entry into the environment.
-
Contacting a Waste Vendor: Arrange for the pickup and disposal of the segregated non-hazardous pharmaceutical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal vendor.
-
Avoid Landfilling: Landfilling of pharmaceutical waste is discouraged as it can lead to the leaching of the compound into soil and groundwater.[11]
-
Do Not Sewer: Do not dispose of this compound down the drain. Wastewater treatment plants are often not equipped to fully remove such compounds, leading to their release into aquatic environments.[10]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | C27H37N5O9 | CID 60558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112457-95-1 [m.chemicalbook.com]
- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Photolytic and photocatalytic degradation of tandospirone: Determination of kinetics, identification of transformation products and in silico estimation of toxicity [agris.fao.org]
- 7. Photolytic and photocatalytic degradation of tandospirone: Determination of kinetics, identification of transformation products and in silico estimation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: Essential Protocols for Handling Tandospirone Citrate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the proper management of Tandospirone citrate in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet specifications.[1]
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust, aerosols, or splashes.[1] |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Body Protection | Impervious clothing | To protect skin from exposure.[1] |
| Respiratory Protection | Appropriate respirator | To be used to avoid breathing vapors, mist, dust, or gas, especially when engineering controls are insufficient.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid all contact with eyes and skin.[1]
-
Prevent the inhalation of dust, mist, or gas.[1]
-
The formation of dust and aerosols should be actively avoided.[1]
-
All handling should occur in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
An accessible safety shower and eye wash station must be available in the immediate vicinity of handling.[1]
Storage: Storage conditions are critical for maintaining the chemical's stability.
| Condition | Specification |
| As a Powder | Store at 4°C in a sealed container, protected from moisture.[1] For long-term storage, -20°C for up to 3 years is recommended. |
| In Solvent | Store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[1][2] |
| General Storage | Keep the container tightly sealed and store in a cool, well-ventilated area.[1] It should be kept away from direct sunlight and sources of ignition.[1] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. A physician should be called.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1] |
Spill and Disposal Management
Proper containment and disposal are essential to mitigate environmental contamination and further exposure risks.
Spill Containment:
-
Evacuate personnel from the affected area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment as outlined above.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and any affected equipment by scrubbing with alcohol.[1]
Disposal Plan:
-
Dispose of all contaminated materials, including absorbent materials and cleaning supplies, in accordance with federal, state, and local regulations.[1]
-
Contaminated packaging should also be recycled or disposed of following regulatory guidelines.[1]
-
For unused or expired medicine, the safest disposal method is through a drug take-back program.[3][4] If a take-back program is not available, mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[3][4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
